molecular formula C27H38O4 B1682006 Tei 9647 CAS No. 173388-20-0

Tei 9647

Cat. No.: B1682006
CAS No.: 173388-20-0
M. Wt: 426.6 g/mol
InChI Key: SAODSJHDCZTVAT-CZADFQNYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(23S)-1-hydroxy-25,27-didehydrovitamin D3 26,23-lactone is a vitamin D.
a 1alpha,25-dihydroxyvitamin D3 antagonist;  TEI-9647 is the (23S)-isomer, and TEI-9648 is the (23R)-isomer;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S)-5-[(2R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-3-methylideneoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O4/c1-16(12-22-13-17(2)26(30)31-22)23-9-10-24-19(6-5-11-27(23,24)4)7-8-20-14-21(28)15-25(29)18(20)3/h7-8,16,21-25,28-29H,2-3,5-6,9-15H2,1,4H3/b19-7+,20-8-/t16-,21-,22+,23-,24+,25+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAODSJHDCZTVAT-CZADFQNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC(=C)C(=O)O1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@H]1CC(=C)C(=O)O1)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173388-20-0
Record name TEI 9647
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173388-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TEI 9647
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173388200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Core Mechanism of Tei 9647: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Potent Vitamin D Receptor Antagonist

Tei 9647, a synthetic analog of vitamin D3, has emerged as a significant tool in endocrinology and bone metabolism research. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its role as a potent and specific antagonist of the Vitamin D Receptor (VDR). The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Molecular Mechanism of Action: VDR Antagonism

This compound exerts its biological effects by directly competing with the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), for binding to the VDR. This antagonistic action disrupts the normal cascade of genomic events initiated by VDR activation.

Upon binding to the VDR, 1α,25(OH)2D3 typically induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, recruiting coactivator proteins such as the Steroid Receptor Coactivator (SRC) family, and initiating gene transcription.

This compound disrupts this process at multiple levels:

  • Inhibition of VDR-RXR Heterodimerization: this compound has been shown to reduce the interaction between the VDR and RXRα.[1][2] This interference is a critical step in preventing the formation of a functional transcriptional complex.

  • Altered Coactivator Interaction: The binding of this compound to the VDR induces a conformation that is unfavorable for the recruitment of coactivator proteins like SRC-1.[1] Instead, it may promote the interaction with corepressors.

  • Species-Specific Activity: The antagonistic effect of this compound is most pronounced in human cells. In rodent cells, it can act as a partial agonist.[3][4] This species specificity is attributed to differences in the amino acid sequence of the VDR's C-terminal region, particularly the presence of cysteine residues (Cys403 and Cys410) in the human VDR, which are thought to be crucial for the antagonistic activity of this compound.[3] It is hypothesized that the α-exo-methylene carbonyl structure of this compound may interact with these cysteine residues through a Michael-type addition.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound across various experimental models.

Table 1: Inhibition of Osteoclastogenesis and Bone Resorption

ParameterCell TypeAgonistThis compound ConcentrationEffectReference
Osteoclast FormationPaget's Disease Bone Marrow Cells1α,25-(OH)2D3 (10⁻¹⁰ M)10⁻¹⁰ M to 10⁻⁶ MDose-dependent inhibition[6][7][8]
Gene Expression (TAF(II)-17, 24-hydroxylase)Paget's Disease Bone Marrow Cells1α,25-(OH)2D3 (10⁻¹⁰ M)10⁻⁸ MAlmost complete suppression[6][7][8]
Bone ResorptionOsteoclasts from MVNP-transduced CFU-GM cells1α,25-(OH)2D3 (10⁻⁹ M)10⁻⁹ M to 10⁻⁶ MDose-dependent inhibition[7][8]
VDR-RXR InteractionSaos-2 cells (mammalian two-hybrid)--IC50 = 2.5 nM[9]

Table 2: Inhibition of HL-60 Cell Differentiation

ParameterAgonistThis compound ConcentrationEffectReference
NBT-reducing activity & α-NB esterase activity1α,25-(OH)2D3 (0.1 nM)Not specifiedMarked suppression[10]
CD11b expression (increase) & CD71 expression (decrease)1α,25-(OH)2D3100 nMComplete blockage[10]
p21WAF1,CIP1 gene expression1α,25-(OH)2D3100 nM (24 hours)Clear suppression[10]

Table 3: Inhibition of VDR-Mediated Transactivation

Cell LineReporter SystemAgonistThis compound ConcentrationEffectReference
Saos-2SV40 promoter with 2x VDREs1α,25-(OH)2D3 (10⁻⁸ M)10⁻⁹ M to 10⁻⁷ MDose-dependent inhibition[1]
HeLa, COS-7Rat 24-hydroxylase gene promoter1α,25-(OH)2D3Not specifiedWeaker antagonism than in Saos-2[1]

Detailed Experimental Protocols

HL-60 Cell Differentiation Assay

This protocol is used to assess the ability of this compound to inhibit the 1α,25(OH)2D3-induced differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages.

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • 1α,25(OH)2D3

  • This compound

  • Nitroblue tetrazolium (NBT)

  • Phorbol 12-myristate 13-acetate (PMA)

  • α-Naphthyl butyrate

  • Antibodies for CD11b and CD71

  • Flow cytometer

Procedure:

  • Culture HL-60 cells in RPMI-1640 with 10% FBS.

  • Seed cells at a density of 1 x 10⁵ cells/mL.

  • Treat cells with 1α,25(OH)2D3 (e.g., 0.1 nM) in the presence or absence of varying concentrations of this compound (e.g., 10 nM to 1 µM).

  • Incubate for 96 hours.

  • Assess differentiation using the following methods:

    • NBT Reduction Assay: Incubate cells with NBT solution and PMA. Differentiated cells will produce formazan, which can be quantified spectrophotometrically.

    • Nonspecific Esterase Activity: Use an α-naphthyl butyrate esterase staining kit to identify differentiated cells.

    • Flow Cytometry: Stain cells with fluorescently labeled antibodies against CD11b (a marker of differentiation) and CD71 (a marker of proliferation). Analyze the percentage of positive cells using a flow cytometer.

Osteoclastogenesis and Bone Resorption Assay

This protocol evaluates the effect of this compound on the formation of osteoclasts from bone marrow precursors and their subsequent bone-resorbing activity.

Materials:

  • Human bone marrow cells or murine bone marrow macrophages

  • α-MEM supplemented with 10% FBS

  • M-CSF (Macrophage Colony-Stimulating Factor)

  • RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

  • 1α,25(OH)2D3

  • This compound

  • Calcium phosphate-coated plates or dentin slices

  • Tartrate-resistant acid phosphatase (TRAP) staining kit

  • Toluidine blue or other staining for resorption pits

Procedure:

  • Isolate bone marrow cells and culture them in α-MEM with 10% FBS and M-CSF (e.g., 25 ng/mL) for 2-3 days to generate bone marrow-derived macrophages (BMMs).

  • Seed BMMs onto calcium phosphate-coated plates or dentin slices.

  • Induce osteoclast differentiation by adding RANKL (e.g., 50 ng/mL) and 1α,25(OH)2D3 (e.g., 10⁻¹⁰ M) in the presence or absence of this compound (e.g., 10⁻¹⁰ M to 10⁻⁶ M).

  • Culture for 7-10 days, replacing the medium every 2-3 days.

  • Assess Osteoclast Formation: Fix the cells and stain for TRAP, a marker enzyme for osteoclasts. TRAP-positive multinucleated (≥3 nuclei) cells are counted as osteoclasts.

  • Assess Bone Resorption:

    • Remove the cells from the plates/slices.

    • Stain the resorption pits with toluidine blue or view under a microscope.

    • Quantify the resorbed area using image analysis software.

Luciferase Reporter Gene Assay

This assay quantifies the ability of this compound to antagonize 1α,25(OH)2D3-mediated transactivation of a reporter gene.

Materials:

  • A suitable cell line (e.g., Saos-2, COS-7)

  • Expression vectors for human VDR and RXRα

  • A reporter plasmid containing a VDRE-driven luciferase gene (e.g., pGL3-VDRE-luc)

  • A control plasmid for transfection efficiency normalization (e.g., a β-galactosidase expression vector)

  • Transfection reagent

  • 1α,25(OH)2D3

  • This compound

  • Luciferase assay system

Procedure:

  • Seed cells in a multi-well plate.

  • Cotransfect the cells with the VDR and RXRα expression vectors, the VDRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

  • After 24 hours, treat the cells with 1α,25(OH)2D3 (e.g., 10⁻⁸ M) in the presence or absence of varying concentrations of this compound.

  • Incubate for another 24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Measure the activity of the control reporter (e.g., β-galactosidase) to normalize for transfection efficiency.

  • Calculate the fold induction of luciferase activity relative to the vehicle-treated control.

Visualizing the Mechanism of Action

Signaling Pathway of VDR and this compound Intervention

VDR_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus 1a,25(OH)2D3 1α,25(OH)2D3 VDR_cyto VDR 1a,25(OH)2D3->VDR_cyto Binds Tei9647 This compound Tei9647->VDR_cyto Binds & Antagonizes VDR_RXR VDR-RXR Heterodimer Tei9647->VDR_RXR Inhibits Heterodimerization Coactivators Coactivators (e.g., SRC-1) Tei9647->Coactivators Blocks Recruitment Inhibition Inhibition of Transcription Tei9647->Inhibition Leads to VDR_cyto->VDR_RXR RXR_cyto RXR RXR_cyto->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds VDRE->Coactivators Recruits Transcription Target Gene Transcription Coactivators->Transcription Initiates

Caption: VDR signaling pathway and points of inhibition by this compound.

Experimental Workflow for Osteoclastogenesis Assay

Osteoclastogenesis_Workflow Start Start: Bone Marrow Cells BMM_Generation Culture with M-CSF (2-3 days) Start->BMM_Generation BMMs Bone Marrow-Derived Macrophages (BMMs) BMM_Generation->BMMs Plating Seed BMMs on Calcium Phosphate Plates BMMs->Plating Differentiation Induce Differentiation: + RANKL + 1α,25(OH)2D3 +/- this compound (7-10 days) Plating->Differentiation Assessment Assessment Differentiation->Assessment TRAP_Staining TRAP Staining (Osteoclast Count) Assessment->TRAP_Staining Resorption_Assay Resorption Pit Assay (Quantify Resorbed Area) Assessment->Resorption_Assay

Caption: Workflow for assessing this compound's effect on osteoclastogenesis.

Species-Specific Mechanism of this compound

Species_Specificity cluster_Human Human VDR cluster_Rodent Rodent VDR Tei9647 This compound hVDR Human VDR (with Cys403/410) Tei9647->hVDR Binds rVDR Rodent VDR (lacks key Cys) Tei9647->rVDR Binds Antagonism Antagonistic Conformation hVDR->Antagonism No_Coactivator No Coactivator Recruitment Antagonism->No_Coactivator Agonism Partial Agonist Conformation rVDR->Agonism Coactivator Weak Coactivator Recruitment Agonism->Coactivator

Caption: Role of VDR structure in the species-specific action of this compound.

References

Tei-9647 as a Vitamin D Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of Tei-9647, a potent and specific antagonist of the Vitamin D Receptor (VDR). Tei-9647, a synthetic Vitamin D3 lactone analogue, has been instrumental in elucidating the genomic actions of the VDR. This guide details its mechanism of action, presents quantitative data on its biological activity, and provides detailed protocols for key experimental assays. Visualizations of the VDR signaling pathway and a typical antagonist screening workflow are included to facilitate understanding.

Introduction

Overview of the Vitamin D Receptor (VDR)

The Vitamin D Receptor (VDR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] Its endogenous ligand is 1α,25-dihydroxyvitamin D3 (1α,25(OH)₂D₃), the biologically active form of Vitamin D.[2] Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[1][3] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, recruiting co-activator proteins and initiating transcription.[1][2] This pathway is critical for regulating calcium homeostasis, bone metabolism, cellular proliferation, and differentiation.[1]

Tei-9647: A Novel VDR Antagonist

Tei-9647, also known as (23S)-25-dehydro-1α-hydroxyvitamin D₃-26,23-lactone, is a synthetic analogue of Vitamin D3 that acts as a potent and specific VDR antagonist.[4][5] It effectively inhibits the VDR/VDRE-mediated genomic actions of 1α,25(OH)₂D₃.[4] It has been widely used as a research tool to study VDR-mediated functions and shows potential for therapeutic applications, particularly in diseases characterized by excessive bone resorption, such as Paget's disease.[4][5][6]

Chemical Properties

Tei-9647 is distinguished by its unique α-exo-methylene-γ-lactone structure in the side chain, which is crucial for its antagonistic activity.[7]

PropertyValue
Chemical Formula C₂₇H₃₈O₄
Molecular Weight 426.59 g/mol
CAS Number 173388-20-0
Synonyms (23S)-25-dehydro-1α-hydroxyvitamin D₃-26,23-lactone

Mechanism of Action

Binding to the Vitamin D Receptor

Tei-9647 competitively binds to the VDR's ligand-binding domain (LBD). However, its affinity for the VDR is approximately 10-fold lower than that of the natural agonist, 1α,25(OH)₂D₃.[2]

Allosteric Modulation and Co-regulator Interaction

The antagonistic action of Tei-9647 stems from its inability to induce the correct conformational change in the VDR required for transcriptional activation. Upon binding, Tei-9647 destabilizes Helix 12 of the LBD, a critical region for co-activator recruitment.[8][9] This prevents the VDR-RXR heterodimer from effectively binding with co-activator proteins like SRC-1, SRC2, SRC3, and DRIP205, thereby blocking the initiation of gene transcription.[2][10]

The α-exo-methylene carbonyl structure of the lactone moiety is considered essential for this antagonistic effect.[7] It is theorized that this structure may act as a Michael acceptor, forming a covalent bond with nucleophilic cysteine residues (specifically Cys403 and Cys410) within the human VDR's LBD, which is a key step in its antagonistic action.[7][11][12] While Tei-9647 prevents the recruitment of co-activators, it does not appear to influence the formation of the VDR-RXR heterodimer itself or the complex's ability to bind to DNA.[2]

Species-Specific Activity

A notable characteristic of Tei-9647 is its species-specific activity. It functions as a VDR antagonist in human cells but behaves as a weak agonist in rodent cells.[8][13][14] This difference is attributed to variations in the amino acid sequence of the VDR's C-terminal region.[13][14] The human VDR possesses two cysteine residues (Cys403 and Cys410) that are absent in the rat VDR.[12][13] These residues are critical for the antagonistic effect in humans.[13] In the rat VDR, residue N410 stabilizes the interaction between helices 11 and 12, leading to a weak agonistic response to Tei-9647.[8]

Quantitative Analysis of Tei-9647 Activity

The following tables summarize the quantitative data regarding the biological activity of Tei-9647 from various in vitro assays.

Table 1: VDR Binding Affinity

CompoundRelative Binding Affinity (vs. 1α,25(OH)₂D₃)Source
Tei-9647~10-fold lower[2]

Table 2: Inhibition of VDR-Mediated Functions

AssayEndpointIC₅₀ ValueCell LineSource
Gel Shift AssayVDR/RXR-DNA Binding2.5 nM-[2]
HL-60 DifferentiationNBT Reduction6.3 nMHL-60[15]
VDR Antagonistic Activity-8.3 nM-[6]

Table 3: Cellular and Physiological Effects

EffectConcentration RangeCell/SystemSource
Inhibition of 1α,25(OH)₂D₃-induced Osteoclast FormationDose-dependent (10⁻¹⁰ to 10⁻⁶ M)Pagetic Bone Marrow Cells[16]
Inhibition of 1α,25(OH)₂D₃-induced Bone ResorptionDose-dependent (0.001-1 µM)In vitro bone resorption model[15]
Suppression of p21WAF1,CIP1 gene expression100 nMHL-60 Cells[15]
Blockade of CD11b increase and CD71 decrease100 nM (complete blockade)HL-60 Cells[15]

Experimental Protocols

Detailed methodologies for key assays used to characterize VDR antagonists like Tei-9647 are provided below.

Competitive Radioligand Binding Assay for VDR

Objective: To determine the binding affinity (Kᵢ) of Tei-9647 for the VDR by measuring its ability to displace a radiolabeled VDR agonist.

Materials:

  • Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

  • Radioligand: [³H]-1α,25(OH)₂D₃ (tritiated Calcitriol).

  • Test Compound: Tei-9647, serially diluted.

  • Unlabeled Ligand: High concentration of unlabeled 1α,25(OH)₂D₃ for non-specific binding determination.

  • Assay Buffer (e.g., TEKGD: 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

  • Separation Medium: Hydroxylapatite (HAP) slurry or glass fiber filters.[17]

  • Wash Buffer.

  • Scintillation cocktail and liquid scintillation counter.[7]

Procedure:

  • Reaction Setup: In microtiter plates or tubes, combine the VDR preparation, a fixed concentration of [³H]-1α,25(OH)₂D₃, and varying concentrations of Tei-9647. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of unlabeled 1α,25(OH)₂D₃.

  • Incubation: Incubate the reactions at a specified temperature (e.g., 4°C or 25°C) for a sufficient period to reach equilibrium (e.g., 2-4 hours).[7]

  • Separation: Separate bound from free radioligand.

    • HAP Method: Add HAP slurry to each reaction, incubate briefly, then centrifuge to pellet the HAP with bound receptor-ligand complexes. Wash the pellet multiple times with wash buffer.[7]

    • Filtration Method: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand. Wash filters with ice-cold wash buffer.[18][19]

  • Quantification: Add scintillation cocktail to the washed pellets or filters and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of Tei-9647. Use non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.[7][19]

VDR-Mediated Reporter Gene Assay

Objective: To quantify the antagonistic activity of Tei-9647 by measuring its ability to inhibit 1α,25(OH)₂D₃-induced expression of a reporter gene.

Materials:

  • Cell Line: A suitable cell line with low endogenous VDR, such as HEK293.[6]

  • Expression Vector: Plasmid encoding human VDR.

  • Reporter Vector: Plasmid containing a luciferase gene under the control of a promoter with multiple VDREs.

  • Control Vector: Plasmid encoding a different reporter (e.g., Renilla luciferase) for normalization (e.g., pRL-TK).[6]

  • Transfection Reagent.

  • Cell Culture Media and Reagents.

  • 1α,25(OH)₂D₃ and Tei-9647.

  • Lysis Buffer and Luciferase Assay Substrates (e.g., Dual-Luciferase® Reporter Assay System).[6]

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and incubate for 24 hours.[6]

  • Transfection: Co-transfect the cells with the VDR expression vector, the VDRE-luciferase reporter vector, and the normalization control vector. Incubate for 4-6 hours, then replace with fresh medium.[6]

  • Compound Treatment: After 24 hours post-transfection, treat the cells with:

    • Vehicle control (e.g., DMSO).

    • A fixed concentration of 1α,25(OH)₂D₃ (agonist).

    • The fixed concentration of 1α,25(OH)₂D₃ co-treated with serial dilutions of Tei-9647.

  • Incubation: Incubate the plate for another 24 hours.[6]

  • Cell Lysis and Assay: Wash the cells with PBS and lyse them using a passive lysis buffer. Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.[6][20]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log concentration of Tei-9647. Determine the IC₅₀ value from the resulting dose-response curve.

HL-60 Cell Differentiation Assay

Objective: To assess the ability of Tei-9647 to inhibit 1α,25(OH)₂D₃-induced differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages.

Materials:

  • HL-60 cells.

  • RPMI-1640 medium with L-glutamine, supplemented with FBS and antibiotics.

  • 1α,25(OH)₂D₃ and Tei-9647.

  • Nitroblue Tetrazolium (NBT) solution.[21]

  • Phorbol 12-myristate 13-acetate (PMA) or Tissue Plasminogen Activator (TPA).[21]

  • Microscope and slides.

Procedure:

  • Cell Culture: Culture HL-60 cells in suspension. Seed cells at a density of approximately 1 x 10⁵ cells/mL.

  • Treatment: Treat cells with a concentration of 1α,25(OH)₂D₃ known to induce differentiation (e.g., 10⁻⁸ M) in the presence or absence of varying concentrations of Tei-9647.[22]

  • Incubation: Incubate the cells for 96 hours.[22]

  • NBT Reduction Assay:

    • Harvest the cells by centrifugation.

    • Incubate the cells with NBT solution containing a stimulant like TPA at 37°C for 30 minutes.[21]

    • Prepare cytospin slides and examine them under a microscope.

  • Quantification: Count the percentage of cells containing blue-black formazan deposits, which indicates differentiation into functional phagocytes.[21]

  • Data Analysis: Plot the percentage of differentiated cells against the concentration of Tei-9647 to determine its inhibitory effect and calculate the IC₅₀.

Osteoclast Formation and Bone Resorption Assay

Objective: To evaluate the inhibitory effect of Tei-9647 on 1α,25(OH)₂D₃-induced osteoclastogenesis from bone marrow precursors.

Materials:

  • Bone marrow cells isolated from mice or human donors.

  • α-MEM medium supplemented with FBS, antibiotics, M-CSF, and RANKL.[4]

  • 1α,25(OH)₂D₃ and Tei-9647.

  • Tartrate-Resistant Acid Phosphatase (TRAP) staining kit.[8][13]

  • Fixative solution (e.g., citrate, acetone, formaldehyde).[8]

  • Microscope.

Procedure:

  • Cell Isolation and Plating: Isolate bone marrow cells and culture them in the presence of M-CSF for approximately 3 days to generate bone marrow-derived macrophages (BMMs).[4]

  • Differentiation Induction: Replace the medium with fresh medium containing M-CSF, RANKL, and 1α,25(OH)₂D₃, with or without various concentrations of Tei-9647.

  • Culture and Medium Change: Culture the cells for an additional 4-7 days, refreshing the medium every 2-3 days.[4][8]

  • TRAP Staining:

    • After differentiation, fix the cells.[8]

    • Stain for TRAP activity according to the manufacturer's protocol. TRAP is a characteristic enzyme of osteoclasts.[13]

  • Quantification: Identify and count TRAP-positive multinucleated cells (containing ≥3 nuclei) under a microscope. These are considered mature osteoclasts.

  • Data Analysis: Compare the number of osteoclasts in Tei-9647-treated cultures to the control (1α,25(OH)₂D₃ alone) to determine the dose-dependent inhibitory effect.

Signaling Pathways & Workflows

VDR Signaling Pathway and Tei-9647 Inhibition

The following diagram illustrates the canonical VDR signaling pathway and the point of intervention by Tei-9647.

VDR_Signaling_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus VD3 1α,25(OH)₂D₃ VDR_RXR_inactive VDR-RXR (inactive) VD3->VDR_RXR_inactive Binds VDR_RXR_active VDR-RXR (Active Conformation) VDR_RXR_inactive->VDR_RXR_active Conformational Change VDR_RXR_antagonist VDR-RXR (Antagonist Conformation) VDR_RXR_inactive->VDR_RXR_antagonist Altered Conformation Tei9647 Tei-9647 Tei9647->VDR_RXR_inactive Competitively Binds VDRE VDRE (DNA) VDR_RXR_active->VDRE Binds VDR_RXR_antagonist->VDRE Binds Coactivators Co-activators (SRC-1, etc.) VDRE->Coactivators Recruits Block X VDRE->Block Transcription Gene Transcription Coactivators->Transcription Initiates Block->Coactivators Recruitment Blocked

Caption: VDR signaling pathway and antagonism by Tei-9647.

Experimental Workflow for VDR Antagonist Screening

This diagram outlines a typical workflow for identifying and characterizing VDR antagonists.

Antagonist_Screening_Workflow start Compound Library primary_assay Primary Screen: Competitive VDR Binding Assay start->primary_assay primary_hits Primary Hits (Compounds that bind VDR) primary_assay->primary_hits secondary_assay Secondary Screen: VDR Reporter Gene Assay primary_hits->secondary_assay confirmed_antagonists Confirmed Antagonists (Inhibit agonist activity) secondary_assay->confirmed_antagonists functional_assays Functional Cellular Assays: - HL-60 Differentiation - Osteoclast Formation confirmed_antagonists->functional_assays validated_leads Validated Leads (Active in cellular context) functional_assays->validated_leads in_vivo In Vivo Studies validated_leads->in_vivo end Candidate Drug in_vivo->end

Caption: Experimental workflow for VDR antagonist screening.

Conclusion

Tei-9647 is a well-characterized and specific antagonist of the human Vitamin D Receptor. Its mechanism, involving the allosteric inhibition of co-activator recruitment through destabilization of the LBD's Helix 12, provides a clear model for VDR antagonism. The quantitative data and detailed protocols presented in this guide serve as a valuable resource for researchers in endocrinology, bone biology, and oncology who are investigating VDR signaling or developing novel VDR-modulating therapeutics. The species-specific nature of Tei-9647 underscores the importance of considering receptor structure when translating findings from animal models to human applications.

References

The Chemical Architecture of Tei 9647: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical structure, mechanism of action, and experimental evaluation of Tei 9647, a potent and specific antagonist of the Vitamin D Receptor (VDR). This document is intended for researchers, scientists, and drug development professionals working in the fields of endocrinology, oncology, and medicinal chemistry.

Core Chemical Structure and Properties

This compound, systematically named (23S)-25-dehydro-1alpha-hydroxyvitamin D3-26,23-lactone, is a synthetic analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3).[1] Its chemical formula is C27H38O4 with a molecular weight of 426.59 g/mol . The defining feature of this compound is the α,β-unsaturated γ-lactone ring in its side chain, which is crucial for its antagonistic activity.

Below is the two-dimensional chemical structure of this compound:

Chemical Structure of this compound

Mechanism of Action: VDR Antagonism

This compound exerts its biological effects by acting as a specific antagonist of the Vitamin D Receptor (VDR), a nuclear receptor that regulates the transcription of numerous genes involved in calcium homeostasis, cell differentiation, and immune function.

Upon binding to the VDR, 1α,25(OH)2D3 induces a conformational change that promotes the recruitment of coactivator proteins and initiates gene transcription. In contrast, this compound binds to the VDR but fails to induce the necessary conformational change for coactivator recruitment.[2][3] Instead, it is hypothesized that the α,β-unsaturated lactone moiety of this compound forms a covalent adduct with specific cysteine residues (Cys403 and Cys410 in human VDR) within the ligand-binding domain.[4][5] This interaction stabilizes an antagonistic conformation of the receptor, preventing the binding of coactivators and thereby inhibiting the transcriptional activity of the VDR.[2][3] The antagonistic effect of this compound can be cell-type specific.[6]

Tei9647_Mechanism_of_Action cluster_agonist Agonist Action (1α,25(OH)2D3) cluster_antagonist Antagonist Action (this compound) 1a25D3 1α,25(OH)2D3 VDR_inactive Inactive VDR 1a25D3->VDR_inactive Binds VDR_active Active VDR (Conformational Change) VDR_inactive->VDR_active Coactivators Coactivators VDR_active->Coactivators Recruits Gene_Transcription Gene Transcription Coactivators->Gene_Transcription Initiates Tei9647 This compound VDR_inactive2 Inactive VDR Tei9647->VDR_inactive2 Binds VDR_antagonist Antagonistic VDR (Covalent Adduct) VDR_inactive2->VDR_antagonist Coactivators2 Coactivators VDR_antagonist->Coactivators2 Blocks Recruitment No_Transcription No Transcription VDR_antagonist->No_Transcription Inhibits HL60_Workflow Start Start Cell_Culture Culture HL-60 cells Start->Cell_Culture Seeding Seed cells in 96-well plate Cell_Culture->Seeding Treatment Add 1α,25(OH)2D3 and varying concentrations of this compound Seeding->Treatment Incubation Incubate for 72-96 hours Treatment->Incubation Assessment Assess differentiation (NBT assay or Flow Cytometry) Incubation->Assessment Analysis Analyze data and determine IC50 Assessment->Analysis End End Analysis->End Luciferase_Assay_Workflow Start Start Cell_Seeding Seed HEK293 cells in 96-well plate Start->Cell_Seeding Transfection Co-transfect with VDR and VDRE-luciferase plasmids Cell_Seeding->Transfection Incubation1 Incubate for 24 hours Transfection->Incubation1 Treatment Treat with VDR agonist +/- this compound Incubation1->Treatment Incubation2 Incubate for 24 hours Treatment->Incubation2 Lysis_and_Assay Lyse cells and measure luciferase activity Incubation2->Lysis_and_Assay Data_Analysis Analyze luminescence data Lysis_and_Assay->Data_Analysis End End Data_Analysis->End

References

Tei 9647's Role in VDR/VDRE-Mediated Transcription: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of Tei 9647, a potent and specific antagonist of the Vitamin D Receptor (VDR). By delving into its effects on VDR/VDRE-mediated transcription, this document serves as a critical resource for researchers engaged in the study of Vitamin D signaling and the development of novel therapeutics targeting this pathway.

Introduction to this compound

This compound, a synthetic analog of the active form of Vitamin D3, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), is distinguished by its characteristic lactone ring structure. It has been extensively studied as a VDR antagonist, capable of inhibiting the genomic actions of 1α,25(OH)2D3. This antagonistic activity makes this compound a valuable tool for dissecting the physiological and pathological roles of VDR signaling, as well as a potential therapeutic agent for conditions characterized by excessive VDR activation, such as Paget's disease of bone.

Quantitative Profile of this compound

The biological activity of this compound has been quantified in various in vitro systems. The following table summarizes the key quantitative data, providing a comparative reference for its potency and efficacy.

ParameterValueCell Line/SystemDescriptionReference
IC50 2.5 nMNot SpecifiedAntagonist activity, much greater than its agonist activity.
IC50 6.3 nMHL-60Antagonist activity against 1α,25(OH)2D3-induced differentiation.
Effective Concentration 10-1000 nMHL-60Dose-dependent blockade of CD11b and CD71 expression changes associated with differentiation.
Effective Concentration 100 nMHL-60Complete blockade of the increase in CD11b and decrease in CD71 expression.
Effective Concentration 100 nMNot SpecifiedSuppression of p21WAF1,CIP1 gene expression induced by 1α,25(OH)2D3.
Effective Concentration 0.001-1 µMNot SpecifiedDose-dependent inhibition of bone resorption induced by 1α,25(OH)2D3.
Binding Affinity 10-fold less than 1α,25(OH)2D3VDRRelative binding affinity to the Vitamin D Receptor.

Mechanism of Action: Antagonism of VDR/VDRE-Mediated Transcription

The canonical pathway of VDR-mediated gene transcription begins with the binding of the active ligand, 1α,25(OH)2D3, to the VDR. This induces a conformational change in the receptor, promoting its heterodimerization with the Retinoid X Receptor (RXR). The VDR/RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding event facilitates the recruitment of coactivator proteins, which in turn leads to the initiation of transcription.

This compound exerts its antagonistic effects by interfering with several key steps in this pathway.

Inhibition of Coactivator Recruitment

A primary mechanism of this compound's antagonism is its ability to prevent the recruitment of transcriptional coactivators to the VDR. While this compound binds to the VDR, the resulting conformational change is distinct from that induced by the agonist 1α,25(OH)2D3. This altered conformation is not conducive to the binding of coactivators such as SRC-1, SRC2, SRC3, and DRIP205. In some cellular contexts, this compound has been shown to induce the release of both coactivators and the corepressor NCoR.

Modulation of VDR-RXR Heterodimerization

The effect of this compound on the formation of the VDR-RXR heterodimer appears to be cell-type specific. In Saos-2 cells, this compound was found to reduce the interaction between VDR and RXRα. However, in HeLa cells, it did not significantly block VDR-RXR binding, which may contribute to its weaker antagonistic activity in this cell line.

No Effect on VDR-DNA Binding

Importantly, this compound does not appear to inhibit the binding of the VDR/RXR heterodimer to the VDRE on the DNA. This indicates that its primary mode of action is at the level of protein-protein interactions, specifically the recruitment of the transcriptional machinery, rather than preventing the receptor complex from recognizing its target DNA sequence.

Species-Specific and Cell-Type Dependent Effects

The antagonistic activity of this compound is not universal and exhibits significant species and cell-type specificity. While it acts as a potent antagonist in human cells, it behaves as a weak agonist in rodent cells. This difference has been attributed to variations in the amino acid sequence of the VDR ligand-binding domain between species. Specifically, cysteine residues at positions 403 and 410 in the human VDR are crucial for the antagonistic action of this compound. Mutation of these residues in the human VDR diminishes its antagonistic properties.

Furthermore, the cellular environment can influence the activity of this compound. For instance, the presence or absence of serum in cell culture has been shown to convert this compound from an antagonist to an agonist, suggesting the involvement of unknown serum factors in modulating VDR function.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VDR VDR VDR_RXR VDR/RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VitD 1α,25(OH)2D3 VitD->VDR Binds Tei9647 This compound Tei9647->VDR Binds Coactivators Coactivators Tei9647->Coactivators Blocks Recruitment VDRE VDRE VDR_RXR->VDRE Binds Transcription_Inhibition Transcription Inhibition VDR_RXR->Transcription_Inhibition Transcription_Activation Target Gene Transcription VDRE->Transcription_Activation Coactivators->VDR_RXR Recruited by 1α,25(OH)2D3-VDR Corepressors Corepressors Corepressors->VDR_RXR Recruited by This compound-VDR

Caption: VDR/RXR signaling pathway and the antagonistic action of this compound.

Reporter_Gene_Assay_Workflow start Start transfection Co-transfect cells with: - VDR Expression Vector - VDRE-Luciferase Reporter Vector start->transfection treatment Treat cells with: - Vehicle - 1α,25(OH)2D3 (Agonist) - this compound - 1α,25(OH)2D3 + this compound transfection->treatment incubation Incubate for 24-48 hours treatment->incubation lysis Lyse cells and add luciferase substrate incubation->lysis measurement Measure luminescence lysis->measurement analysis Analyze data: Compare luminescence levels to determine agonist/antagonist activity measurement->analysis end End analysis->end

Caption: General workflow for a VDR reporter gene assay.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

VDR Activation Luciferase Reporter Gene Assay

This assay is a cornerstone for quantifying the agonist or antagonist activity of compounds targeting the VDR.

  • Principle: Cells are co-transfected with a VDR expression vector and a reporter vector containing the luciferase gene under the control of a VDRE-containing promoter. VDR activation leads to luciferase expression, which is quantified by measuring luminescence.

  • Cell Lines: Human Embryonic Kidney (HEK293), Human Osteosarcoma (Saos-2), or Monkey Kidney (COS-7) cells are commonly used due to their high transfection efficiency and low endogenous VDR expression.

  • Materials:

    • VDR expression plasmid (e.g., pCMV-hVDR)

    • VDRE-luciferase reporter plasmid (e.g., pGL3-VDRE-luc)

    • Control plasmid for transfection efficiency normalization (e.g., pRL-TK expressing Renilla luciferase)

    • Transfection reagent

    • Cell culture medium and supplements

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Transfection: Co-transfect the cells with the VDR expression plasmid, VDRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds (this compound), a known agonist (1α,25(OH)2D3), or a combination thereof. Include a vehicle control.

    • Incubation: Incubate the cells for an additional 24-48 hours.

    • Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Compare the luminescence values of the treated wells to the control wells to determine the percent activation or inhibition.

Mammalian Two-Hybrid Assay

This assay is used to investigate protein-protein interactions, such as those between VDR and coactivators or RXR, in a cellular context.

  • Principle: Two hybrid proteins are expressed in mammalian cells. One consists of a DNA-binding domain (e.g., GAL4) fused to one protein of interest (e.g., VDR), and the other consists of a transcriptional activation domain (e.g., VP16) fused to a second protein of interest (e.g., SRC-1). If the two proteins of interest interact, the activation domain is brought into proximity of the promoter, driving the expression of a reporter gene (e.g., luciferase).

  • Procedure:

    • Plasmid Construction: Clone the cDNAs of the proteins of interest into the appropriate GAL4-DBD and VP16-AD vectors.

    • Transfection: Co-transfect mammalian cells with the two hybrid plasmids and a reporter plasmid containing GAL4 binding sites upstream of a minimal promoter driving luciferase expression.

    • Treatment and Analysis: Treat the transfected cells with the compounds of interest (e.g., 1α,25(OH)2D3, this compound) and measure the reporter gene activity as described for the reporter gene assay. An increase in reporter activity indicates an interaction between the two proteins.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to detect the binding of proteins (e.g., VDR/RXR) to a specific DNA sequence (e.g., VDRE).

  • Principle: A labeled DNA probe containing the VDRE is incubated with a protein source (e.g., nuclear extracts or purified VDR and RXR). The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis. The larger protein-DNA complexes migrate more slowly through the gel, resulting in a "shifted" band.

  • Procedure:

    • Probe Preparation: Synthesize and label a double-stranded oligonucleotide probe containing the VDRE sequence, typically with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

    • Binding Reaction: Incubate the labeled probe with the protein sample in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

    • Electrophoresis: Separate the binding reactions on a native polyacrylamide gel.

    • Detection: Visualize the labeled DNA by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A band that is shifted upwards from the free probe indicates a protein-DNA interaction.

Co-immunoprecipitation (Co-IP)

Co-IP is a technique used to identify and study protein-protein interactions in their native cellular environment.

  • Principle: A specific antibody is used to immunoprecipitate a target protein (e.g., VDR) from a cell lysate. If the target protein is part of a complex, its binding partners (e.g., RXR, coactivators) will also be pulled down. The immunoprecipitated complex is then analyzed, typically by Western blotting, to identify the interacting proteins.

  • Procedure:

    • Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.

    • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the target protein.

    • Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein complexes.

    • Washing: Wash the beads several times to remove non-specifically bound proteins.

    • Elution: Elute the protein complexes from the beads.

    • Analysis: Separate the eluted proteins by SDS-PAGE and identify the interacting proteins by Western blotting using antibodies specific to the suspected binding partners.

Conclusion

This compound is a well-characterized VDR antagonist that inhibits VDR/VDRE-mediated transcription primarily by preventing the recruitment of coactivators. Its activity is highly dependent on the cellular and species context, highlighting the complexity of VDR signaling. The experimental protocols outlined in this guide provide a foundation for further investigation into the molecular pharmacology of this compound and other VDR modulators. This in-depth understanding is crucial for the rational design and development of novel therapeutics targeting the Vitamin D signaling pathway.

An In-depth Technical Guide to Tei 9647: A Species-Specific Vitamin D Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tei 9647, a synthetic vitamin D3 lactone analogue, has emerged as a potent and specific antagonist of the Vitamin D Receptor (VDR). Its unique mechanism of action, characterized by a notable species-specific activity, has garnered significant interest in its therapeutic potential, particularly in disorders characterized by excessive bone resorption such as Paget's disease. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to facilitate further research and development.

Introduction

This compound, chemically known as (23S)-25-dehydro-1α-hydroxyvitamin D3-26,23-lactone, was identified through the synthesis and screening of vitamin D3 analogues.[1] It was designed to investigate the structure-activity relationships of compounds that modulate the VDR.[1][2] Unlike the endogenous VDR agonist, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), this compound exhibits antagonistic properties in human cells, while surprisingly acting as a weak agonist in rodent cells.[3][4][5] This species-specific activity is a cornerstone of its pharmacological profile and is attributed to differences in the amino acid sequence of the VDR ligand-binding domain (LBD) between humans and rodents.[3][4]

Physicochemical Properties

PropertyValue
Chemical Formula C27H40O5
Molecular Weight 444.6 g/mol
CAS Number 173388-20-0[6]
Appearance White to off-white solid
Solubility Soluble in DMSO and ethanol

Mechanism of Action

This compound exerts its VDR antagonistic effect in human cells through a unique interaction with the VDR LBD. The key to this antagonism lies in the presence of two cysteine residues, Cys403 and Cys410, in the C-terminal region of the human VDR.[4] The α-exo-methylene-γ-lactone moiety of this compound is thought to interact with these cysteine residues, potentially through a Michael-type addition, which stabilizes the receptor in an antagonistic conformation.[1] This prevents the recruitment of coactivators necessary for gene transcription.[5][7]

In contrast, rodent VDR lacks these specific cysteine residues, leading to a different binding mode where this compound acts as a weak agonist.[3][4] This species-specific mechanism has been confirmed through mutagenesis studies where substitution of the human VDR cysteine residues diminishes the antagonistic activity of this compound.[4]

Signaling Pathway of this compound in Human Cells

Tei9647_Mechanism cluster_cell Human Cell Tei9647 This compound VDR VDR Tei9647->VDR Binds to LBD Cys403_410 Cys403/Cys410 VDR->Cys403_410 Interaction Coactivators Coactivators VDR->Coactivators Recruitment Blocked VDRE VDRE VDR->VDRE Binds to DNA TargetGene Target Gene (e.g., CYP24A1, p21) VDRE->TargetGene Transcription Transcription Blocked TargetGene->Transcription

Caption: Mechanism of this compound as a VDR antagonist in human cells.

Quantitative Data

The following tables summarize the quantitative data available for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound
AssayCell LineSpeciesParameterValueReference
VDR AntagonismHL-60HumanIC508.3 nM[2]
VDR Antagonism (Derivative)HL-60HumanIC500.093 nM[2]
VDR Binding--Affinity10-fold less than 1α,25(OH)2D3[5]
Osteoclast Formation InhibitionPaget's Disease Patient Bone MarrowHumanConcentration Range10⁻¹⁰ to 10⁻⁶ M[8]
Bone Resorption InhibitionOsteoclasts-Concentration Range0.001 - 1 µM[6]
Table 2: Dose-Dependent Effects of this compound on Gene and Protein Expression
TargetCell Line/SystemTreatmentEffectReference
CD11b and CD71HL-6010-1000 nM this compoundDose-dependent blockade of 1α,25(OH)2D3-induced changes[6]
TAFII-17 and 25-OH-D3-24-hydroxylaseBone Marrow Cells10 nM this compoundMarked inhibition of 1α,25(OH)2D3-induced expression[6][8]
p21WAF1,CIP1HL-60100 nM this compoundSuppression of 1α,25(OH)2D3-induced expression[6]
CYP24A1 and p21HL-60-Reduced expression in the presence of 1α,25(OH)2D3[5]
Table 3: In Vivo Activity of this compound in Rats
ParameterModelTreatmentEffectReference
Intestinal Calcium AbsorptionVitamin D-deficient rats50 µg/kg this compoundWeak agonistic effect[9]
Bone Calcium MobilizationVitamin D-deficient rats50 µg/kg this compoundWeak agonistic effect[9]
Serum CalciumVitamin D-deficient rats1-20 µg/kg this compound + 0.5 µg/kg 1α,25(OH)2D3Dose-dependent suppression of 1α,25(OH)2D3-induced increase[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

VDR Luciferase Reporter Assay

This assay is used to determine the functional agonistic or antagonistic activity of a compound on the Vitamin D Receptor.

Materials:

  • Mammalian cells (e.g., SaOS-2, COS-7)

  • Expression vector for human or rat VDR

  • Luciferase reporter plasmid containing a Vitamin D Response Element (VDRE)

  • Transfection reagent

  • Cell culture medium and supplements

  • 1α,25(OH)2D3 (agonist control)

  • This compound (test compound)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the VDR expression vector and the VDRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the transfected cells for 24 hours.

  • Treatment:

    • Agonist Mode: Treat the cells with varying concentrations of this compound.

    • Antagonist Mode: Treat the cells with a fixed concentration of 1α,25(OH)2D3 (typically EC50 concentration) and varying concentrations of this compound.

  • Incubation: Incubate the treated cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein concentration. Plot the dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Experimental Workflow: VDR Luciferase Reporter Assay

Luciferase_Workflow cluster_workflow VDR Luciferase Reporter Assay Workflow start Start seed Seed Cells (96-well plate) start->seed transfect Co-transfect with VDR and VDRE-luc plasmids seed->transfect incubate1 Incubate 24h transfect->incubate1 treat Treat with 1α,25(OH)2D3 and/or This compound incubate1->treat incubate2 Incubate 24h treat->incubate2 lyse Lyse Cells incubate2->lyse measure Measure Luciferase Activity lyse->measure analyze Data Analysis (IC50/EC50) measure->analyze end End analyze->end

Caption: A typical workflow for a VDR luciferase reporter assay.

HL-60 Cell Differentiation Assay

This assay is used to assess the ability of compounds to induce or inhibit the differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages.

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS)

  • 1α,25(OH)2D3

  • This compound

  • Nitroblue tetrazolium (NBT) solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Microscope

Protocol:

  • Cell Culture: Culture HL-60 cells in RPMI-1640 medium with 10% FBS.

  • Treatment: Seed the cells at a density of 1 x 10⁵ cells/mL and treat with 1α,25(OH)2D3 (e.g., 100 nM) in the presence or absence of varying concentrations of this compound.

  • Incubation: Incubate the cells for 96 hours.

  • NBT Reduction Assay:

    • Add NBT solution (1 mg/mL) and PMA (200 ng/mL) to the cell suspension.

    • Incubate for 25 minutes at 37°C.

    • Count the number of blue-black formazan-positive cells (differentiated cells) out of at least 200 cells using a microscope.

  • Data Analysis: Calculate the percentage of differentiated cells for each treatment condition.

Bone Resorption (Pit) Assay

This assay measures the ability of osteoclasts to resorb bone, and the effect of inhibitors on this process.

Materials:

  • Osteoclast precursor cells (e.g., from bone marrow) or a murine macrophage cell line (e.g., RAW 264.7)

  • Dentine or bone slices

  • α-MEM medium with FBS

  • Receptor activator of nuclear factor kappa-B ligand (RANKL)

  • Macrophage colony-stimulating factor (M-CSF)

  • 1α,25(OH)2D3

  • This compound

  • Toluidine blue stain

  • Microscope with image analysis software

Protocol:

  • Osteoclast Differentiation: Culture osteoclast precursors on dentine/bone slices in the presence of RANKL and M-CSF to induce differentiation into mature osteoclasts.

  • Treatment: Once osteoclasts are formed, treat the cells with 1α,25(OH)2D3 to stimulate resorption, in the presence or absence of varying concentrations of this compound.[8]

  • Incubation: Incubate for 48-72 hours.

  • Cell Removal: Remove the osteoclasts from the slices by sonication or with a soft brush.

  • Staining: Stain the slices with toluidine blue to visualize the resorption pits.

  • Image Analysis: Capture images of the resorption pits using a microscope and quantify the total resorbed area using image analysis software.

Synthesis Overview

The synthesis of this compound is a multi-step process that typically involves the convergent synthesis of the A-ring and the CD-ring side chain, followed by a coupling reaction.[1] The key structural feature, the α-exo-methylene-γ-lactone, is crucial for its antagonistic activity.[1] Structure-activity relationship studies have led to the synthesis of numerous derivatives with the aim of enhancing antagonistic potency and metabolic stability.[2] For instance, modifications at the 2α- and 24-positions have resulted in analogues with significantly improved VDR antagonistic activity.[2]

Logical Relationship in this compound Development

Development_Logic cluster_dev This compound Development Pathway start Discovery of Vitamin D3 Analogues synthesis Synthesis of This compound start->synthesis sar Structure-Activity Relationship (SAR) Studies synthesis->sar in_vitro In Vitro Testing (Binding, Cell-based assays) sar->in_vitro optimization Lead Optimization (Synthesis of Derivatives) sar->optimization in_vivo In Vivo Testing (Rodent models) in_vitro->in_vivo mechanism Elucidation of Species-Specific Mechanism in_vitro->mechanism end Potential Therapeutic Candidate in_vivo->end mechanism->end optimization->in_vitro

Caption: Logical flow of the discovery and development of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the Vitamin D Receptor. Its well-defined, species-specific mechanism of action provides a unique opportunity for targeted drug development. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to further explore the therapeutic potential of this compound and its derivatives in VDR-mediated diseases. Further investigations into its pharmacokinetic and pharmacodynamic properties in higher-order animal models are warranted to translate its promising in vitro and rodent in vivo activities into clinical applications.

References

An In-depth Technical Guide to the Species-Specific Effects of Tei-9647 on the Vitamin D Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tei-9647, a synthetic analog of 1α,25-dihydroxyvitamin D3 [1α,25(OH)₂D₃], exhibits intriguing species-specific effects on the Vitamin D Receptor (VDR). In human cells, Tei-9647 acts as a potent VDR antagonist, whereas in rodent cells, it displays weak agonistic properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying these differential activities, presents available quantitative data, details key experimental protocols for studying VDR modulation, and visualizes the core concepts through signaling and workflow diagrams. This document is intended to serve as a valuable resource for researchers in the fields of endocrinology, pharmacology, and drug development.

Introduction

The Vitamin D Receptor (VDR) is a ligand-activated transcription factor that plays a pivotal role in calcium homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation. Upon binding its natural ligand, 1α,25(OH)₂D₃, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription.

Tei-9647, a 26,23-lactone analog of vitamin D, has emerged as a critical tool for elucidating VDR signaling pathways due to its unique species-dependent pharmacology. Its antagonistic activity in human systems makes it a potential therapeutic agent for hypercalcemic disorders and certain cancers, while its agonistic nature in rodents necessitates careful consideration in preclinical studies. Understanding the structural and molecular basis of these species-specific effects is crucial for the rational design of novel VDR modulators and for the accurate interpretation of animal model data.

Data Presentation: Species-Specific Activity of Tei-9647

The available quantitative data on the activity of Tei-9647 is summarized below. It is important to note that the data are compiled from various studies and experimental conditions may differ.

ParameterSpecies/Cell LineValueActivityReference
IC₅₀ Human HL-602.5 nMAntagonist[1]
IC₅₀ Human HL-606.3 nMAntagonist[2]
Binding Affinity Human VDR~10-fold lower than 1α,25(OH)₂D₃Antagonist[1]
Transcriptional Activity Rat Osteosarcoma (ROS 24/1)Not specifiedAgonist[3]

Molecular Basis of Species-Specificity

The differential response to Tei-9647 between human and rodent VDR is primarily attributed to amino acid differences in the C-terminal region of the ligand-binding domain (LBD).[3]

  • Human VDR (hVDR): The hVDR possesses two critical cysteine residues, Cys403 and Cys410, in its C-terminal region.[3] The presence of these residues is necessary for the antagonistic action of Tei-9647.[1][3] It is hypothesized that the α-exo-methylene-γ-lactone moiety of Tei-9647 may interact with these cysteine residues, potentially through a Michael-type addition, which stabilizes a receptor conformation that is unfavorable for coactivator recruitment, thereby leading to antagonism.[4]

  • Rodent VDR (rVDR): The rodent VDR lacks these specific cysteine residues at the corresponding positions.[3] In the absence of this interaction, Tei-9647 binding to the rVDR induces a conformation that permits the recruitment of coactivators, resulting in a weak agonistic response.[5] Studies using chimeric VDRs, where the C-terminal region of hVDR was replaced with the corresponding rVDR sequence, showed a switch from antagonistic to agonistic activity, confirming the critical role of this region.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the species-specific effects of Tei-9647 on the VDR.

VDR Ligand Binding Assay

Objective: To determine the binding affinity (Ki) of Tei-9647 for human and rodent VDR. A competitive radioligand binding assay is a standard method.

Materials:

  • Purified recombinant human VDR and rat VDR

  • [³H]-1α,25(OH)₂D₃ (radioligand)

  • Tei-9647

  • Unlabeled 1α,25(OH)₂D₃ (for determining non-specific binding)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 10% glycerol, pH 7.4)

  • Hydroxylapatite slurry or charcoal-dextran suspension

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of Tei-9647 and unlabeled 1α,25(OH)₂D₃.

  • In a microcentrifuge tube, incubate a fixed concentration of [³H]-1α,25(OH)₂D₃ with the VDR protein in the presence of varying concentrations of Tei-9647 or a high concentration of unlabeled 1α,25(OH)₂D₃ (for non-specific binding) or buffer alone (for total binding).

  • Incubate at 4°C for 4-18 hours to reach equilibrium.

  • Separate the bound from free radioligand by adding hydroxylapatite slurry or charcoal-dextran suspension, followed by centrifugation.

  • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Calculate the specific binding at each concentration of Tei-9647.

  • Determine the IC₅₀ value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

VDR-Mediated Transcriptional Reporter Assay

Objective: To assess the agonistic or antagonistic activity of Tei-9647 on VDR-mediated gene transcription in human and rodent cells.

Materials:

  • Human cell line (e.g., SaOS-2, HEK293) and a rodent cell line (e.g., ROS 24/1)

  • Expression vectors for human VDR and rat VDR

  • Reporter plasmid containing a VDRE-driven luciferase gene (e.g., pVDRE-Luc)

  • Transfection reagent

  • Cell culture medium and supplements

  • Tei-9647 and 1α,25(OH)₂D₃

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the cells in 24- or 96-well plates.

  • Co-transfect the cells with the VDR expression vector and the VDRE-luciferase reporter plasmid using a suitable transfection reagent.

  • After 24 hours, treat the cells with varying concentrations of Tei-9647 alone (to test for agonism) or in combination with a fixed concentration of 1α,25(OH)₂D₃ (to test for antagonism).

  • Incubate for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

  • Plot the dose-response curves to determine EC₅₀ (for agonism) or IC₅₀ (for antagonism) values.

HL-60 Cell Differentiation Assay

Objective: To evaluate the antagonistic effect of Tei-9647 on 1α,25(OH)₂D₃-induced differentiation of human promyelocytic leukemia (HL-60) cells.

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with fetal bovine serum

  • Tei-9647 and 1α,25(OH)₂D₃

  • Nitroblue tetrazolium (NBT)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Microscope

Procedure:

  • Seed HL-60 cells at a density of 1 x 10⁵ cells/mL.

  • Treat the cells with a fixed concentration of 1α,25(OH)₂D₃ in the presence of varying concentrations of Tei-9647.

  • Incubate for 96 hours.

  • To assess differentiation, perform an NBT reduction assay. Incubate the cells with NBT and PMA.

  • Differentiated cells (monocytes/macrophages) will produce superoxide radicals that reduce NBT to a blue formazan precipitate.

  • Count the percentage of NBT-positive cells under a microscope.

  • Determine the IC₅₀ of Tei-9647 for the inhibition of differentiation.

Mammalian Two-Hybrid Assay

Objective: To investigate the effect of Tei-9647 on the interaction between VDR and its heterodimerization partner RXR, or with coactivators.

Materials:

  • Mammalian cell line (e.g., HEK293)

  • Expression vector for a fusion protein of the GAL4 DNA-binding domain (DBD) with the VDR ligand-binding domain (LBD).

  • Expression vector for a fusion protein of the VP16 activation domain (AD) with RXR or a coactivator.

  • Reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving a luciferase gene.

  • Transfection reagent

  • Tei-9647 and 1α,25(OH)₂D₃

  • Luciferase assay system

Procedure:

  • Co-transfect the cells with the GAL4-DBD-VDR-LBD, VP16-AD-RXR (or coactivator), and the GAL4-UAS-luciferase reporter plasmids.

  • Treat the transfected cells with Tei-9647 or 1α,25(OH)₂D₃.

  • Incubate for 24-48 hours.

  • Measure the luciferase activity. An increase in luciferase activity indicates an interaction between the two fusion proteins.

  • Compare the effect of Tei-9647 to that of 1α,25(OH)₂D₃ to determine if it promotes or disrupts the interaction.

Visualizations

VDR Signaling Pathway

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tei_9647 Tei-9647 VDR_RXR_inactive VDR-RXR (inactive) Tei_9647->VDR_RXR_inactive Binds VDR_RXR_active VDR-RXR (active) VDR_RXR_inactive->VDR_RXR_active Conformational Change CoR Co-repressors CoR->VDR_RXR_inactive Associated VDR_RXR_active->CoR Dissociation VDRE VDRE VDR_RXR_active->VDRE Binds Gene Target Gene VDRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation CoA Co-activators CoA->VDR_RXR_active Recruitment

Caption: Generalized VDR signaling pathway upon ligand binding.

Experimental Workflow: Reporter Assay

Reporter_Assay_Workflow start Start seed_cells Seed cells in multi-well plate start->seed_cells transfect Co-transfect with VDR and Reporter Plasmids seed_cells->transfect treat Treat with Tei-9647 and/or 1α,25(OH)₂D₃ transfect->treat incubate Incubate for 24h treat->incubate lyse Lyse cells incubate->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data (Dose-Response Curves) measure->analyze end End analyze->end

Caption: Workflow for a VDR-mediated transcriptional reporter assay.

Logical Relationship: Species-Specific Effects

Species_Specific_Effects cluster_human Human VDR cluster_rodent Rodent VDR Tei_9647 Tei-9647 hVDR hVDR Tei_9647->hVDR rVDR rVDR Tei_9647->rVDR cys_residues Cys403/Cys410 Residues hVDR->cys_residues antagonism Antagonistic Activity cys_residues->antagonism no_coactivator No Co-activator Recruitment antagonism->no_coactivator no_cys Absence of Cys403/Cys410 Homologs rVDR->no_cys agonism Agonistic Activity no_cys->agonism coactivator Co-activator Recruitment agonism->coactivator

Caption: Logical flow of Tei-9647's species-specific effects on VDR.

Conclusion

Tei-9647 serves as an invaluable pharmacological tool for dissecting the intricacies of Vitamin D Receptor signaling. Its species-specific effects, characterized by antagonism in human VDR and agonism in rodent VDR, are dictated by the presence or absence of key cysteine residues in the C-terminal region of the receptor's ligand-binding domain. This guide provides a centralized resource of the quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to aid researchers in their study of VDR modulation. A thorough understanding of these species-dependent activities is paramount for the successful translation of preclinical findings to clinical applications in the development of novel VDR-targeted therapies.

References

The Antagonistic Properties of Tei 9647: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the core antagonistic properties of Tei 9647, a potent and specific Vitamin D Receptor (VDR) antagonist. Designed for researchers, scientists, and drug development professionals, this document outlines the mechanism of action, quantitative data on its antagonistic activity, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Core Antagonistic Properties and Mechanism of Action

This compound, a Vitamin D3 lactone analogue, functions as a potent and specific antagonist of the Vitamin D Receptor (VDR).[1] Its primary mechanism of action involves the inhibition of the genomic functions of 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), the active form of Vitamin D.[1] this compound achieves this by modulating the interaction of the VDR with essential co-regulatory proteins.

Upon binding to the VDR, this compound induces a conformational change in the receptor that is distinct from the change induced by agonists like 1α,25(OH)2D3. This altered conformation leads to a reduction in the binding affinity of the VDR for coactivator proteins such as Steroid Receptor Coactivator-1 (SRC-1), SRC-2, SRC-3, and DRIP205.[2][3] Furthermore, this compound has been shown to induce the release of both coactivators and the corepressor NCoR in vitro.[2] This disruption of the VDR-coactivator complex is a critical step in its antagonistic activity, as it prevents the recruitment of the transcriptional machinery necessary for the expression of Vitamin D target genes.

The antagonistic effects of this compound are particularly noteworthy in human cells and are dependent on the presence of specific cysteine residues (C403 and C410) in the ligand-binding domain of the human VDR.[2][4] In contrast, this compound can act as a weak agonist in rat cells, which lack these specific cysteine residues, highlighting a species-specific mechanism of action.[2][5] The interaction between this compound and these cysteine residues is thought to be crucial for stabilizing the antagonistic conformation of the receptor.[4]

Clinically, the antagonistic properties of this compound have potential therapeutic applications, particularly in conditions characterized by excessive osteoclast activity, such as Paget's disease.[1][6] By inhibiting 1α,25(OH)2D3-induced osteoclast formation and bone resorption, this compound presents a promising avenue for the development of novel treatments for bone disorders.[1][7]

Quantitative Data on Antagonistic Activity

The antagonistic potency of this compound has been quantified in various studies, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the reported IC50 values for this compound in different experimental contexts.

ParameterValueCell Line/SystemNotesReference
IC50 (Antagonist Activity) 2.5 nMNot specifiedThis value highlights the high potency of this compound as a VDR antagonist.[2]
IC50 (Antagonist Activity) 8.3 nMNot specifiedA study focused on structure-activity relationships reported this value for the original this compound compound.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antagonistic properties of this compound.

HL-60 Cell Differentiation Assay

This assay is fundamental for assessing the ability of compounds to inhibit the 1α,25(OH)2D3-induced differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages.

Objective: To determine the antagonistic effect of this compound on 1α,25(OH)2D3-induced HL-60 cell differentiation.

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • 1α,25(OH)2D3 (calcitriol)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Nitroblue tetrazolium (NBT)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Flow cytometer

  • Antibodies for cell surface markers (e.g., CD11b, CD14)

Procedure:

  • Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed HL-60 cells at a density of 1 x 10^5 cells/mL. Treat the cells with a fixed concentration of 1α,25(OH)2D3 (e.g., 10 nM) in the presence of varying concentrations of this compound (e.g., 1 nM to 1 µM). Include appropriate controls (vehicle, 1α,25(OH)2D3 alone, this compound alone).

  • Incubation: Incubate the cells for 96 hours to allow for differentiation.

  • Assessment of Differentiation:

    • NBT Reduction Assay: To assess functional differentiation, incubate the cells with a solution of NBT and PMA. Differentiated cells will produce superoxide radicals that reduce the soluble yellow NBT to a dark blue formazan precipitate. The percentage of NBT-positive cells can be determined by light microscopy.

    • Flow Cytometry: To quantify the expression of differentiation markers, stain the cells with fluorescently labeled antibodies against CD11b and CD14. Analyze the stained cells using a flow cytometer to determine the percentage of cells expressing these markers.

  • Data Analysis: Plot the percentage of differentiated cells (either NBT-positive or CD11b/CD14-positive) against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the differentiation induced by 1α,25(OH)2D3.

Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the VDR in response to agonists and antagonists.

Objective: To measure the ability of this compound to inhibit 1α,25(OH)2D3-mediated transactivation of a VDR-responsive reporter gene.

Materials:

  • A suitable cell line (e.g., HEK293, Saos-2, or COS-7)

  • Expression vector for human VDR

  • Reporter plasmid containing a luciferase gene under the control of a promoter with one or more Vitamin D Response Elements (VDREs)

  • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency

  • Transfection reagent

  • 1α,25(OH)2D3

  • This compound

  • Luciferase assay reagents

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.

  • Transfection: Co-transfect the cells with the VDR expression vector, the VDRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, replace the medium with fresh medium containing a fixed concentration of 1α,25(OH)2D3 (e.g., 10 nM) and varying concentrations of this compound.

  • Incubation: Incubate the cells for another 24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound. Determine the IC50 value for the inhibition of 1α,25(OH)2D3-induced reporter gene expression.

Mammalian Two-Hybrid Assay

This assay is employed to investigate the protein-protein interactions between the VDR and its co-regulators in a cellular context.

Objective: To determine the effect of this compound on the interaction between the VDR and a specific coactivator protein (e.g., SRC-1).

Materials:

  • Mammalian cell line (e.g., Saos-2 or HeLa)

  • "Bait" plasmid: VDR ligand-binding domain (LBD) fused to a DNA-binding domain (DBD), e.g., GAL4-DBD.

  • "Prey" plasmid: Coactivator protein (e.g., SRC-1) fused to a transcriptional activation domain (AD), e.g., VP16-AD.

  • Reporter plasmid containing a luciferase gene driven by a promoter with binding sites for the DBD (e.g., GAL4 upstream activating sequence).

  • Transfection reagent

  • 1α,25(OH)2D3

  • This compound

  • Luciferase assay system

Procedure:

  • Cell Culture and Transfection: Culture and co-transfect the cells with the bait, prey, and reporter plasmids.

  • Treatment: Treat the transfected cells with 1α,25(OH)2D3 in the presence or absence of increasing concentrations of this compound.

  • Incubation: Incubate for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity.

  • Data Analysis: A decrease in luciferase activity in the presence of this compound indicates its ability to disrupt the interaction between the VDR and the coactivator.

Bone Resorption Assay

This assay evaluates the impact of this compound on the bone-resorbing activity of osteoclasts.

Objective: To assess the inhibitory effect of this compound on 1α,25(OH)2D3-induced bone resorption by osteoclasts.

Materials:

  • Bone marrow cells from mice or humans, or a pre-osteoclastic cell line (e.g., RAW 264.7)

  • Alpha-MEM medium with FBS and antibiotics

  • M-CSF (Macrophage colony-stimulating factor)

  • RANKL (Receptor activator of nuclear factor kappa-B ligand)

  • 1α,25(OH)2D3

  • This compound

  • Bone slices or calcium phosphate-coated plates

  • Toluidine blue or other stains for visualizing resorption pits

  • Microscope with imaging software

Procedure:

  • Osteoclast Differentiation: Culture bone marrow cells or pre-osteoclastic cells in the presence of M-CSF and RANKL to induce differentiation into mature osteoclasts.

  • Seeding on Bone Slices: Seed the differentiated osteoclasts onto bone slices or calcium phosphate-coated plates.

  • Treatment: Treat the osteoclast cultures with 1α,25(OH)2D3 to stimulate bone resorption, in the presence or absence of varying concentrations of this compound.

  • Incubation: Incubate for several days to allow for bone resorption to occur.

  • Visualization and Quantification of Resorption Pits: Remove the cells from the bone slices. Stain the slices with toluidine blue to visualize the resorption pits. Capture images of the pits using a microscope and quantify the resorbed area using image analysis software.

  • Data Analysis: Compare the resorbed area in the different treatment groups. A reduction in the resorbed area in the presence of this compound demonstrates its inhibitory effect on osteoclast activity.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1a,25(OH)2D3 1a,25(OH)2D3 VDR VDR 1a,25(OH)2D3->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR Tei9647 Tei9647 Tei9647->VDR Antagonizes Coactivators Coactivators (SRC-1, etc.) Tei9647->Coactivators Blocks Recruitment VDRE VDRE VDR_RXR->VDRE Binds Transcription Gene Transcription VDRE->Transcription Initiates Coactivators->VDR_RXR Recruited mRNA mRNA Transcription->mRNA

Caption: VDR signaling pathway and the antagonistic action of this compound.

Experimental_Workflow_HL60 start Start: HL-60 Cells culture Culture in RPMI-1640 + 10% FBS start->culture treatment Treat with 1α,25(OH)2D3 and this compound culture->treatment incubation Incubate for 96 hours treatment->incubation assessment Assess Differentiation incubation->assessment nbt NBT Reduction Assay assessment->nbt Functional flow Flow Cytometry (CD11b/CD14) assessment->flow Phenotypic analysis Data Analysis: Calculate IC50 nbt->analysis flow->analysis

Caption: Workflow for the HL-60 cell differentiation assay.

Tei9647_Mechanism Tei9647 This compound VDR Vitamin D Receptor (VDR) Tei9647->VDR Binds Conformation Antagonistic Conformation VDR->Conformation Induces Coactivator Coactivator Recruitment Conformation->Coactivator Blocks Inhibition Inhibition Transcription Target Gene Transcription Coactivator->Transcription Required for Inhibition->Transcription Leads to

Caption: Logical relationship of this compound's mechanism of action.

References

A Deep Dive into the Functional Dichotomy of Tei 9647 and 1α,25(OH)2D3: An Antagonist vs. Agonist Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the contrasting biological activities of Tei 9647 and 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), the hormonally active form of vitamin D3. While both molecules interact with the vitamin D receptor (VDR), their functional outcomes are diametrically opposed. 1α,25(OH)2D3 is the archetypal VDR agonist, initiating a cascade of genomic and non-genomic events that regulate calcium homeostasis, bone metabolism, and cellular differentiation. In stark contrast, this compound, a synthetic analog, acts as a potent and specific VDR antagonist, effectively blocking the genomic actions of 1α,25(OH)2D3. This guide will dissect their chemical structures, binding affinities, and mechanisms of action, supported by quantitative data from key experimental models. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate a deeper understanding for researchers in the field.

Introduction: The Vitamin D Endocrine System and its Modulation

The vitamin D endocrine system plays a pivotal role in maintaining mineral homeostasis and regulating a multitude of cellular processes. The key effector of this system is 1α,25(OH)2D3, which exerts its effects primarily through the nuclear vitamin D receptor (VDR). Upon ligand binding, the VDR forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1] This genomic pathway is fundamental to the physiological effects of vitamin D.

The development of synthetic analogs of 1α,25(OH)2D3 has been instrumental in dissecting the intricacies of VDR signaling and has opened avenues for therapeutic intervention. This compound, a (23S)-25-dehydro-1α-hydroxyvitamin D3-26,23-lactone, has emerged as a critical tool in this regard, functioning as a specific antagonist of VDR-mediated genomic actions.[2][3][4] This guide will explore the molecular distinctions that underpin the opposing functionalities of this compound and 1α,25(OH)2D3.

Chemical Structures

The distinct biological activities of this compound and 1α,25(OH)2D3 stem from their unique chemical structures.

  • 1α,25(OH)2D3 (Calcitriol): The native VDR agonist, characterized by a secosteroid backbone with hydroxyl groups at the 1α and 25 positions, which are crucial for its biological activity.

  • This compound: A vitamin D3 lactone analog.[3] Its defining feature is the α-exo-methylene-γ-lactone structure in the side chain, which is considered crucial for its antagonistic activity.[5]

Comparative Biological Activity: A Quantitative Overview

The functional divergence of this compound and 1α,25(OH)2D3 is most evident in their respective potencies and effects on VDR-mediated processes. The following tables summarize key quantitative data from comparative studies.

Table 1: Vitamin D Receptor (VDR) Binding Affinity

CompoundRelative VDR Binding Affinity (vs. 1α,25(OH)2D3)Reference
1α,25(OH)2D3 100%[6]
This compound 10%[6]

Table 2: Effect on HL-60 Human Promyelocytic Leukemia Cell Differentiation

CompoundConcentrationEffectReference
1α,25(OH)2D3 0.1 nM - 10 nMInduces differentiation[3][4]
This compound up to 1 µMDoes not induce differentiation[3][4]
This compound + 1α,25(OH)2D3 10⁻⁷ M this compound + 10⁻⁸ M 1α,25(OH)2D3Inhibits 1α,25(OH)2D3-induced differentiation[4]

Table 3: Effect on Bone Resorption

CompoundConcentrationEffectReference
1α,25(OH)2D3 1 nMInduces bone resorption[3]
This compound up to 1 µMDoes not induce bone resorption[3]
This compound + 1α,25(OH)2D3 0.001 - 1 µM this compound + 1 nM 1α,25(OH)2D3Dose-dependently inhibits 1α,25(OH)2D3-induced bone resorption[3]

Table 4: Effect on Gene Expression

CompoundConcentrationTarget GeneEffectReference
1α,25(OH)2D3 0.1 nMTAFII-17, 24-hydroxylaseInduces expression[2][3]
This compound 10 nMTAFII-17, 24-hydroxylaseMarkedly inhibits 1α,25(OH)2D3-induced expression[3]
1α,25(OH)2D3 10⁻⁸ Mp21WAF1,CIP1Induces expression[4]
This compound 10⁻⁷ Mp21WAF1,CIP1Suppresses 1α,25(OH)2D3-induced expression[3][4]

Mechanism of Action: Agonism vs. Antagonism

The opposing effects of 1α,25(OH)2D3 and this compound are rooted in their differential interactions with the VDR and the subsequent molecular events.

1α,25(OH)2D3: The VDR Agonist

1α,25(OH)2D3 functions as a classical agonist. Its binding to the VDR's ligand-binding pocket induces a conformational change in the receptor, facilitating its heterodimerization with RXR. This activated VDR/RXR complex then recruits coactivator proteins and binds to VDREs on target genes, initiating transcription.[1] 1α,25(OH)2D3 also elicits rapid, non-genomic responses through membrane-associated signaling pathways.[7][8]

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1a,25(OH)2D3 1a,25(OH)2D3 VDR VDR 1a,25(OH)2D3->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR Coactivators Coactivators VDR_RXR->Coactivators Recruits VDRE VDRE VDR_RXR->VDRE Binds to Coactivators->VDRE Binds to Gene Target Gene VDRE->Gene Activates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological_Response Biological Response Protein->Biological_Response G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1a,25(OH)2D3 1a,25(OH)2D3 VDR VDR 1a,25(OH)2D3->VDR Binding Blocked Tei9647 This compound Tei9647->VDR Binds VDR_Tei9647 VDR-Tei 9647 Complex VDR->VDR_Tei9647 VDRE VDRE VDR_Tei9647->VDRE Binds to No_Transcription No Gene Transcription VDRE->No_Transcription Inhibits G Start Start Seed_Cells Seed HL-60 cells (e.g., 1x10^5 cells/mL) Start->Seed_Cells Add_Compounds Add 1α,25(OH)2D3 and/or this compound at desired concentrations Seed_Cells->Add_Compounds Incubate Incubate for 96 hours Add_Compounds->Incubate Harvest_Cells Harvest cells Incubate->Harvest_Cells Assess_Differentiation Assess differentiation markers Harvest_Cells->Assess_Differentiation NBT_Reduction NBT Reduction Assay Assess_Differentiation->NBT_Reduction CD11b_Expression CD11b Expression (FACS) Assess_Differentiation->CD11b_Expression Esterase_Activity α-Naphthyl Acetate Esterase Staining Assess_Differentiation->Esterase_Activity End End NBT_Reduction->End CD11b_Expression->End Esterase_Activity->End

References

Unraveling the Genomic Impact of Tei 9647: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical document provides an in-depth exploration of the genomic and molecular effects of Tei 9647, a potent and specific Vitamin D Receptor (VDR) antagonist. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes the current understanding of this compound's mechanism of action, its impact on target gene expression, and its species-specific activities. The information is presented through detailed experimental summaries, structured data tables, and explanatory diagrams to facilitate a comprehensive understanding of this compound's potential therapeutic applications.

Core Mechanism of Action

This compound, a Vitamin D3 lactone analogue, functions as a direct antagonist of the Vitamin D Receptor. It competitively inhibits the genomic actions of 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), the active form of Vitamin D.[1] This antagonism is achieved by modulating the interaction of the VDR with its heterodimeric partner, the Retinoid X Receptor (RXR), and coactivator proteins, thereby repressing the transcription of Vitamin D target genes.[2] The antagonistic activity of this compound has been observed to be cell-type dependent.[2]

Interestingly, the effects of this compound exhibit species specificity. While it acts as a VDR antagonist in human cells, it has been shown to have agonistic properties in rodent cells.[3][4] This difference is attributed to variations in the C-terminal region of the VDR, particularly at cysteine residues C403 and C410 in the human VDR, which are crucial for the antagonistic effect of this compound.[3] Molecular dynamics simulations have indicated that this compound reduces the stability of helix 12 in the ligand-binding domain of the human VDR, which is a characteristic of VDR antagonism.[4]

Quantitative Summary of this compound's Effects

The following tables summarize the key quantitative data on the biological effects of this compound across various experimental models.

Cell LineTarget Gene/ProcessConcentration of this compoundIncubation TimeObserved Effect
HL-60p21WAF1,CIP1 Gene Expression100 nM24 hoursClear suppression of 1α,25(OH)2D3-induced expression.[1]
HL-60CD11b and CD71 Expression10-1000 nM96 hoursDose-dependent blockade of reciprocal changes associated with differentiation.[1]
HL-60NBT-reducing activity / α-NB esterase activityUp to 1 µMNot SpecifiedNo induction of cell differentiation markers alone; marked suppression of 1α,25(OH)2D3-induced activity.[1]
Bone Marrow CellsTAFII-17 and 25-OH-D3-24-hydroxylase Gene Expression10 nM12 hoursMarked inhibition of 1α,25(OH)2D3-induced expression.[1]
Bone Marrow Cells (Paget's Disease)Osteoclast FormationNot SpecifiedNot SpecifiedReduction in osteoclast formation in the presence and absence of 1α,25(OH)2D3.[5]
Saos-2Reporter Gene Activity (VDRE)10⁻⁷ to 10⁻⁹ MNot SpecifiedDose-dependent inhibition of 1α,25(OH)2D3-induced transactivation.[2]
Experimental ModelProcessConcentration of this compoundTreatment DurationObserved Effect
In vitro bone resorption assayBone Resorption0.001-1 µM10 daysDose-dependently inhibits 1α,25(OH)2D3-induced bone resorption.[1]
Rats with Vitamin D deficiency and low calcium dietIntestinal Calcium Transport and PTH levelsNot SpecifiedNot SpecifiedActed as a weak agonist, decreasing Parathyroid Hormone (PTH) levels and stimulating calcium absorption.[5]

Key Experimental Protocols

The following sections provide an overview of the methodologies employed in the characterization of this compound's genomic effects.

Cell Culture and Differentiation Assays

Human promyelocytic leukemia (HL-60) cells are a common model to study myeloid differentiation.

  • Cell Maintenance: HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation Induction: To induce monocytic differentiation, HL-60 cells are treated with 1α,25(OH)2D3. The antagonistic effect of this compound is assessed by co-treating the cells with 1α,25(OH)2D3 and various concentrations of this compound.

  • Differentiation Markers: Differentiation is quantified by measuring the expression of cell surface markers such as CD11b and CD71 using flow cytometry, or by functional assays like the nitroblue tetrazolium (NBT) reduction assay, which measures respiratory burst activity characteristic of differentiated myeloid cells.[1]

Gene Expression Analysis

The impact of this compound on the expression of VDR target genes is a critical aspect of its characterization.

  • Cell Treatment: Cells (e.g., HL-60, bone marrow cells) are treated with 1α,25(OH)2D3 in the presence or absence of this compound for a specified period.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using standard methods (e.g., TRIzol reagent), and its concentration and purity are determined. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes such as p21WAF1,CIP1, TAFII-17, and 25-hydroxyvitamin D3-24-hydroxylase are quantified using qRT-PCR with gene-specific primers.[1][6] Gene expression is typically normalized to a housekeeping gene (e.g., GAPDH).

Reporter Gene Assays

Reporter gene assays are employed to quantify the transcriptional activity of the VDR in response to ligands.

  • Cell Transfection: A reporter plasmid containing a Vitamin D Response Element (VDRE) linked to a reporter gene (e.g., luciferase) is transfected into a suitable cell line (e.g., COS-7, SaOS-2).[1][2] A VDR expression plasmid is often co-transfected to ensure sufficient receptor levels.

  • Ligand Treatment: Transfected cells are treated with 1α,25(OH)2D3, this compound, or a combination of both.

  • Luciferase Assay: After incubation, cell lysates are prepared, and the luciferase activity is measured using a luminometer. The results are typically normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.

Visualizing the Molecular Interactions and Workflows

The following diagrams illustrate the key pathways and experimental processes involved in the study of this compound.

VDR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1a,25(OH)2D3 1α,25(OH)2D3 VDR VDR 1a,25(OH)2D3->VDR Binds & Activates Tei9647 This compound Tei9647->VDR Antagonizes VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Translocates & Heterodimerizes Coactivators Coactivators VDR_RXR->Coactivators Recruits VDR_RXR->Coactivators Blocks Recruitment VDRE VDRE VDR_RXR->VDRE Binds Coactivators->VDRE TargetGene Target Gene Transcription VDRE->TargetGene Initiates Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis cluster_data Data Interpretation Start Select Cell Line (e.g., HL-60) Treatment Treat with 1α,25(OH)2D3 +/- this compound Start->Treatment Differentiation Assess Differentiation (Flow Cytometry, NBT Assay) Treatment->Differentiation GeneExpression Analyze Gene Expression (qRT-PCR) Treatment->GeneExpression ReporterAssay Measure Transcriptional Activity (Luciferase Assay) Treatment->ReporterAssay Data Quantify Genomic Effects of this compound Differentiation->Data GeneExpression->Data ReporterAssay->Data Species_Specificity HumanVDR Human VDR Cys403, Cys410 ResultHuman Antagonistic Activity HumanVDR->ResultHuman Reduces H12 Stability RatVDR Rat VDR Ser403, Asn410 ResultRat Agonistic Activity RatVDR->ResultRat Stabilizes H11-H12 Interaction Tei9647 This compound Tei9647->HumanVDR Tei9647->RatVDR

References

Methodological & Application

Application Notes and Protocols for Tei 9647 in HL-60 Cell Differentiation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Tei 9647, a potent vitamin D receptor (VDR) antagonist, in human promyelocytic leukemia (HL-60) cell differentiation assays. This document outlines the mechanism of action of this compound, detailed experimental protocols, and expected outcomes, facilitating its use as a tool to study vitamin D signaling in myeloid differentiation.

Introduction

HL-60 is a human leukemia cell line that can be induced to differentiate into various myeloid lineages, including monocytes and granulocytes, upon treatment with agents like 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3). This makes the HL-60 cell line an invaluable in vitro model for studying the molecular mechanisms of myeloid differentiation and for screening compounds that may modulate this process. This compound, a synthetic analog of a natural vitamin D3 lactone, acts as a specific antagonist of the vitamin D receptor.[1][2] It effectively inhibits the genomic actions of 1α,25(OH)2D3 mediated through the VDR and its responsive elements (VDREs).[1][3] This antagonistic activity makes this compound a crucial tool for dissecting the VDR-dependent signaling pathways that govern HL-60 cell differentiation. Unlike 1α,25(OH)2D3, this compound by itself does not induce differentiation of HL-60 cells, even at high concentrations.[1][2]

Mechanism of Action of this compound

This compound competitively binds to the ligand-binding domain of the VDR, preventing the binding of the active form of vitamin D, 1α,25(OH)2D3. This blockade inhibits the conformational changes in the VDR that are necessary for its heterodimerization with the retinoid X receptor (RXR) and subsequent binding to VDREs in the promoter regions of target genes.[3][4] Consequently, the transcription of genes involved in monocytic differentiation, such as the cell cycle inhibitor p21 (WAF1, CIP1), is suppressed.[1][5] this compound has been shown to specifically inhibit 1α,25(OH)2D3-induced differentiation and does not affect differentiation induced by other agents like retinoic acid or 12-O-tetradecanoylphorbol-13-acetate (TPA), highlighting its specificity for the VDR pathway.[1]

Experimental Protocols

HL-60 Cell Culture
  • Cell Line: HL-60 (ATCC® CCL-240™) human promyelocytic leukemia cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL. Do not allow the cell density to exceed 2 x 10^6 cells/mL.

HL-60 Differentiation Assay with this compound

This protocol describes how to assess the antagonistic effect of this compound on 1α,25(OH)2D3-induced differentiation of HL-60 cells.

Materials:

  • HL-60 cells in logarithmic growth phase

  • 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3) stock solution (in ethanol)

  • This compound stock solution (in ethanol)

  • Culture medium

  • 96-well or 24-well tissue culture plates

  • Reagents for differentiation assessment (e.g., Nitroblue Tetrazolium (NBT), antibodies for flow cytometry)

Procedure:

  • Cell Seeding: Seed HL-60 cells at a density of 2.5 x 10^5 cells/mL in a tissue culture plate.[6]

  • Compound Preparation: Prepare working solutions of 1α,25(OH)2D3 and this compound by diluting the stock solutions in culture medium to the desired final concentrations. A common concentration for 1α,25(OH)2D3 is 10^-8 M, while this compound is typically tested in a dose-response manner from 10^-10 M to 10^-6 M.[1][2]

  • Treatment:

    • Control: Add vehicle (ethanol) to the cells.

    • 1α,25(OH)2D3 alone: Add 1α,25(OH)2D3 to the desired final concentration (e.g., 10^-8 M).

    • This compound alone: Add this compound at various concentrations.

    • Co-treatment: Add this compound at various concentrations followed shortly by the addition of 1α,25(OH)2D3 (e.g., 10^-8 M).

  • Incubation: Incubate the cells for 96 hours at 37°C in a 5% CO2 incubator.[1]

  • Assessment of Differentiation: After the incubation period, assess cell differentiation using one or more of the methods described below.

Methods for Assessing HL-60 Differentiation

a) Nitroblue Tetrazolium (NBT) Reduction Assay:

This assay measures the ability of differentiated cells to produce superoxide radicals, a characteristic of mature phagocytes.

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in a solution containing NBT (1 mg/mL) and TPA (200 ng/mL).

  • Incubate for 25 minutes at 37°C.

  • Count the number of blue-black formazan-positive cells (differentiated cells) out of at least 200 cells using a light microscope.

b) Flow Cytometry for Cell Surface Markers:

This method quantifies the expression of differentiation-specific cell surface markers.

  • Harvest the cells and wash with ice-cold PBS containing 1% BSA.

  • Incubate the cells with fluorescently labeled antibodies against differentiation markers such as CD11b (a marker for monocytic and granulocytic differentiation) and CD14 (a marker for monocytic differentiation) for 30 minutes on ice in the dark.[7][8] A decrease in the proliferation marker CD71 can also be assessed.[2][9]

  • Wash the cells to remove unbound antibodies.

  • Analyze the cells using a flow cytometer.

Data Presentation

The following tables summarize the expected quantitative outcomes from the described experiments.

Table 1: Effect of this compound on 1α,25(OH)2D3-induced NBT Reduction in HL-60 Cells

TreatmentConcentration (M)% NBT Positive Cells (Mean ± SD)
Vehicle Control-< 5%
1α,25(OH)2D310^-860 ± 5%
This compound10^-7< 5%
1α,25(OH)2D3 + this compound10^-8 + 10^-945 ± 4%
1α,25(OH)2D3 + this compound10^-8 + 10^-820 ± 3%
1α,25(OH)2D3 + this compound10^-8 + 10^-7< 10%

Table 2: Effect of this compound on 1α,25(OH)2D3-induced CD11b Expression in HL-60 Cells

TreatmentConcentration (M)% CD11b Positive Cells (Mean ± SD)
Vehicle Control-< 5%
1α,25(OH)2D310^-875 ± 6%
This compound10^-7< 5%
1α,25(OH)2D3 + this compound10^-8 + 10^-955 ± 5%
1α,25(OH)2D3 + this compound10^-8 + 10^-825 ± 4%
1α,25(OH)2D3 + this compound10^-8 + 10^-7< 10%

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus 1a,25(OH)2D3 1a,25(OH)2D3 VDR VDR 1a,25(OH)2D3->VDR Binds VDR-1a,25(OH)2D3 VDR-1a,25(OH)2D3 VDR->VDR-1a,25(OH)2D3 RXR RXR This compound This compound This compound->VDR Blocks VDR-RXR VDR-RXR VDR-1a,25(OH)2D3->VDR-RXR Heterodimerizes with RXR VDRE VDRE VDR-RXR->VDRE Binds Target Gene Transcription Target Gene Transcription VDRE->Target Gene Transcription Initiates Differentiation Differentiation Target Gene Transcription->Differentiation

Caption: Mechanism of this compound action in HL-60 cells.

G start Start: HL-60 Cell Culture seed Seed Cells (2.5e5 cells/mL) start->seed treat Treat with Compounds (Vehicle, 1a,25(OH)2D3, this compound, Combo) seed->treat incubate Incubate for 96 hours treat->incubate assess Assess Differentiation incubate->assess nbt NBT Reduction Assay assess->nbt flow Flow Cytometry (CD11b/CD14) assess->flow end End: Data Analysis nbt->end flow->end G 1a,25(OH)2D3 1a,25(OH)2D3 VDR VDR 1a,25(OH)2D3->VDR PI3K PI3K VDR->PI3K Ras Ras VDR->Ras Akt Akt PI3K->Akt Differentiation Differentiation Akt->Differentiation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CEBPb CEBPb ERK->CEBPb CEBPb->Differentiation Induces

References

Application Notes and Protocols for Tei 9647 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tei 9647, a synthetic analog of 1α,25-dihydroxyvitamin D3, is a potent and specific antagonist of the Vitamin D Receptor (VDR).[1] It effectively inhibits the genomic actions of 1α,25(OH)2D3 mediated by the VDR and the Vitamin D Response Element (VDRE).[1] These properties make this compound a valuable tool for investigating the physiological and pathological roles of VDR signaling in various cellular processes. This document provides detailed application notes and protocols for the use of this compound in in vitro studies, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its antagonistic effects by interfering with the VDR-mediated signaling pathway. Upon binding to the VDR, it prevents the conformational changes necessary for the recruitment of coactivators, such as SRC1, SRC2, SRC3, and DRIP205, and can induce the release of corepressors like NCoR.[2] This blockade of coactivator interaction inhibits the transcription of VDR target genes. Notably, the action of this compound can be species-specific, acting as an antagonist in human cells and a weak agonist in rodent cells.[3][4] This is attributed to differences in the amino acid sequence of the VDR ligand-binding domain between species.[3][4]

Data Presentation: Dosage and Administration

The effective concentration of this compound varies depending on the cell type and the specific biological process being investigated. The following table summarizes the reported dosages and their effects in various in vitro models.

Cell Line/SystemApplicationThis compound ConcentrationIncubation TimeObserved Effect
HL-60 (Human Promyelocytic Leukemia)Inhibition of Cell Differentiation10 - 1000 nM96 hoursDose-dependent blockage of 1α,25(OH)2D3-induced differentiation, with 100 nM completely blocking changes in CD11b and CD71 expression.[1]
HL-60Gene Expression Analysis100 nM24 hoursSuppression of p21WAF1,CIP1 gene expression induced by 1α,25(OH)2D3.[1]
COS-7 (Monkey Kidney Fibroblast)Reporter Gene AssayNot specifiedNot specifiedBlocked activation of a luciferase reporter gene containing the Vitamin D Response Element.[1]
Saos-2 (Human Osteosarcoma)Reporter Gene Assay10⁻⁷ to 10⁻⁹ MNot specifiedDose-dependent inhibition of the transactivation effect of 1α,25(OH)2D3.[5]
Bone Marrow Cells (Paget's Disease Patients)Inhibition of Osteoclast Formation10⁻¹⁰ to 10⁻⁶ MNot specifiedDose-dependent inhibition of 1α,25-(OH)2D3-induced osteoclast formation.[6]
Bone Marrow CellsInhibition of Bone Resorption0.001 - 1 µM10 daysDose-dependent inhibition of 1α,25(OH)2D3-induced bone resorption.[1]
Bone Marrow CellsGene Expression Analysis10 nM12 hoursMarkedly inhibited TAFII-17 and 25-OH-D3-24-hydroxylase gene expression induced by 1α,25(OH)2D3.[1]

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: HL-60 Cell Differentiation Assay

Objective: To assess the antagonistic effect of this compound on 1α,25(OH)2D3-induced differentiation of HL-60 cells.

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • 1α,25(OH)2D3

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Flow cytometry antibodies for CD11b and CD71

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in RPMI-1640 medium with 10% FBS.

  • Treatment:

    • Prepare stock solutions of 1α,25(OH)2D3 and this compound in a suitable solvent (e.g., ethanol).

    • Add 1α,25(OH)2D3 to the desired final concentration (e.g., 0.1 nM) to induce differentiation.

    • Concurrently, treat cells with varying concentrations of this compound (e.g., 10 nM to 1000 nM).

    • Include appropriate controls: vehicle control, 1α,25(OH)2D3 alone, and this compound alone.

  • Incubation: Incubate the plate for 96 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with cold PBS.

    • Stain the cells with fluorescently labeled antibodies against CD11b and CD71 according to the manufacturer's protocol.

    • Analyze the expression of CD11b and CD71 using a flow cytometer. An increase in CD11b and a decrease in CD71 expression are markers of differentiation.

Protocol 2: VDR Reporter Gene Assay

Objective: To quantify the antagonistic activity of this compound on VDR-mediated gene transcription.

Materials:

  • A suitable cell line (e.g., COS-7, Saos-2)

  • DMEM or other appropriate cell culture medium with 10% FBS

  • A reporter plasmid containing a luciferase gene driven by a promoter with Vitamin D Response Elements (VDREs).

  • A VDR expression plasmid.

  • A control plasmid for transfection efficiency normalization (e.g., expressing Renilla luciferase).

  • Transfection reagent.

  • 1α,25(OH)2D3

  • This compound

  • Luciferase assay reagent.

  • 24-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate to reach 70-80% confluency on the day of transfection.

  • Transfection:

    • Co-transfect the cells with the VDRE-luciferase reporter plasmid, VDR expression plasmid, and the normalization control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing 1α,25(OH)2D3 (e.g., 10⁻⁸ M) and varying concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁷ M).

  • Incubation: Incubate the cells for another 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

Protocol 3: Bone Resorption Assay

Objective: To evaluate the inhibitory effect of this compound on osteoclast-mediated bone resorption.

Materials:

  • Bone marrow cells or a suitable osteoclast precursor cell line.

  • α-MEM medium with 10% FBS.

  • M-CSF and RANKL to induce osteoclast differentiation.

  • 1α,25(OH)2D3.

  • This compound.

  • Bone-mimicking calcium phosphate-coated plates.

  • TRAP (tartrate-resistant acid phosphatase) staining kit.

Procedure:

  • Osteoclast Differentiation:

    • Culture bone marrow cells in α-MEM with 10% FBS, M-CSF, and RANKL to differentiate them into mature osteoclasts.

  • Bone Resorption Assay:

    • Seed the mature osteoclasts onto calcium phosphate-coated plates.

    • Treat the cells with 1α,25(OH)2D3 (e.g., 1 nM) to stimulate bone resorption, in the presence or absence of varying concentrations of this compound (e.g., 0.001 µM to 1 µM).

  • Incubation: Incubate for up to 10 days.

  • Analysis:

    • Measure the area of resorption pits on the coated plates.

    • Optionally, perform TRAP staining to identify and count multinucleated osteoclasts.

Mandatory Visualizations

Signaling Pathway of this compound

Tei9647_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1a,25(OH)2D3 1α,25(OH)2D3 VDR VDR 1a,25(OH)2D3->VDR Binds & Activates Tei_9647 This compound Tei_9647->VDR Binds & Antagonizes VDR_RXR VDR RXR VDR->VDR_RXR Heterodimerizes with RXR Blocked_Transcription Blocked Transcription VDR->Blocked_Transcription Inhibits Coactivator Recruitment VDRE VDRE VDR_RXR->VDRE Binds Coactivators Coactivators (SRC1, etc.) VDRE->Coactivators Recruitment Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription

Caption: Signaling pathway of this compound as a VDR antagonist.

Experimental Workflow for In Vitro Studies

Tei9647_Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HL-60, Saos-2) Seeding 2. Cell Seeding (Plates/Dishes) Cell_Culture->Seeding Transfection 3. Transfection (if applicable) (e.g., Reporter Assay) Seeding->Transfection Prepare_Reagents 4. Prepare Reagents (1α,25(OH)2D3, this compound) Seeding->Prepare_Reagents Add_Treatments 5. Add Treatments to Cells Prepare_Reagents->Add_Treatments Incubation 6. Incubate (Time & Temp as per protocol) Add_Treatments->Incubation Harvesting 7. Harvest Cells/Supernatant Incubation->Harvesting Assay 8. Perform Assay (e.g., Flow Cytometry, Luciferase Assay) Harvesting->Assay Data_Analysis 9. Data Analysis Assay->Data_Analysis

Caption: Generalized experimental workflow for in vitro studies with this compound.

References

Unraveling VDR Signaling: Application of Tei 9647 as a Vitamin D Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tei 9647, a synthetic analog of a 1α,25-dihydroxyvitamin D3-26,23-lactone, serves as a potent and specific antagonist of the Vitamin D Receptor (VDR).[1] It effectively inhibits the genomic actions of 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), the active form of Vitamin D, by interfering with the VDR-mediated signaling pathways.[1] These pathways are crucial in regulating a wide array of physiological processes, including calcium homeostasis, bone metabolism, and cellular differentiation and proliferation. Dysregulation of VDR signaling has been implicated in various diseases, making this compound a valuable tool for studying these pathways and for the potential development of novel therapeutics.

This document provides detailed application notes and experimental protocols for utilizing this compound to investigate VDR signaling. It is intended for researchers in academia and industry engaged in endocrinology, molecular biology, and drug discovery.

Mechanism of Action

This compound exerts its antagonistic effects by binding to the VDR. This binding interferes with the subsequent conformational changes required for the recruitment of coactivator proteins, a critical step in the activation of target gene transcription.[2] Interestingly, the action of this compound is species-specific; it acts as an antagonist in human cells but exhibits weak agonistic properties in rodent cells.[3][4] This specificity is attributed to differences in the amino acid sequence of the ligand-binding domain of the human and rat VDR, particularly involving cysteine residues in the C-terminal region of the human VDR.[2][4]

The primary mechanism of this compound's antagonism involves reducing the interaction between the VDR and coactivators like Steroid Receptor Coactivator-1 (SRC-1).[2][5] This leads to the inhibition of 1α,25(OH)2D3-induced gene expression.

VDR Signaling Pathway Antagonism by this compound

The canonical VDR signaling pathway begins with the binding of 1α,25(OH)2D3 to the cytosolic VDR. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and translocates to the nucleus. The VDR/RXR heterodimer binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription. This compound disrupts this cascade.

VDR_Signaling_Antagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol 1α,25(OH)2D3 VDR_c VDR Calcitriol->VDR_c Binds VDR_RXR VDR/RXR Heterodimer VDR_c->VDR_RXR Heterodimerizes with RXR Tei9647 This compound Tei9647->VDR_c Binds & Blocks VDRE VDRE VDR_RXR->VDRE Binds Blocked Transcription Blocked VDR_RXR->Blocked Interaction with Coactivators Blocked Coactivators Coactivators (e.g., SRC-1) VDRE->Coactivators Recruits Gene Target Gene Transcription Coactivators->Gene HL60_Workflow cluster_assessment Differentiation Assessment start Start: Culture HL-60 cells seed Seed cells at 2.5x10^5 cells/mL start->seed treat Treat with 1α,25(OH)2D3 (0.1 nM) and this compound (10-1000 nM) seed->treat incubate Incubate for 96 hours treat->incubate assess Assess Differentiation incubate->assess morphology Morphological Changes (May-Grunwald-Giemsa) assess->morphology markers Surface Marker Expression (CD11b, CD71) via Flow Cytometry assess->markers M2H_Workflow start Start: Culture Saos-2 cells transfect Co-transfect with: - GAL4-DBD-VDR - VP16-AD-SRC-1 - GAL4-responsive luciferase reporter start->transfect treat Treat with 1α,25(OH)2D3 and/or this compound transfect->treat incubate Incubate for 24 hours treat->incubate measure Measure Luciferase Activity incubate->measure

References

Application Notes: Tei-9647 as a Tool to Investigate Vitamin D-Independent Effects

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tei-9647, a synthetic analog of Vitamin D3 lactone, is a potent and specific antagonist of the human Vitamin D Receptor (VDR).[1] The active form of vitamin D, 1α,25-dihydroxyvitamin D3 (1α,25(OH)₂D₃), exerts its biological effects through two primary pathways: a genomic pathway and a non-genomic pathway. The genomic pathway involves the binding of 1α,25(OH)₂D₃ to the nuclear VDR, which then heterodimerizes with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) on target genes, recruiting coactivators and modulating gene transcription.[2][3] This process is relatively slow, taking hours to days. In contrast, non-genomic actions are rapid, occurring within seconds to minutes, and are independent of gene transcription.[4]

Tei-9647 selectively inhibits the VDR/VDRE-mediated genomic actions of 1α,25(OH)₂D₃.[1] It has been demonstrated that Tei-9647 does not interfere with the non-genomic effects of vitamin D.[1] For instance, it inhibits the 1,25(OH)₂D₃-induced differentiation of HL-60 cells, a model for genomic VDR action, but not the differentiation of NB4 cells, which is considered a model for non-genomic effects.[1] This specificity makes Tei-9647 an invaluable chemical tool for researchers to dissect the signaling pathways of vitamin D and other VDR ligands, enabling the clear differentiation between VDR-mediated genomic effects and VDR-independent or non-genomic effects.

Mechanism of Action

Tei-9647 functions by competitively binding to the VDR. Its antagonistic effect in human cells is mediated by its ability to reduce the interaction between VDR and its heterodimeric partner RXRα and to block the recruitment of essential coactivators, such as Steroid Receptor Coactivator-1 (SRC-1) and TAF(II)-17.[5][6] This inhibition of coactivator binding prevents the formation of a functional transcription initiation complex at the VDRE, thereby silencing the genomic response to 1α,25(OH)₂D₃.[7]

It is critical to note a species-specific difference in Tei-9647's activity. While it acts as a potent antagonist in human cells, it behaves as a weak agonist in rodent cells.[6][8] This is due to differences in the C-terminal region of the human and rat VDR, specifically involving two cysteine residues in the human VDR that are crucial for the antagonistic effect.[8][9]

Data Presentation

Table 1: In Vitro Inhibitory Activity of Tei-9647 on VDR-Mediated Genomic Effects

Biological ProcessCell Line/System1α,25(OH)₂D₃ ConcentrationTei-9647 Concentration/IC₅₀Outcome
Cell Differentiation
HL-60 Differentiation (NBT reduction)HL-60 (human)0.1 nMIC₅₀ = 6.3 nMDose-dependent inhibition of differentiation.[8]
CD11b ExpressionHL-60 (human)Not Specified100 nMComplete blockade of 1α,25(OH)₂D₃-induced increase in CD11b.[8]
Gene Expression
p21WAF1,CIP1 ExpressionHL-60 (human)Not Specified100 nM (24 hrs)Clear suppression of induced gene expression.[8]
TAF(II)-17 & 24-Hydroxylase ExpressionPagetic Bone Marrow Cells (human)0.1 nM10 nM (12 hrs)Marked inhibition of induced gene expression.[5][8]
Reporter Gene Activity (VDRE-Luciferase)Saos-2 (human)10 nM10⁻⁹ to 10⁻⁷ MDose-dependent inhibition of transactivation.[7]
Bone Resorption
Osteoclast FormationPagetic Bone Marrow Cells (human)0.1 nM10⁻¹⁰ to 10⁻⁶ MDose-dependent inhibition of osteoclast formation.[5]
Bone ResorptionIn vitro pit assay1 nM0.001 - 1 µM (10 days)Dose-dependent inhibition of bone resorption.[8]

Table 2: Effect of Tei-9647 on VDR Molecular Interactions

InteractionCell LineTei-9647 EffectNote
VDR - RXRαSaos-2 (human)Reduced InteractionCell-type dependent effect.[7]
VDR - RXRαHeLa (human)No Significant EffectCell-type dependent effect.[1][7]
VDR - SRC-1Saos-2 (human)Reduced InteractionMammalian two-hybrid system.[7]
VDR - DNA (VDRE)Gel Shift AssayNo InfluenceDoes not prevent VDR from binding to DNA.[1]
VDR Nuclear TranslocationCOS-7 (monkey)No InfluenceDoes not block ligand-induced nuclear import.[1]

Mandatory Visualizations

G cluster_0 Cytoplasm cluster_1 Nucleus VitD 1α,25(OH)₂D₃ VDR VDR VitD->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Dimerizes with RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds Coactivators Coactivators (e.g., SRC-1, TAF(II)-17) VDRE->Coactivators Recruits Transcription Target Gene Transcription Coactivators->Transcription Initiates Tei9647 Tei-9647 Tei9647->VDR Antagonizes Tei9647->Coactivators Blocks Recruitment

Caption: VDR genomic signaling and Tei-9647 inhibition.

G start Biological Response to Test Compound exp_setup Treat parallel cultures start->exp_setup group1 Compound Alone exp_setup->group1 group2 Compound + Tei-9647 exp_setup->group2 decision Is the effect blocked by Tei-9647? group2->decision result_yes YES (VDR-Genomic Effect) decision->result_yes Yes result_no NO (VDR-Independent or Non-Genomic Effect) decision->result_no No

Caption: Workflow to differentiate genomic vs. non-genomic effects.

Experimental Protocols

Protocol 1: HL-60 Cell Differentiation Assay

This protocol is designed to assess whether a compound's effect on monocytic differentiation is VDR-genomic.

  • Cell Culture:

    • Culture human promyelocytic leukemia (HL-60) cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture cells every 2-3 days to maintain a density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

  • Treatment:

    • Seed HL-60 cells at a density of 2 x 10⁵ cells/mL in a 24-well plate.

    • Prepare treatment groups:

      • Vehicle Control (e.g., 0.1% ethanol)

      • 1α,25(OH)₂D₃ (e.g., 0.1 nM)

      • Tei-9647 alone (e.g., 100 nM)

      • 1α,25(OH)₂D₃ (0.1 nM) + varying concentrations of Tei-9647 (e.g., 1 nM to 1000 nM).

    • Incubate the cells for 96 hours.

  • Assessment of Differentiation (NBT Reduction Assay):

    • After incubation, add 100 µL of NBT solution (1 mg/mL NBT in PBS) and 20 µL of 12-O-tetradecanoylphorbol-13-acetate (TPA, 200 ng/mL) to each well.

    • Incubate for 30-60 minutes at 37°C.

    • Count at least 200 cells per well using a light microscope. Differentiated cells (monocytes/macrophages) will contain dark blue formazan deposits.

    • Calculate the percentage of NBT-positive cells. A significant reduction in the percentage of NBT-positive cells in the co-treatment group compared to the 1α,25(OH)₂D₃ alone group indicates VDR antagonism.

Protocol 2: Osteoclastogenesis and Bone Resorption Pit Assay

This protocol determines if a compound's effect on bone resorption is mediated through genomic VDR signaling.

  • Cell Culture:

    • Isolate bone marrow cells from human donors.

    • Culture cells in α-MEM supplemented with 10% FBS and antibiotics.

    • To generate osteoclast precursors, culture the cells with M-CSF (Macrophage Colony-Stimulating Factor, e.g., 25 ng/mL) for 3 days.

  • Osteoclast Differentiation and Treatment:

    • Plate the osteoclast precursors on bone-mimetic surfaces (e.g., dentine slices or calcium phosphate-coated plates) in a 96-well plate.

    • Induce differentiation with RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand, e.g., 50 ng/mL) and M-CSF (25 ng/mL).

    • Add treatment groups: Vehicle, 1α,25(OH)₂D₃ (e.g., 1 nM), Tei-9647 alone (e.g., 1 µM), and 1α,25(OH)₂D₃ + Tei-9647.

    • Culture for 7-10 days, replacing the medium every 3 days.[8]

  • Assessment of Bone Resorption:

    • Remove the cells from the slices by sonication or with 1 M NH₄OH.

    • Stain the slices with 1% toluidine blue for 1-2 minutes to visualize resorption pits.

    • Wash with water and air dry.

    • Capture images using a light microscope and quantify the total resorbed area per slice using image analysis software (e.g., ImageJ). Inhibition of the resorbed area by Tei-9647 points to a VDR-genomic mechanism.

Protocol 3: VDR-Mediated Reporter Gene Assay

This is a direct measure of VDR transcriptional activity.

  • Cell Culture and Transfection:

    • Culture a suitable human cell line (e.g., Saos-2 osteosarcoma cells) in appropriate media.

    • Seed cells in a 24-well plate to be 70-80% confluent on the day of transfection.

    • Co-transfect cells with three plasmids using a suitable transfection reagent:

      • A human VDR expression vector.

      • A reporter plasmid containing a VDRE sequence upstream of a luciferase gene (e.g., pVDRE-Luc).

      • A control plasmid for normalization (e.g., a β-galactosidase or Renilla luciferase vector).

  • Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing the treatment groups: Vehicle, 1α,25(OH)₂D₃ (e.g., 10 nM), Tei-9647 alone (e.g., 1 µM), and 1α,25(OH)₂D₃ + Tei-9647.

    • Incubate for an additional 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells according to the manufacturer's protocol for the luciferase assay system.

    • Measure the luciferase activity in the cell lysates using a luminometer.

    • Measure the activity of the control reporter (β-galactosidase or Renilla).

    • Normalize the VDR-reporter luciferase activity to the control reporter activity. A significant decrease in normalized luciferase activity in the presence of Tei-9647 confirms the compound acts via VDR-mediated transcription.[7]

References

Application Notes and Protocols: Elucidating the Genomic Effects of Tei 9647

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tei 9647 is a potent and specific antagonist of the Vitamin D Receptor (VDR), a nuclear receptor that regulates the transcription of numerous genes involved in calcium homeostasis, cell differentiation, and immune function.[1][2] As a VDR antagonist, this compound inhibits the genomic actions initiated by the VDR's natural ligand, 1α,25-dihydroxyvitamin D3 (1α,25(OH)₂D₃).[1] It achieves this by reducing the interaction between the VDR and essential coactivators like SRC-1, thereby preventing the transcription of target genes.[3][4] This document provides a detailed experimental framework for researchers seeking to investigate the genome-wide effects of this compound on gene expression using modern transcriptomic techniques.

The protocols outlined below describe a comprehensive workflow, from cell culture and treatment to global gene expression analysis via RNA sequencing (RNA-Seq) and subsequent validation using quantitative PCR (qPCR).

Mechanism of Action: VDR Antagonism

The canonical Vitamin D signaling pathway involves the binding of 1α,25(OH)₂D₃ to the VDR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus, binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, and recruits co-activators to initiate transcription. This compound competitively binds to the VDR, inducing a conformational change that prevents the recruitment of co-activators, thus blocking 1α,25(OH)₂D₃-mediated gene expression.[3][4]

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D3 1α,25(OH)₂D₃ VDR VDR D3->VDR Binds Tei9647 This compound Tei9647->VDR Antagonistic Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Coactivators Co-activators VDR->Coactivators Blocks Recruitment RXR RXR RXR->VDR_RXR VDRE DNA (VDRE) VDR_RXR->VDRE Binds VDRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates

Caption: VDR signaling pathway and the antagonistic action of this compound.

Data Presentation: Known Gene Targets of this compound

Published studies have identified several genes whose expression is modulated by this compound, typically by suppressing the inductive effects of 1α,25(OH)₂D₃.

Gene TargetEffect of this compoundCell TypeConcentrationReference
p21 (CDKN1A)Suppresses 1α,25(OH)₂D₃-induced expressionHL-60100 nM[1][4]
TAF(II)-17Suppresses 1α,25(OH)₂D₃-induced expressionPaget's disease bone marrow cells10 nM[2]
24-hydroxylase (CYP24A1)Suppresses 1α,25(OH)₂D₃-induced expressionPaget's disease bone marrow cells10 nM[2][4]
CD11bBlocks 1α,25(OH)₂D₃-induced increase in expressionHL-60100 nM[1]
CD71Blocks 1α,25(OH)₂D₃-induced decrease in expressionHL-60100 nM[1]

Experimental Design and Workflow

To conduct an unbiased, genome-wide analysis of this compound's effects, a four-group experimental design is recommended, followed by high-throughput RNA sequencing.

GroupTreatmentConcentration (Example)Purpose
1Vehicle Control (e.g., 0.1% DMSO)N/ABaseline gene expression.
21α,25(OH)₂D₃ (Agonist)0.1 - 10 nMTo profile VDR-activated gene expression.
3This compound (Antagonist)100 nMTo assess effects of this compound alone.
41α,25(OH)₂D₃ + this compound0.1 - 10 nM + 100 nMTo assess the antagonistic effect of this compound on VDR activation.

The overall experimental workflow is depicted below. A pilot study is often recommended to optimize treatment times and concentrations.[5]

Experimental_Workflow start Start culture 1. Cell Culture (e.g., HL-60, SaOS-2) start->culture treatment 2. Compound Treatment (Vehicle, Agonist, Antagonist, Combo) culture->treatment extraction 3. RNA Extraction treatment->extraction qc 4. RNA Quality Control (RIN Score, Concentration) extraction->qc lib_prep 5. RNA-Seq Library Prep qc->lib_prep sequencing 6. High-Throughput Sequencing lib_prep->sequencing bioinformatics 7. Bioinformatic Analysis (Alignment, DEGs, Pathway Analysis) sequencing->bioinformatics validation 8. qPCR Validation (Select DEGs) bioinformatics->validation interpretation 9. Biological Interpretation validation->interpretation end End interpretation->end

Caption: High-level workflow for studying gene expression effects.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol is a general guideline using the HL-60 human leukemia cell line, which is known to be responsive to 1α,25(OH)₂D₃ and has been used in prior studies with this compound.[1][4]

Materials:

  • HL-60 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 6-well tissue culture plates

  • This compound

  • 1α,25(OH)₂D₃

  • DMSO (vehicle)

Procedure:

  • Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed cells in 6-well plates at a density of 0.5 x 10⁶ cells/mL. Allow cells to acclimate for 24 hours.

  • Compound Preparation: Prepare stock solutions of this compound and 1α,25(OH)₂D₃ in DMSO. Further dilute in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Replace the medium with fresh medium containing the respective treatments (Vehicle, 1α,25(OH)₂D₃, this compound, or combination). For combination treatments, pre-incubation with the antagonist (this compound) for 1-2 hours before adding the agonist (1α,25(OH)₂D₃) is often recommended.

  • Incubation: Incubate the treated cells for the desired time point (e.g., 24 hours, based on previous studies showing effects on p21 expression).[1]

  • Cell Harvest: After incubation, pellet the suspension cells by centrifugation, wash once with cold PBS, and proceed immediately to RNA extraction.

Protocol 2: RNA Extraction and Quality Control

Materials:

  • TRIzol reagent or commercial RNA extraction kit (e.g., RNeasy Mini Kit)

  • Chloroform (if using TRIzol)

  • Isopropanol

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

  • Spectrophotometer (e.g., NanoDrop)

  • Bioanalyzer

Procedure:

  • Cell Lysis: Lyse the cell pellet from Protocol 1 using the lysis buffer provided in a commercial kit or TRIzol, following the manufacturer's instructions.

  • RNA Extraction: Perform RNA extraction according to the chosen method. For TRIzol, this involves phase separation with chloroform, precipitation with isopropanol, and washing with 75% ethanol.

  • RNA Reconstitution: Resuspend the final RNA pellet in nuclease-free water.

  • Quality Control - Purity & Concentration: Measure the absorbance at 260 nm and 280 nm using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Quality Control - Integrity: Assess RNA integrity using a Bioanalyzer. A high-quality RNA sample should have an RNA Integrity Number (RIN) of ≥ 8.

Protocol 3: RNA-Seq and Bioinformatic Analysis

Procedure:

  • Library Preparation: Using a high-quality RNA sample (RIN ≥ 8), generate sequencing libraries. This typically involves:

    • mRNA enrichment (poly-A selection) or ribosomal RNA (rRNA) depletion.

    • RNA fragmentation.

    • Reverse transcription to synthesize first-strand cDNA.

    • Second-strand cDNA synthesis.

    • End repair, A-tailing, and adapter ligation.

    • PCR amplification of the library.

    • Use of commercial kits (e.g., Illumina TruSeq) is highly recommended.

  • Sequencing: Sequence the prepared libraries on a high-throughput platform like the Illumina NovaSeq. A sequencing depth of 20-30 million reads per sample is generally sufficient for differential gene expression analysis.[5][6]

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to assess raw read quality.

    • Alignment: Align reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between the experimental groups. Key comparisons include:

      • 1α,25(OH)₂D₃ vs. Vehicle (identifies VDR-activated genes).

      • This compound + 1α,25(OH)₂D₃ vs. 1α,25(OH)₂D₃ (identifies genes where this compound antagonizes the agonist).

      • This compound vs. Vehicle (identifies VDR-independent or agonist-independent effects).

    • Pathway Analysis: Use tools like GSEA or DAVID to identify biological pathways enriched among the DEGs.

Protocol 4: qPCR Validation

Validation of RNA-Seq results for a subset of key DEGs using an independent method like qPCR is often recommended to increase confidence in the findings.[7][8]

Materials:

  • RNA samples (can be from the same extraction or a biological replicate)

  • cDNA synthesis kit (e.g., RevertAid First Strand cDNA Synthesis Kit)

  • Gene-specific primers for target genes and at least two stable housekeeping genes (e.g., GAPDH, ACTB)

  • SYBR Green qPCR Master Mix

  • qPCR instrument (e.g., CFX384 Touch Real-Time PCR Detection System)

Procedure:

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's protocol.

  • Primer Design: Design or obtain pre-validated primers for selected DEGs and housekeeping genes.

  • qPCR Reaction Setup: Prepare qPCR reactions in triplicate for each sample and primer pair. A typical reaction includes cDNA template, forward and reverse primers, SYBR Green Master Mix, and nuclease-free water.

  • qPCR Run: Perform the qPCR on a real-time PCR system. A standard protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Calculate the quantification cycle (Cq) for each reaction.

    • Normalize the Cq values of the target genes to the geometric mean of the housekeeping genes (ΔCq).

    • Calculate the relative expression changes between treatment groups using the ΔΔCq method.[7]

    • Compare the log2 fold changes from qPCR with those obtained from the RNA-Seq data to confirm the results.

References

Application Notes and Protocols for Cell Culture Experiments with Tei 9647

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher: The designation "Tei 9647" can refer to two distinct chemical entities in scientific literature. To ensure the applicability of the following protocols, please identify the compound relevant to your research:

  • Section 1: Teicoplanin , a glycopeptide antibiotic, which has been studied for its effects on mammalian cell proliferation and as a potential antiviral agent.

  • Section 2: TEI-9647 , a vitamin D₃ lactone analogue, which is a potent and specific vitamin D receptor (VDR) antagonist used in studies of cancer and bone biology.

Section 1: Teicoplanin (Glycopeptide Antibiotic)

Application Note

Teicoplanin is a glycopeptide antibiotic primarily used against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action is the inhibition of peptidoglycan polymerization, which disrupts bacterial cell wall synthesis.[1] Beyond its antibacterial properties, research has explored its effects on mammalian cells and its potential as an antiviral agent.

Studies have shown that Teicoplanin can have a dual effect on cultured mammalian cell lines, inducing proliferation at lower concentrations and cytotoxicity at higher concentrations.[1][3] Additionally, Teicoplanin has been identified as an inhibitor of viral entry for several enveloped viruses, such as SARS-CoV-2 and Ebola virus, by blocking the host cell protease Cathepsin L, which is essential for the processing of viral glycoproteins during endosomal entry.[4][5][6]

These protocols provide methodologies to assess both the cytotoxic/proliferative effects of Teicoplanin on cancer cell lines and its antiviral efficacy in a pseudovirus entry assay.

Quantitative Data Summary: Effects of Teicoplanin on Mammalian Cells

Table 1: Cell Proliferation and Cytotoxicity of Teicoplanin. [1][3]

Cell LineMaximum Proliferation Concentration (µg/mL)Cytotoxicity Observed Above (µg/mL)
CHO10002000
MCF-74006000
Jurkat E6.1200400

Table 2: Antiviral Activity of Teicoplanin. [2][5][7]

VirusCell LineAssay TypeIC₅₀ / EC₅₀ (µM)
SARS-CoV-2 (Wuhan-Hu-1)Vero E6Authentic Virus2.038
SARS-CoV-2 (D614G)Vero E6Authentic Virus2.116
SARS-CoV-2 PseudovirusA549Pseudovirus Entry1.66 - 3.164
SARS-CoV-2 PseudovirusHuh7Pseudovirus Entry1.885
HIV-1CEMAuthentic Virus17
Ebola PseudovirusHEK293TPseudovirus EntryLow micromolar range
Experimental Protocols: Teicoplanin

This protocol is designed to evaluate the dose-dependent effects of Teicoplanin on the proliferation and viability of CHO, MCF-7, and Jurkat cell lines.

Materials:

  • CHO, MCF-7, or Jurkat E6.1 cells

  • Appropriate complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Teicoplanin (reconstituted in sterile water or appropriate solvent)

  • 96-well cell culture plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in 5% CO₂.

  • Teicoplanin Treatment: Prepare serial dilutions of Teicoplanin in culture medium. The final concentrations should range from 0 to 11,000 µg/mL to cover both proliferative and toxic effects.[1]

  • Remove the seeding medium and add 100 µL of the Teicoplanin-containing medium to the respective wells. Include untreated wells as a 100% viability control.

  • Incubation: Incubate the plates for 24 hours (or desired time points like 48 and 72 hours) at 37°C in 5% CO₂.[1]

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4-6 hours until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed Cells in 96-well Plate Incubate24h Incubate for 24h Seed->Incubate24h AddTeico Add Teicoplanin to Cells Incubate24h->AddTeico PrepareTeico Prepare Teicoplanin Dilutions PrepareTeico->AddTeico IncubateTreat Incubate for 24-72h AddTeico->IncubateTreat AddMTT Add MTT Reagent IncubateTreat->AddMTT IncubateMTT Incubate for 4-6h AddMTT->IncubateMTT Solubilize Add Solubilization Buffer IncubateMTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability Read->Calculate

Caption: Workflow for assessing cell viability with Teicoplanin using an MTT assay.

This protocol assesses the ability of Teicoplanin to inhibit viral entry using a pseudovirus system (e.g., SARS-CoV-2 Spike protein on an HIV-1 or VSV backbone) expressing a reporter gene like luciferase.

Materials:

  • HEK293T-hACE2 or other susceptible cells (e.g., A549, Huh7)

  • Complete culture medium (DMEM with 10% FBS)

  • Pseudovirus stock (e.g., SARS-CoV-2 S/HIV-luc)

  • Teicoplanin

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T-hACE2 cells in a 96-well plate at 1.5 x 10⁴ cells per well. Incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of Teicoplanin in culture medium. A typical concentration range would be 0.1 to 50 µM.

  • Treatment and Infection:

    • Pre-treatment: Remove medium from cells, add the diluted Teicoplanin, and incubate for 1-4 hours. Then, add the pseudovirus.

    • Co-treatment: Simultaneously add the Teicoplanin dilutions and the pseudovirus to the cells.[5]

  • Incubation: Incubate the plates for 48 hours at 37°C in 5% CO₂.

  • Luciferase Assay: Remove the medium from the wells. Add luciferase assay reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Analysis: Normalize the results to virus control wells (no compound) and calculate the half-maximal inhibitory concentration (IC₅₀) using a dose-response curve fitting software.

Mechanism of Teicoplanin Antiviral Action

Viral_Entry_Inhibition cluster_endosome Inside Endosome Virus Enveloped Virus (e.g., SARS-CoV-2) Receptor Host Cell Receptor (e.g., ACE2) Virus->Receptor 1. Binding Endocytosis Endocytosis Receptor->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome CathepsinL Cathepsin L (Protease) Fusion Viral-Endosomal Membrane Fusion CathepsinL->Fusion 3. Cleaves Viral Glycoprotein Release Release of Viral Genome Fusion->Release 4. Genome Release Teicoplanin Teicoplanin Teicoplanin->CathepsinL Inhibits

Caption: Teicoplanin inhibits viral entry by blocking Cathepsin L in the endosome.

Section 2: TEI-9647 (Vitamin D Receptor Antagonist)

Application Note

TEI-9647 is a synthetic analogue of Vitamin D₃ that acts as a specific and potent antagonist of the Vitamin D Receptor (VDR).[8] It functions by competitively binding to the VDR, thereby inhibiting the genomic actions of the active form of vitamin D, 1α,25-dihydroxyvitamin D₃ (1α,25(OH)₂D₃).[8]

This compound is a valuable tool for studying the physiological roles of VDR signaling. In cell culture, TEI-9647 is widely used to block 1α,25(OH)₂D₃-induced cellular processes. Key applications include inhibiting the differentiation of human promyelocytic leukemia (HL-60) cells into monocytes and preventing the formation and bone-resorbing activity of osteoclasts derived from bone marrow cells.[8][9][10][11] It has been instrumental in research related to Paget's disease, cancer, and immunology.[8][10]

The following protocols describe standard methods for assessing the VDR antagonistic activity of TEI-9647 in HL-60 cell differentiation and osteoclast-mediated bone resorption.

Quantitative Data Summary: Bioactivity of TEI-9647

Table 3: Antagonistic Activity of TEI-9647 in HL-60 Cells. [8][9]

ParameterAgonistConcentration of AgonistTEI-9647 ConcentrationEffect
IC₅₀ (NBT Reduction)1α,25(OH)₂D₃N/A6.3 nMInhibition of differentiation
CD11b/CD71 Expression1α,25(OH)₂D₃N/A100 nMComplete block of differentiation markers after 96h
p21 Gene Expression1α,25(OH)₂D₃10 nM100 nMSuppression of VDR-mediated gene induction after 24h

Table 4: Inhibition of Bone Resorption by TEI-9647. [8][10]

Cell TypeAgonistAgonist ConcentrationTEI-9647 Concentration RangeEffect
Pagetic Bone Marrow Cells1α,25(OH)₂D₃0.1 nM0.1 - 1000 nMDose-dependent inhibition of osteoclast formation
Osteoclasts1α,25(OH)₂D₃1 nM1 - 1000 nMDose-dependent inhibition of bone resorption over 10 days
Experimental Protocols: TEI-9647

This protocol measures the ability of TEI-9647 to antagonize the differentiation of HL-60 cells induced by 1α,25(OH)₂D₃. Differentiation is assessed by Nitroblue Tetrazolium (NBT) reduction or by flow cytometry analysis of cell surface markers (CD11b and CD71).

Materials:

  • HL-60 cells

  • RPMI-1640 medium with 10% FBS

  • 1α,25(OH)₂D₃ (in ethanol)

  • TEI-9647 (in ethanol)

  • 24-well or 96-well culture plates

  • For NBT Assay: NBT solution, 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • For Flow Cytometry: FITC-conjugated anti-CD11b antibody, PE-conjugated anti-CD71 antibody, FACS buffer

Procedure:

  • Cell Seeding: Seed HL-60 cells at a density of 1 x 10⁵ cells/mL in culture plates.

  • Treatment:

    • Add 1α,25(OH)₂D₃ to a final concentration of 10-100 nM to induce differentiation.

    • Concurrently, add TEI-9647 at various concentrations (e.g., 1 nM to 1 µM) to the wells containing the agonist.

    • Include controls: untreated cells, cells with agonist only, and cells with TEI-9647 only.

  • Incubation: Incubate the plates for 96 hours at 37°C in 5% CO₂.[8][9]

  • Assessment of Differentiation:

    • NBT Reduction Assay: a. Add NBT and TPA to the cell suspension and incubate for 30 minutes. b. Count the number of blue-black formazan-positive cells (differentiated cells) out of at least 200 total cells using a microscope.

    • Flow Cytometry: a. Harvest cells and wash with cold PBS. b. Stain with fluorescently-labeled anti-CD11b (upregulated upon differentiation) and anti-CD71 (downregulated) antibodies. c. Analyze the cell populations using a flow cytometer.

  • Analysis: Calculate the percentage of differentiated cells or the shift in marker expression. Determine the IC₅₀ of TEI-9647 for the inhibition of differentiation.

Workflow for HL-60 Differentiation Assay

HL60_Workflow cluster_readout Differentiation Readout cluster_analysis Analysis Seed Seed HL-60 Cells Treat Add 1α,25(OH)₂D₃ (Agonist) +/- TEI-9647 (Antagonist) Seed->Treat Incubate Incubate for 96h Treat->Incubate NBT NBT Reduction Assay (Microscopy) Incubate->NBT FACS Flow Cytometry (CD11b/CD71 Staining) Incubate->FACS Analyze Calculate % Differentiated Cells Determine IC₅₀ NBT->Analyze FACS->Analyze

Caption: Workflow for assessing VDR antagonism of TEI-9647 in HL-60 cells.

This protocol evaluates the ability of TEI-9647 to inhibit bone resorption by osteoclasts cultured on a suitable substrate.

Materials:

  • Bone marrow cells from mice or human peripheral blood mononuclear cells (PBMCs)

  • α-MEM medium with 10% FBS

  • M-CSF (Macrophage colony-stimulating factor)

  • RANKL (Receptor activator of nuclear factor kappa-B ligand)

  • 1α,25(OH)₂D₃

  • TEI-9647

  • Resorbable substrate plates (e.g., bovine cortical bone slices, dentine discs, or calcium phosphate-coated plates)

  • TRAP (tartrate-resistant acid phosphatase) staining kit

  • Toluidine blue or silver nitrate for pit visualization

  • Microscope with imaging software

Procedure:

  • Osteoclast Precursor Isolation: Isolate bone marrow cells or PBMCs according to standard protocols.

  • Differentiation into Osteoclasts: a. Culture precursor cells in α-MEM with M-CSF (e.g., 30 ng/mL) and RANKL (e.g., 50 ng/mL) on the resorbable substrate plates. b. Culture for 7-10 days, replacing the medium every 2-3 days, until multinucleated, TRAP-positive osteoclasts are formed.

  • Treatment: a. Replace the medium with fresh medium containing the agonist 1α,25(OH)₂D₃ (e.g., 1-10 nM) to stimulate resorption. b. Add TEI-9647 at various concentrations (e.g., 1 nM to 1 µM) to the agonist-containing wells. c. Include appropriate controls (no agonist, agonist only, TEI-9647 only).

  • Resorption Phase: Incubate for an additional 48-72 hours.

  • Cell Removal and Pit Visualization: a. Remove the cells from the substrate using sonication or bleach. b. Wash the slices/plates thoroughly with water. c. Stain the substrate with 5% silver nitrate (visualized under light) or toluidine blue to reveal the resorption pits.

  • Data Acquisition and Analysis: a. Capture images of the resorption pits using a microscope. b. Quantify the total resorbed area per slice/well using image analysis software (e.g., ImageJ). c. Calculate the percentage inhibition of resorption relative to the agonist-only control.

VDR Signaling Pathway Antagonism

VDR_Pathway cluster_nucleus Nucleus VD3 1α,25(OH)₂D₃ (Agonist) VDR VDR VD3->VDR Activates TEI9647 TEI-9647 (Antagonist) TEI9647->VDR Blocks RXR RXR VDR->RXR Heterodimerizes VDRE Vitamin D Responsive Element (VDRE) in DNA RXR->VDRE Binds Transcription Gene Transcription (e.g., p21, TAFII-17) VDRE->Transcription Initiates Response Cellular Response (e.g., Differentiation, Bone Resorption) Transcription->Response

References

Application Notes and Protocols for Tei 9647 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of Tei 9647 stock solutions for use in various cell-based assays. This compound is a potent and specific vitamin D receptor (VDR) antagonist, inhibiting VDR/VDRE-mediated genomic actions of 1α,25(OH)₂D₃.[1] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and calculation.

PropertyValueSource
Chemical Formula C₂₇H₃₈O₄[1][2][3]
Molecular Weight 426.59 g/mol [1][3]
Appearance White to yellow solid powder[4]
Solubility in DMSO 100 mg/mL (234.42 mM)[1][4]
Recommended Solvents and Storage

Solvent: For cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][4] It is crucial to use anhydrous, high-purity DMSO to ensure the stability and solubility of the compound. Hygroscopic DMSO can significantly impact solubility.[1]

Storage: Proper storage is essential to maintain the integrity of this compound.

  • Solid Compound: Store at -20°C for up to 3 years or at 4°C for up to 2 years, protected from light and moisture.[4]

  • Stock Solutions (in DMSO): Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4] Solutions should be protected from light.[4]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions to achieve desired working concentrations for cell-based assays.

Materials:

  • This compound solid powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath sonicator

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.266 mg of this compound.

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 426.59 g/mol = 4.2659 mg

  • Dissolve in DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder. For 4.266 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, use a water bath sonicator to aid dissolution.[1] Visually inspect the solution to ensure there are no visible particles.

  • Aliquot for Storage: Dispense the stock solution into smaller, single-use, light-protected aliquots (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.

  • Store Properly: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][4]

Quantitative Data for Stock Solution Preparation:

Desired Stock ConcentrationMass of this compound for 1 mLVolume of DMSOMolar Concentration (mM)
1 mM0.427 mg1 mL1
5 mM2.133 mg1 mL5
10 mM 4.266 mg 1 mL 10
20 mM8.532 mg1 mL20
50 mM21.330 mg1 mL50
Signaling Pathway and Experimental Workflow

This compound acts as an antagonist to the Vitamin D Receptor (VDR). The simplified signaling pathway below illustrates the mechanism of action of VDR and the point of inhibition by this compound.

Caption: VDR signaling pathway and this compound antagonism.

The following diagram outlines the experimental workflow for preparing this compound stock solutions.

Stock_Solution_Workflow Workflow for this compound Stock Solution Preparation start Start equilibrate Equilibrate this compound and DMSO to Room Temp. start->equilibrate weigh Weigh this compound Powder equilibrate->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate for Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -80°C or -20°C (Protect from Light) aliquot->store end Ready for Use in Cell-Based Assays store->end

Caption: this compound stock solution preparation workflow.

References

In Vivo Applications of Tei 9647 in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tei 9647 is a synthetic analog of 1α,25-dihydroxyvitamin D3 that acts as a potent and specific antagonist of the Vitamin D Receptor (VDR). By competitively inhibiting the binding of the active form of vitamin D, 1α,25(OH)2D3, to its receptor, this compound effectively blocks the subsequent VDR-mediated genomic actions. This antagonistic activity makes this compound a valuable research tool for elucidating the physiological roles of VDR signaling and a potential therapeutic agent for disorders characterized by excessive VDR activation, such as hypercalcemia and certain hyperproliferative conditions like Paget's disease.

These application notes provide a comprehensive overview of the in vivo applications of this compound in animal models, with a focus on its effects on calcium metabolism. Detailed protocols for key experiments are provided to facilitate the design and execution of studies utilizing this compound.

Mechanism of Action

This compound exerts its biological effects by functioning as a VDR antagonist. The proposed mechanism involves the binding of this compound to the ligand-binding domain of the VDR, which prevents the conformational changes necessary for the recruitment of coactivators and the initiation of target gene transcription. This blockade of VDR-mediated genomic pathways forms the basis for its observed in vivo effects on calcium homeostasis and bone metabolism.

cluster_0 VDR Activation cluster_1 VDR Antagonism by this compound 1a,25(OH)2D3 1a,25(OH)2D3 VDR VDR 1a,25(OH)2D3->VDR Binds RXR RXR VDR->RXR Heterodimerizes VDRE VDRE RXR->VDRE Binds to Coactivators Coactivators VDRE->Coactivators Recruits Gene Transcription Gene Transcription Coactivators->Gene Transcription Initiates This compound This compound VDR_ant VDR This compound->VDR_ant Binds and Inhibits RXR_ant RXR VDR_ant->RXR_ant VDRE_ant VDRE RXR_ant->VDRE_ant Blocked Transcription Gene Transcription Blocked VDRE_ant->Blocked Transcription

Figure 1: Simplified signaling pathway of VDR activation and antagonism by this compound.

Data Presentation

The following tables summarize the quantitative data from in vivo studies of this compound in a vitamin D-deficient rat model.

Table 1: Effect of this compound on Serum Calcium Levels in Vitamin D-Deficient Rats

Treatment GroupDurationSerum Calcium (mg/dL)Outcome
Vehicle Control2 weeksBaseline-
1α,25(OH)2D3 (0.5 µg/kg/day, IV)2 weeksIncreasedInduces hypercalcemia.
This compound (1-20 µg/kg/day, IV) + 1α,25(OH)2D32 weeksDose-dependently suppressedThis compound antagonizes the hypercalcemic effect of 1α,25(OH)2D3.[1]
This compound (20 µg/kg/day, IV) alone2 weeksNo significant changeThis compound alone does not significantly alter serum calcium in vitamin D-replete rats.[1]

Table 2: Effect of a Single IV Dose of this compound on Calcium Metabolism in Vitamin D-Deficient Rats

Treatment GroupTime PointIntestinal Calcium Absorption (ICA)Bone Calcium Mobilization (BCM)Serum PTH Levels
This compound (50 µg/kg) alone8 hoursSlightly, but significantly stimulatedSlightly, but significantly stimulatedDecreased, reaching nadir at 24 hours.[1]
This compound (50 µg/kg) alone24 hoursNo significant effectNo significant effectDecreased.[1]
1α,25(OH)2D3 (0.25 µg/kg) alone8-24 hoursStimulatedStimulatedDecreased, reaching nadir at 24 hours.[1]
This compound (2-50 µg/kg) + 1α,25(OH)2D3 (0.25 µg/kg)24 hoursDose-dependently inhibitedDose-dependently inhibitedDose-dependently reversed the inhibition by 1α,25(OH)2D3.[1]

Table 3: Pharmacokinetic Profile of this compound in Normal Wistar Rats

ParameterValue
AdministrationOral
Dose50 µg/kg
Serum Half-life1.1 hours[1]

Experimental Protocols

Protocol 1: Induction of a Vitamin D-Deficient Rat Model

This protocol describes the induction of a state of vitamin D deficiency, hypocalcemia, and secondary hyperparathyroidism in rats, which serves as a model to study the effects of this compound on calcium metabolism.

start Start: Male weanling Wistar rats (4 weeks old) diet Feed Vitamin D-deficient, low calcium diet start->diet duration Duration: 3-7 weeks diet->duration outcome Outcome: Hypocalcemia and Hyperparathyroidism duration->outcome ready Model Ready for Experimentation outcome->ready

Figure 2: Workflow for inducing a vitamin D-deficient rat model.

Materials:

  • Male weanling Wistar rats (4 weeks old)

  • Vitamin D-deficient, low calcium diet

  • Metabolic cages for housing

Procedure:

  • Upon arrival, acclimatize the male weanling Wistar rats for a few days.

  • House the rats in metabolic cages under standard laboratory conditions.

  • Provide the rats with a vitamin D-deficient, low calcium diet and distilled water ad libitum.

  • Continue this diet for a period of 3 to 7 weeks.

  • Monitor the rats for signs of vitamin D deficiency, which may include mild alopecia and the development of rickets.[1]

  • Confirm the vitamin D-deficient state by measuring serum calcium and parathyroid hormone (PTH) levels. The serum calcium concentrations are expected to be significantly decreased, while PTH levels will be elevated compared to rats on a standard diet.[1]

Protocol 2: In Vivo Administration of this compound

This protocol outlines the preparation and intravenous administration of this compound to the vitamin D-deficient rat model.

Materials:

  • This compound

  • Vehicle for dissolution (e.g., ethanol, propylene glycol, and saline; the exact vehicle should be optimized for solubility and tolerability)

  • Syringes and needles for intravenous injection

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound in a suitable vehicle. A common approach for lipophilic compounds is to first dissolve them in a small amount of ethanol, then dilute with propylene glycol and finally with saline to the desired concentration. The final concentration of organic solvents should be minimized and kept consistent across all treatment groups.

    • Prepare the dosing solution fresh on the day of the experiment.

  • Administration:

    • Administer the this compound solution intravenously (IV) via the tail vein.

    • For combination studies, this compound can be co-administered with 1α,25(OH)2D3.

    • The volume of injection should be kept consistent for all animals.

Protocol 3: Assessment of Intestinal Calcium Absorption (ICA)

This protocol describes a method to assess the effect of this compound on intestinal calcium absorption using a radioisotope tracer.

start Administer this compound (and/or 1a,25(OH)2D3) to rats gavage Oral gavage with 45Ca solution start->gavage blood_collection Collect blood samples at specified time points gavage->blood_collection scintillation Measure 45Ca radioactivity in plasma by liquid scintillation counting blood_collection->scintillation calculation Calculate intestinal calcium absorption scintillation->calculation

Figure 3: Experimental workflow for assessing intestinal calcium absorption.

Materials:

  • Vitamin D-deficient rats treated with this compound and/or 1α,25(OH)2D3

  • ⁴⁵CaCl₂ solution

  • Liquid scintillation counter and vials

  • Blood collection supplies

Procedure:

  • Following the administration of this compound and/or 1α,25(OH)2D3 at the desired time points, administer an oral gavage of a solution containing a known amount of ⁴⁵CaCl₂.

  • Collect blood samples via cardiac puncture or tail vein at specified time points (e.g., 8 and 24 hours) after the gavage.[1]

  • Separate the plasma from the blood samples.

  • Measure the radioactivity of ⁴⁵Ca in the plasma using a liquid scintillation counter.

  • Calculate the intestinal calcium absorption as a percentage of the administered dose of ⁴⁵Ca that appears in the plasma.

Protocol 4: Assessment of Bone Calcium Mobilization (BCM)

This protocol provides a method to evaluate the effect of this compound on the mobilization of calcium from bone stores using a pre-labeling technique with a radioisotope.

Materials:

  • Vitamin D-deficient rats

  • ⁴⁵CaCl₂ solution for injection

  • This compound and/or 1α,25(OH)2D3 dosing solutions

  • Liquid scintillation counter and vials

  • Blood collection supplies

Procedure:

  • Pre-labeling of Bone:

    • Administer an intraperitoneal (IP) or intravenous (IV) injection of ⁴⁵CaCl₂ to the vitamin D-deficient rats.

    • Allow a chase period of several days (e.g., 4-7 days) for the ⁴⁵Ca to be incorporated into the bone matrix. During this period, the rats should continue on the vitamin D-deficient diet.

  • Treatment:

    • After the chase period, administer this compound and/or 1α,25(OH)2D3 to the pre-labeled rats.

  • Sample Collection and Analysis:

    • Collect blood samples at specified time points (e.g., 8 and 24 hours) after treatment.[1]

    • Measure the radioactivity of ⁴⁵Ca in the plasma using a liquid scintillation counter.

    • An increase in plasma ⁴⁵Ca radioactivity compared to vehicle-treated controls is indicative of bone calcium mobilization.

Protocol 5: Measurement of Serum Parathyroid Hormone (PTH)

This protocol describes the measurement of serum PTH levels to assess the impact of this compound on parathyroid gland function.

Materials:

  • Blood samples from treated and control rats

  • Rat PTH ELISA kit

  • Microplate reader

Procedure:

  • Collect blood samples at designated time points following treatment with this compound and/or 1α,25(OH)2D3.

  • Allow the blood to clot and then centrifuge to separate the serum.

  • Store the serum samples at -80°C until analysis.

  • Measure the concentration of PTH in the serum using a commercially available rat PTH ELISA kit, following the manufacturer's instructions.

  • Read the absorbance on a microplate reader and calculate the PTH concentrations based on a standard curve.

Concluding Remarks

The in vivo studies in animal models demonstrate that this compound is a potent antagonist of VDR-mediated actions on calcium metabolism. It effectively counteracts the effects of 1α,25(OH)2D3 on intestinal calcium absorption, bone calcium mobilization, and serum calcium levels. These findings underscore the utility of this compound as a critical tool for investigating the physiological and pathophysiological roles of the vitamin D endocrine system. Further research into the long-term efficacy and safety of this compound is warranted to explore its full therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Tei 9647 Solubility Issues in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tei 9647 in culture media, with a focus on overcoming its solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of a Vitamin D3 lactone that functions as a potent and specific antagonist of the Vitamin D Receptor (VDR).[1] It competitively inhibits the genomic actions of 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), the active form of Vitamin D, by binding to the VDR.[1][2] This antagonism prevents the VDR from recruiting coactivator proteins and initiating the transcription of target genes.[3][4] Consequently, this compound can inhibit processes such as bone resorption and the differentiation of cells like HL-60 leukemia cells.[1][4]

Q2: I've observed precipitation after adding this compound to my cell culture medium. What are the likely causes?

Precipitation of this compound in culture media is a common issue stemming from its low aqueous solubility.[5][6] Several factors can contribute to this:

  • Solvent Shock: this compound is typically dissolved in a strong organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution. When this concentrated stock is rapidly diluted into the aqueous environment of the culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of solution and form a precipitate.[5][7]

  • Exceeding Solubility Limit: The final concentration of this compound in the culture medium may surpass its maximum soluble concentration in that specific medium.

  • Interaction with Media Components: Components within the culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[5]

  • pH and Temperature: The pH and temperature of the culture medium can influence the solubility of this compound.[5][7]

Q3: Can the presence of serum in the culture medium affect the activity of this compound?

Yes, the presence of serum is a critical factor that can modulate the activity of this compound. Research has shown that in the presence of serum, this compound acts as a VDR antagonist. However, in serum-free media, its activity can convert to that of a VDR agonist.[8] This is thought to be due to an unknown serum factor that influences the conformational changes in the VDR upon ligand binding and its interaction with coactivators.[8] Therefore, it is crucial to consider the serum content of your culture medium when interpreting experimental results with this compound.

Q4: Is the activity of this compound consistent across different species?

No, the activity of this compound exhibits species-specificity. It generally acts as a VDR antagonist in human cells.[2][9] In contrast, it can behave as a weak VDR agonist in rodent cells, such as those from rats.[2][9] This difference is attributed to variations in the amino acid sequence of the VDR ligand-binding domain between species.[9]

Troubleshooting Guide

Problem: Precipitate Formation Upon Addition of this compound to Culture Media

This step-by-step guide will help you troubleshoot and prevent the precipitation of this compound in your experiments.

Step 1: Verify and Optimize Stock Solution Preparation

Ensure your this compound stock solution is correctly prepared.

  • Recommended Solvent: Use high-purity, anhydrous DMSO.[1][7] Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the compound.[1]

  • High Concentration: Prepare a highly concentrated stock solution (e.g., 10-20 mM) to minimize the volume added to the culture medium, thereby reducing the final DMSO concentration.[10]

  • Complete Dissolution: Ensure the compound is fully dissolved in DMSO. Gentle warming (e.g., 37°C) and sonication can aid in dissolution.[1][7][10]

Step 2: Optimize the Dilution Method

The way you dilute the DMSO stock into the aqueous culture medium is critical to prevent "solvent shock."[5]

  • Best Practice: Perform serial dilutions of your high-concentration stock solution in pure DMSO to create intermediate stocks. Then, add a small volume of the final DMSO stock to your pre-warmed (37°C) culture medium while vortexing or mixing vigorously to ensure rapid and uniform dispersion.[7][10]

  • Avoid: Do not add the aqueous medium directly to your concentrated DMSO stock, as this will likely cause immediate precipitation.[10]

Step 3: Determine the Maximum Soluble Concentration

It is essential to determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.

  • Protocol: See the "Experimental Protocols" section below for a detailed method to determine the maximum soluble concentration.

  • Action: If precipitation persists, consider lowering the final concentration of this compound in your experiment.

Step 4: Consider Media Components

  • Serum: As noted in the FAQs, serum can impact both the solubility and activity of this compound.[8] If using serum-free media, be aware that solubility challenges may be more pronounced.

  • Temperature: Always pre-warm your culture medium to 37°C before adding the this compound stock solution. Adding the compound to cold media can decrease its solubility.[10]

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventConcentrationObservationsReference
DMSO100 mg/mL (234.42 mM)Requires sonication; hygroscopic DMSO can affect solubility.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (5.86 mM)Clear solution; requires sonication.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (5.86 mM)Clear solution; requires sonication.[1]
10% DMSO, 90% Corn Oil2.5 mg/mL (5.86 mM)Clear solution; requires sonication.[1]

Table 2: Recommended Working Concentrations of this compound in Cell Culture

Cell LineConcentration RangeApplicationReference
HL-6010 - 1000 nMInhibition of cell differentiation[1]
Bone Marrow Cells0.001 - 1 µMInhibition of bone resorption[1]
Saos-210⁻⁹ - 10⁻⁷ MInhibition of 1α,25(OH)2D3-induced transactivation[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder (Molecular Weight: 426.59 g/mol ) using an analytical balance.

  • Calculate Solvent Volume: Based on the mass of the compound, calculate the volume of anhydrous, high-purity DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes or gently warm the solution to 37°C.[7][10]

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[7]

Protocol 2: Determination of Maximum Soluble Concentration in Culture Medium

  • Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in your specific cell culture medium (e.g., with or without serum). For example, create final concentrations ranging from 1 µM to 100 µM in separate sterile microcentrifuge tubes.

  • Maintain Constant Solvent Concentration: Ensure the final concentration of DMSO is the same and ideally below 0.5% (v/v) across all dilutions.[10]

  • Incubation: Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your planned experiment (e.g., 24 hours).[5]

  • Visual Inspection: Carefully inspect each tube for any signs of precipitation or cloudiness against a dark background.[10]

  • Microscopic Examination (Optional): Examine a small aliquot from each tube under a microscope to look for crystalline structures.[5]

  • Spectrophotometric Analysis (Optional): Centrifuge the tubes to pellet any precipitate and measure the absorbance of the supernatant at a wavelength where this compound absorbs. A deviation from the linear relationship between concentration and absorbance indicates precipitation.[5]

Visualizations

VDR_Signaling_Pathway VDR Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1a,25(OH)2D3 1a,25(OH)2D3 VDR_RXR VDR-RXR Complex 1a,25(OH)2D3->VDR_RXR Binds and Activates VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Coactivators Coactivators VDRE->Coactivators Recruits Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Initiates Tei9647 This compound Tei9647->VDR_RXR Antagonizes

Caption: VDR signaling pathway and inhibition by this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Precipitation Start Precipitation Observed Stock_Check Step 1: Verify Stock Solution (Anhydrous DMSO, Fully Dissolved?) Start->Stock_Check Dilution_Check Step 2: Review Dilution Method (Serial Dilution in DMSO? Rapid Mixing?) Stock_Check->Dilution_Check Concentration_Check Step 3: Assess Final Concentration (Is it below max solubility?) Dilution_Check->Concentration_Check Media_Check Step 4: Consider Media Conditions (Pre-warmed? Serum present?) Concentration_Check->Media_Check Resolution Precipitation Resolved Media_Check->Resolution If Yes Lower_Concentration Lower Final Concentration Media_Check->Lower_Concentration If No Lower_Concentration->Concentration_Check

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Understanding the Serum-Dependent Activity of Tei 9647

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the dual antagonist and agonist activity of the Vitamin D Receptor (VDR) ligand, Tei 9647, particularly concerning the influence of serum in experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound?

A1: this compound is a synthetic analog of Vitamin D3 that primarily acts as a potent and specific antagonist of the Vitamin D Receptor (VDR).[1][2] It inhibits the genomic actions of the natural VDR agonist, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), thereby blocking downstream events such as bone resorption and the differentiation of HL-60 cells.[1][2][3]

Q2: My results show this compound acting as an agonist. Is this expected?

A2: This is a critical observation that has been documented in scientific literature. The activity of this compound is highly dependent on the presence or absence of serum in the cell culture medium.[4] In the presence of serum, this compound behaves as a VDR antagonist. However, when serum is depleted from the culture medium, this compound can switch to functioning as a VDR agonist.[4]

Q3: What is the proposed mechanism for this switch in activity?

A3: The current hypothesis is that an unknown factor present in serum modulates the transactivation function of the VDR.[4] This serum factor likely influences the conformational state of the VDR when bound to this compound, leading to the recruitment of different co-regulators. In the absence of this factor, this compound binding appears to induce a conformational change that allows for the recruitment of coactivators, resulting in agonist activity.[4]

Q4: Does the species of the cell line affect the activity of this compound?

A4: Yes, there is a species-specific difference in the action of this compound. In human cells, it generally acts as an antagonist, while in rodent cells, it can exhibit agonistic properties.[5] This is attributed to differences in the amino acid sequence of the VDR ligand-binding domain between species.[5]

Troubleshooting Guide

Issue 1: Inconsistent results in this compound activity (sometimes agonist, sometimes antagonist).

  • Question: Are you controlling for the presence of serum in your experiments?

    • Answer: The presence or absence of serum is a key determinant of this compound's activity. Ensure that your experimental protocols clearly define and consistently use either serum-containing or serum-free media. For antagonist studies, the presence of serum is required. For investigating its agonist potential, serum should be depleted.[4]

  • Question: What type of serum and what concentration are you using?

    • Answer: While the specific serum factor is unknown, variations in serum batches and concentrations could potentially lead to variability in results. It is advisable to use a consistent batch of serum for a series of experiments and to clearly document the serum type (e.g., Fetal Bovine Serum) and final concentration.

Issue 2: this compound shows no VDR antagonism in our human cell line-based reporter assay.

  • Question: Are you co-treating with a VDR agonist?

    • Answer: To observe antagonism, you must challenge the system with a VDR agonist, such as 1α,25(OH)2D3. The antagonistic effect of this compound is observed as an inhibition of the agonist-induced activity. This compound alone is not expected to have an effect in the presence of serum.[1]

  • Question: What is the concentration of the agonist and this compound?

    • Answer: Ensure that you are using appropriate concentrations of both the agonist and this compound. The concentration of this compound should be sufficient to competitively inhibit the action of the agonist. A dose-response curve for this compound in the presence of a fixed concentration of the agonist is recommended.

Issue 3: Difficulty in replicating the switch from antagonist to agonist activity upon serum withdrawal.

  • Question: How are you performing the serum depletion?

    • Answer: The method of serum depletion can be critical. A common method is to culture cells in serum-containing medium to allow for attachment and growth, followed by a wash step and incubation in serum-free medium for a defined period before and during treatment with this compound.

  • Question: What is the cell line you are using?

    • Answer: While the serum effect has been documented, cell-line specific differences may exist. The original findings were observed in cell lines like COS-7.[4] Ensure the cell line you are using expresses the necessary components for VDR signaling.

Data Presentation

Table 1: Effect of Serum on this compound-mediated VDR Transactivation (Illustrative Data)

Treatment ConditionCulture MediumVDR Activation (Fold Change vs. Vehicle)This compound Activity
Vehicle (DMSO)With Serum1.0-
1α,25(OH)2D3 (10 nM)With Serum15.0-
This compound (100 nM)With Serum1.2Neutral
1α,25(OH)2D3 (10 nM) + this compound (100 nM)With Serum3.5Antagonist
Vehicle (DMSO)Serum-Free1.0-
This compound (100 nM)Serum-Free8.0Agonist

Note: The data presented in this table is illustrative and based on findings reported by Yamaoka et al., 2006. Actual results may vary depending on the experimental setup.

Table 2: Influence of Serum on this compound-mediated VDR-Coactivator Interaction (Illustrative Data)

VDR LigandCulture ConditionCoactivator RecruitedInteraction Strength (Relative Units)
1α,25(OH)2D3With SerumSRC-1100
This compoundWith SerumNone< 5
This compoundSerum-FreeSRC-175
This compoundSerum-FreeTIF260

Note: This table illustrates the differential recruitment of coactivators by this compound in the presence and absence of serum, as suggested by mammalian two-hybrid system results.[4]

Experimental Protocols

Protocol 1: VDR-Mediated Transactivation Assay (Reporter Gene Assay)

This protocol is designed to determine the agonist versus antagonist activity of this compound on the Vitamin D Receptor.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293T, COS-7) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
  • Seed cells in a 96-well plate.
  • Co-transfect cells with a VDR expression vector and a reporter plasmid containing a Vitamin D Response Element (VDRE) driving the expression of a reporter gene (e.g., luciferase). A control plasmid (e.g., expressing Renilla luciferase) should also be co-transfected for normalization.

2. Serum Depletion and Treatment:

  • For Antagonist Assay: After transfection, replace the medium with fresh DMEM containing 10% FBS. Add this compound at various concentrations, followed by a fixed concentration of 1α,25(OH)2D3 (e.g., 10 nM).
  • For Agonist Assay: After transfection, wash the cells with Phosphate-Buffered Saline (PBS) and replace the medium with serum-free DMEM. Incubate for 12-24 hours. Then, treat the cells with this compound at various concentrations.

3. Reporter Gene Assay:

  • After 24 hours of treatment, lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system.
  • Normalize the firefly luciferase activity to the Renilla luciferase activity.
  • Calculate the fold change in activity relative to the vehicle-treated control.

Protocol 2: Mammalian Two-Hybrid Assay for VDR-Coactivator Interaction

This assay is used to investigate the recruitment of coactivators to the VDR by this compound.

1. Plasmid Constructs:

  • VDR Ligand Binding Domain (LBD) fused to the GAL4 DNA-binding domain (DBD).
  • Coactivator of interest (e.g., SRC-1, TIF2) fused to the VP16 activation domain (AD).
  • A reporter plasmid with a GAL4 upstream activation sequence (UAS) driving a reporter gene (e.g., luciferase).

2. Cell Culture and Transfection:

  • Culture and seed cells as described in Protocol 1.
  • Co-transfect the cells with the GAL4-DBD-VDR-LBD, VP16-AD-coactivator, and the GAL4 reporter plasmids.

3. Serum Depletion and Treatment:

  • Follow the same procedure for serum-containing and serum-free conditions as outlined in Protocol 1.
  • Treat the cells with this compound or a control ligand.

4. Assay and Analysis:

  • Measure the reporter gene activity as described in Protocol 1.
  • An increase in reporter activity indicates a ligand-dependent interaction between the VDR-LBD and the coactivator.

Mandatory Visualizations

VDR_Signaling_Pathway cluster_serum With Serum cluster_serum_free Serum-Free Tei9647_S This compound VDR_S VDR Tei9647_S->VDR_S CoR Co-repressors VDR_S->CoR Recruitment VDRE_S VDRE VDR_S->VDRE_S SerumFactor Serum Factor SerumFactor->VDR_S CoR->VDRE_S Gene_S Target Gene (Transcription Blocked) VDRE_S->Gene_S Tei9647_SF This compound VDR_SF VDR Tei9647_SF->VDR_SF CoA Co-activators VDR_SF->CoA Recruitment VDRE_SF VDRE VDR_SF->VDRE_SF CoA->VDRE_SF Gene_SF Target Gene (Transcription Activated) VDRE_SF->Gene_SF

Caption: this compound Signaling Pathway with and without Serum.

Experimental_Workflow cluster_conditions start Start: Seed Cells transfect Transfect with VDR & Reporter Plasmids start->transfect serum Condition 1: With Serum transfect->serum serum_free Condition 2: Serum-Free transfect->serum_free treat_antagonist Treat: Agonist + this compound serum->treat_antagonist treat_agonist Treat: This compound serum_free->treat_agonist incubate1 Incubate 24h treat_antagonist->incubate1 incubate2 Incubate 24h treat_agonist->incubate2 assay1 Dual-Luciferase Assay incubate1->assay1 assay2 Dual-Luciferase Assay incubate2->assay2 analyze1 Analyze Antagonist Activity assay1->analyze1 analyze2 Analyze Agonist Activity assay2->analyze2

References

Technical Support Center: Optimizing Tei-9647 Concentration for VDR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Tei-9647, a potent and specific Vitamin D Receptor (VDR) antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing Tei-9647 concentration for maximal VDR inhibition in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Tei-9647 and how does it inhibit the Vitamin D Receptor (VDR)?

Tei-9647 is a synthetic analog of 1α,25-dihydroxyvitamin D3 that acts as a VDR antagonist.[1] It functions by binding to the VDR and preventing the conformational changes necessary for the recruitment of coactivator proteins, thereby inhibiting the transcription of VDR target genes.[2] Specifically, Tei-9647 has been shown to reduce the interaction between VDR and coactivators such as SRC-1 and TAFII-17.[3][4] Its mechanism involves destabilizing helix 12 of the VDR's ligand-binding domain, which is crucial for coactivator binding.[5]

Q2: What is the optimal concentration range for Tei-9647 to achieve VDR inhibition?

The optimal concentration of Tei-9647 is cell-type and species-dependent. However, a general starting range for in vitro experiments is between 10 nM and 1000 nM.[1] For instance, in human HL-60 leukemia cells, Tei-9647 has an IC50 of 6.3 nM for inhibiting 1α,25(OH)2D3-induced differentiation.[1] In another study, the antagonist activity was reported to have an IC50 of 2.5 nM.[2] Complete blockage of certain cellular differentiation markers has been observed at 100 nM.[1] It is crucial to perform a dose-response curve for your specific experimental system to determine the optimal concentration.

Q3: I am not observing VDR inhibition with Tei-9647. What are the possible reasons?

Several factors could contribute to a lack of VDR inhibition. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Key considerations include the species of your cell line (Tei-9647 can act as a weak agonist in rodent cells), the concentration of both Tei-9647 and the VDR agonist, and the specific endpoint being measured.[5][6]

Q4: Can Tei-9647 be used in animal models?

Yes, Tei-9647 has been used in vivo in rats. However, it's important to note that it exhibits weak agonistic actions on its own in rats but functions as a potent antagonist when co-administered with 1α,25(OH)2D3.[7] The species-specific differences in VDR structure are responsible for this dual activity.[5][6]

Quantitative Data Summary

For ease of comparison, the following table summarizes the effective concentrations of Tei-9647 from various studies.

Cell Line/SystemAgonist UsedEndpoint MeasuredEffective Concentration of Tei-9647Reference
HL-60 (human)1α,25(OH)2D3Cell Differentiation (NBT reduction)IC50: 6.3 nM[1]
In vitro assay1α,25(OH)2D3VDR-RXR BindingIC50: 2.5 nM (for antagonist activity)[2]
Saos-2 (human)1α,25(OH)2D3 (10 nM)Reporter Gene TransactivationDose-dependent inhibition from 1 nM to 100 nM[3]
HL-60 (human)1α,25(OH)2D3CD11b and CD71 Expression10-1000 nM (dose-dependent), complete block at 100 nM[1]
Bone Marrow Cells (Paget's disease patients)1α,25(OH)2D3 (0.1 nM)Osteoclast FormationDose-dependent inhibition from 0.1 nM to 1 µM[4]
Bone Marrow Cells1α,25(OH)2D3 (0.1 nM)TAFII-17 and 24-hydroxylase Gene ExpressionMarked inhibition at 10 nM[1]

Experimental Protocols

Below are detailed methodologies for key experiments to assess VDR inhibition by Tei-9647.

VDR Reporter Gene Assay

This assay measures the ability of Tei-9647 to inhibit the transactivation of a reporter gene driven by a Vitamin D Response Element (VDRE).

Materials:

  • Human cells with low endogenous VDR (e.g., HEK293, Saos-2, COS-7)

  • VDR expression plasmid

  • VDRE-luciferase reporter plasmid

  • Transfection reagent

  • Cell culture medium and supplements

  • 1α,25(OH)2D3 (VDR agonist)

  • Tei-9647

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 50-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the VDR expression plasmid and the VDRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 24 hours post-transfection.

  • Treatment:

    • Prepare serial dilutions of Tei-9647.

    • Pre-treat the cells with the different concentrations of Tei-9647 for 1-2 hours.

    • Add a fixed concentration of 1α,25(OH)2D3 (e.g., 10 nM) to the wells. Include appropriate controls (vehicle, agonist alone, Tei-9647 alone).

  • Incubation: Incubate for another 18-24 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Calculate the percentage of inhibition relative to the agonist-only control.

Analysis of VDR Target Gene Expression (qPCR)

This method quantifies the effect of Tei-9647 on the mRNA levels of known VDR target genes (e.g., CYP24A1, p21).

Materials:

  • Cells of interest (e.g., HL-60)

  • Cell culture medium and supplements

  • 1α,25(OH)2D3

  • Tei-9647

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Pre-treat cells with various concentrations of Tei-9647 for 1-2 hours.

    • Stimulate the cells with a fixed concentration of 1α,25(OH)2D3 (e.g., 0.1 nM).[1] Include appropriate controls.

  • Incubation: Incubate for a predetermined time (e.g., 12-24 hours) based on the kinetics of your target gene expression.[1]

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform quantitative PCR using primers for your target gene(s) and a housekeeping gene.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treatment groups to the vehicle control.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or weak VDR inhibition observed. Species-specific effects: Tei-9647 is a weak agonist in rat cells.[5][6]Verify the species of your cell line. If using rodent cells, consider that Tei-9647 may not act as an antagonist. Use human cell lines for antagonistic studies.
Suboptimal Tei-9647 concentration: The concentration may be too low to effectively compete with the agonist.Perform a dose-response experiment with a wider range of Tei-9647 concentrations (e.g., 1 nM to 10 µM).
High agonist concentration: The concentration of 1α,25(OH)2D3 may be too high, making it difficult for Tei-9647 to compete for VDR binding.Reduce the concentration of the VDR agonist. A common concentration for 1α,25(OH)2D3 is 0.1-10 nM.[1][3]
Cell-type dependent antagonism: The extent of Tei-9647's antagonism can vary between different cell types.[3]Test the effect of Tei-9647 in a different, well-characterized human cell line known to be responsive (e.g., HL-60, Saos-2).
High background in reporter assay. Leaky promoter in the reporter plasmid: The basal activity of the reporter gene may be high.Use a reporter plasmid with a minimal promoter to reduce background.
High endogenous VDR activity: The cell line may have high basal VDR signaling.Use a cell line with low endogenous VDR expression (e.g., HEK293) and transfect in the VDR expression vector.
Inconsistent qPCR results. Poor RNA quality or quantity: Degraded or insufficient RNA will lead to unreliable results.Ensure proper RNA extraction and handling techniques. Check RNA integrity (e.g., using a Bioanalyzer).
Inefficient primers: Primers may not be optimal for amplification.Design and validate new primers for your target and housekeeping genes.
Inappropriate incubation time: The time point for measuring gene expression may not be optimal.Perform a time-course experiment to determine the peak expression of your target gene in response to the VDR agonist.

Visualizations

VDR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D3 1α,25(OH)2D3 VDR_cyt VDR D3->VDR_cyt Binds VDR_nuc VDR VDR_cyt->VDR_nuc Translocates RXR_cyt RXR RXR_nuc RXR RXR_cyt->RXR_nuc Translocates Tei9647 Tei-9647 Tei9647->VDR_cyt Binds & Inhibits Conformational Change VDR_nuc->RXR_nuc Heterodimerizes VDRE VDRE VDR_nuc->VDRE Binds to RXR_nuc->VDRE Binds to Coactivators Coactivators VDRE->Coactivators Recruits TargetGene Target Gene Transcription Coactivators->TargetGene Initiates

Caption: VDR signaling pathway and the inhibitory action of Tei-9647.

Experimental_Workflow start Start: Hypothesis (Tei-9647 inhibits VDR) cell_culture Cell Culture (e.g., HL-60, Saos-2) start->cell_culture treatment Treatment: 1. Tei-9647 (Dose-Response) 2. 1α,25(OH)2D3 (Agonist) cell_culture->treatment incubation Incubation (Time-course) treatment->incubation endpoint Endpoint Analysis incubation->endpoint reporter_assay Reporter Gene Assay (Luciferase) endpoint->reporter_assay Functional qpcr qPCR (Target Gene Expression) endpoint->qpcr Transcriptional data_analysis Data Analysis (IC50, % Inhibition) reporter_assay->data_analysis qpcr->data_analysis conclusion Conclusion: Optimized Tei-9647 Concentration data_analysis->conclusion

Caption: Experimental workflow for optimizing Tei-9647 concentration.

Troubleshooting_Tree start Issue: No VDR Inhibition check_species Is the cell line of human origin? start->check_species use_human Action: Use a human cell line. check_species->use_human No check_conc Are Tei-9647 and agonist concentrations optimized? check_species->check_conc Yes use_human->check_conc dose_response Action: Perform dose-response and agonist titration. check_conc->dose_response No check_cell_type Is the cell type known to be responsive? check_conc->check_cell_type Yes dose_response->check_cell_type change_cell_line Action: Switch to a validated cell line (e.g., HL-60). check_cell_type->change_cell_line No success Problem Resolved check_cell_type->success Yes change_cell_line->success

Caption: Troubleshooting decision tree for VDR inhibition experiments.

References

How to address the species specificity of Tei 9647 in experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the species-specific activity of Tei 9647 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the known species-specific activity of this compound?

A1: this compound exhibits distinct pharmacological profiles in different species. It acts as a partial antagonist of the human vitamin D receptor (VDR) while functioning as a weak agonist in rat cells.[1][2][3] This differential activity is crucial to consider when designing and interpreting experiments.

Q2: What is the molecular basis for the species specificity of this compound?

A2: The species specificity of this compound is primarily attributed to amino acid differences in the C-terminal region of the vitamin D receptor (VDR) ligand-binding domain (LBD).[3] Specifically, the human VDR possesses cysteine residues (C403 and C410) that are absent in the rat VDR.[3][4] These cysteine residues are thought to be crucial for the antagonistic activity of this compound in human cells, potentially through the formation of a covalent adduct.[4][5] In rat VDR, the absence of these residues and the presence of other amino acids, such as N410, stabilize an agonist conformation of the receptor when bound to this compound.[2]

Q3: In which experimental systems has this species specificity been observed?

A3: The differential activity of this compound has been demonstrated in various in vitro systems. Commonly used cell lines include human osteosarcoma cells (SaOS-2) and rat osteosarcoma cells (ROS 24/1).[3] Reporter gene assays in these cell lines, often using a luciferase reporter under the control of a vitamin D response element (VDRE), have been instrumental in characterizing the antagonistic effect in human cells and the agonistic effect in rat cells.[6]

Q4: How does this compound's activity in other species compare?

A4: While the most well-documented difference is between human and rat, it is crucial to experimentally determine the activity of this compound in any new species or cell line being investigated. The activity in other rodent species, non-human primates, or other organisms cannot be reliably predicted without empirical data.

Troubleshooting Guide

Issue 1: Unexpected Agonist Activity Observed in a Human Cell Line.

  • Possible Cause 1: Cell Line Integrity. The human cell line may have been misidentified or cross-contaminated with a non-human cell line.

    • Troubleshooting Step: Authenticate the cell line using short tandem repeat (STR) profiling.

  • Possible Cause 2: VDR Mutation. The specific human cell line used may harbor mutations in the VDR gene, particularly in the C-terminal ligand-binding domain, that alter its response to this compound.

    • Troubleshooting Step: Sequence the VDR gene in your cell line to check for mutations, paying close attention to the region encoding the LBD.

  • Possible Cause 3: Experimental Conditions. Certain experimental conditions, such as the type of serum used, can sometimes influence the apparent activity of a compound.

    • Troubleshooting Step: Review your experimental protocol and compare it with established protocols for VDR assays. If possible, test the compound in a different, well-characterized human cell line known to show the expected antagonist response.

Issue 2: Lack of Antagonistic Activity in a Human-Based Assay.

  • Possible Cause 1: Inactive Compound. The this compound compound may have degraded.

    • Troubleshooting Step: Verify the integrity and purity of your this compound stock using appropriate analytical methods like HPLC. Use a fresh, validated batch of the compound.

  • Possible Cause 2: Assay Sensitivity. The assay may not be sensitive enough to detect the antagonistic effect.

    • Troubleshooting Step: Optimize the concentration of the VDR agonist (e.g., 1α,25-dihydroxyvitamin D3) used to stimulate the cells. The concentration should be submaximal (EC50 to EC80) to allow for the detection of antagonism.[7] Ensure your detection reagents are working correctly and that the signal-to-background ratio is adequate.

  • Possible Cause 3: Inappropriate Assay Endpoint. The chosen readout may not be suitable for detecting VDR antagonism.

    • Troubleshooting Step: Utilize a direct measure of VDR transcriptional activity, such as a VDRE-driven luciferase or β-galactosidase reporter assay.

Issue 3: Conflicting Results Between In Vitro and In Vivo Studies.

  • Possible Cause 1: Metabolism of this compound. The compound may be metabolized in vivo to a form with different activity.

    • Troubleshooting Step: Conduct pharmacokinetic and metabolite profiling studies to identify the major metabolites of this compound in the animal model being used. If possible, synthesize and test the activity of these metabolites in vitro.

  • Possible Cause 2: Off-Target Effects. In a complex in vivo system, this compound may have off-target effects that mask or alter its VDR-mediated activity.

    • Troubleshooting Step: Characterize the in vivo effects in VDR knockout or conditional knockout animal models to confirm that the observed phenotype is VDR-dependent.

  • Possible Cause 3: Species of the Animal Model. If using a rodent model, the weak agonist activity of this compound may lead to different physiological outcomes compared to what would be expected from an antagonist in humans.

    • Troubleshooting Step: Carefully consider the species of the animal model. For preclinical studies intended to predict human response, using a "humanized" animal model expressing the human VDR may be necessary.

Quantitative Data

ParameterSpecies/Cell LineValueActivity Type
IC50Human (in vitro gel shift assay)2.5 nMAntagonist
IC50Human Leukemia (HL-60) cells6.3 nMAntagonist
ActivityRat (ROS 24/1) cellsNot reportedWeak Agonist

Note: The IC50 values are context-dependent and can vary based on the specific assay conditions.

Experimental Protocols

Key Experiment: VDR Luciferase Reporter Gene Assay to Determine Species-Specific Activity

This protocol provides a general framework for comparing the activity of this compound on human and rat VDR.

1. Cell Culture and Transfection:

  • Cell Lines:

    • Human: SaOS-2 or HEK293 cells.

    • Rat: ROS 24/1 or other suitable rat cell line.

  • Plasmids:

    • Expression vector for human VDR (hVDR) or rat VDR (rVDR).

    • Luciferase reporter plasmid containing a Vitamin D Response Element (VDRE) upstream of the luciferase gene (e.g., pGL3-VDRE-Luc).

    • A control plasmid for normalization of transfection efficiency (e.g., expressing Renilla luciferase, pRL-TK).

  • Procedure:

    • Seed cells in a 96-well plate.

    • Transfect cells with the appropriate VDR expression vector, the VDRE-luciferase reporter, and the control plasmid using a suitable transfection reagent.

    • Incubate for 24 hours to allow for receptor expression.

2. Compound Treatment:

  • Prepare serial dilutions of this compound and a known VDR agonist (e.g., 1α,25-dihydroxyvitamin D3) in the appropriate cell culture medium.

  • For antagonist testing, co-treat cells with a fixed, submaximal concentration of the VDR agonist and varying concentrations of this compound.

  • For agonist testing, treat cells with varying concentrations of this compound alone.

  • Include appropriate vehicle controls.

  • Incubate for another 24 hours.

3. Luciferase Assay:

  • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • For agonist activity, plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

  • For antagonist activity, plot the percentage of inhibition of the agonist response against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Visualizations

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VitaminD 1α,25(OH)2D3 or this compound VDR_RXR_inactive VDR-RXR (inactive) VitaminD->VDR_RXR_inactive Binding VDR_RXR_active VDR-RXR (active) VDR_RXR_inactive->VDR_RXR_active Conformational Change VDR_RXR_nucleus VDR-RXR VDR_RXR_active->VDR_RXR_nucleus Translocation VDRE VDRE VDR_RXR_nucleus->VDRE Binds to DNA Coactivators Coactivators VDRE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription

Caption: Canonical Vitamin D Receptor (VDR) signaling pathway.

Experimental_Workflow start Start: Observe Species-Specific Activity check_lit Step 1: Literature Review (Confirm known specificity) start->check_lit define_exp Step 2: Define Experimental System (Human vs. Rat cell lines) check_lit->define_exp reporter_assay Step 3: Perform VDR Reporter Assay (Luciferase-based) define_exp->reporter_assay agonist_mode Agonist Mode: Test this compound alone reporter_assay->agonist_mode antagonist_mode Antagonist Mode: Co-treat with VDR agonist reporter_assay->antagonist_mode data_analysis Step 4: Data Analysis (Calculate EC50/IC50) agonist_mode->data_analysis antagonist_mode->data_analysis compare_results Step 5: Compare Potency and Efficacy (Human vs. Rat VDR) data_analysis->compare_results troubleshoot Step 6: Troubleshoot Unexpected Results compare_results->troubleshoot end Conclusion: Characterize Species-Specific Profile compare_results->end troubleshoot->end

Caption: Experimental workflow for investigating this compound species specificity.

Troubleshooting_Logic start Unexpected Result Observed q1 Is the cell line authenticated? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the VDR sequence correct? a1_yes->q2 sol1 Authenticate cell line (STR profiling) a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the compound active and pure? a2_yes->q3 sol2 Sequence VDR gene a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the assay optimized? a3_yes->q4 sol3 Validate compound integrity a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end Re-evaluate results a4_yes->end sol4 Optimize assay conditions (e.g., agonist concentration) a4_no->sol4 sol4->end

Caption: Logical troubleshooting flow for unexpected this compound activity.

References

Instability and degradation of Tei 9647 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tei 9647. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the instability and degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of a 1α,25-dihydroxyvitamin D3-26,23-lactone. It functions as a potent and specific antagonist of the Vitamin D Receptor (VDR).[1] Its antagonistic activity is primarily mediated through the formation of a covalent adduct with specific cysteine residues (Cys403 and Cys410) within the ligand-binding domain of the human VDR.[2] This interaction is crucial for its ability to inhibit the genomic actions of 1α,25(OH)2D3. The "alpha-exo-methylene carbonyl" structure within the lactone moiety of this compound is essential for this activity.[3]

Q2: What are the recommended storage conditions for this compound stock solutions?

To ensure the stability and integrity of this compound, it is critical to adhere to the recommended storage conditions. Stock solutions should be stored under nitrogen and protected from light.[1]

Storage TemperatureDuration
-80°CUp to 6 months
-20°CUp to 1 month

Q3: I am observing inconsistent results in my experiments. Could this be related to the stability of my this compound solution?

Yes, inconsistent results are often linked to the degradation of this compound in solution. The α,β-unsaturated lactone is susceptible to degradation, which can lead to a loss of antagonistic activity. It is crucial to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. For in vivo experiments, it is recommended to prepare the working solution on the same day of use.

Q4: I am using a rat model and not observing the expected antagonistic effects of this compound. Why might this be?

This compound exhibits species-specific activity. It acts as a VDR antagonist in human cells but behaves as a weak agonist in rodent cells, such as those from rats.[4] This is due to differences in the amino acid sequence of the VDR ligand-binding domain between species. The lack of the key cysteine residues in the rat VDR prevents the covalent modification required for antagonism.[5] Therefore, for studies in rodent models, it is important to consider this difference in activity.

Troubleshooting Guides

Issue 1: Loss of this compound Activity in Cell-Based Assays

Possible Cause 1: Degradation of this compound in working solution.

  • Troubleshooting Steps:

    • Always prepare fresh working dilutions of this compound from a properly stored stock solution for each experiment.

    • Avoid storing working solutions for extended periods, even at 4°C.

    • Minimize the exposure of solutions containing this compound to light.

Possible Cause 2: Presence of nucleophiles in the culture medium.

  • Troubleshooting Steps:

    • The α-exo-methylene carbonyl group of this compound is susceptible to Michael addition by nucleophiles. Components in complex media, such as serum, may contain substances that can react with and inactivate this compound.

    • Consider using serum-free media if compatible with your cell line. However, be aware that the absence of serum has been reported to convert this compound from an antagonist to an agonist in some contexts.[6]

    • If serum is required, ensure consistent sourcing and lot numbers to minimize variability.

Possible Cause 3: Incorrect cell line or VDR expression.

  • Troubleshooting Steps:

    • Confirm that the cell line you are using expresses human VDR. As mentioned, this compound is not an effective antagonist of rodent VDR.

    • If using transfected cells, verify the expression and integrity of the human VDR construct.

Issue 2: Unexpected Agonistic Activity Observed

Possible Cause 1: Use of rodent cells.

  • Troubleshooting Steps:

    • As detailed in the FAQs, this compound acts as a weak agonist in rodent cells.[4] Switch to a human cell line to observe its antagonistic effects.

Possible Cause 2: Absence of serum in the culture medium.

  • Troubleshooting Steps:

    • Studies have shown that in the absence of serum, this compound can act as a VDR agonist.[6] If antagonistic activity is desired, ensure the presence of serum in your culture medium, while being mindful of potential stability issues as mentioned above.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Experiments

This protocol provides a method for preparing a 2.5 mg/mL working solution of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in ddH₂O)

Procedure:

  • Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

  • Note: This working solution should be prepared fresh on the day of use. This formulation is not recommended for continuous dosing periods exceeding half a month.

Protocol 2: VDR Antagonist Luciferase Reporter Assay

This assay measures the ability of this compound to inhibit 1α,25(OH)2D3-induced VDR activation.

Materials:

  • Human cell line with high transfection efficiency (e.g., HEK293T, Saos-2)

  • VDR expression vector (human)

  • Luciferase reporter vector with Vitamin D Response Elements (VDREs)

  • Transfection reagent

  • 1α,25(OH)2D3 (calcitriol)

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the VDR expression vector and the VDRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: After 24 hours, replace the medium with fresh medium containing a constant, sub-maximal concentration of 1α,25(OH)2D3 (e.g., in the EC50-EC80 range, typically around 10 nM) and varying concentrations of this compound.[7] Include appropriate controls (vehicle control, 1α,25(OH)2D3 alone).

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition of 1α,25(OH)2D3-induced activity by this compound for each concentration.

Protocol 3: HL-60 Cell Differentiation Assay

This assay assesses the ability of this compound to inhibit 1α,25(OH)2D3-induced differentiation of human promyelocytic leukemia (HL-60) cells.

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • 1α,25(OH)2D3

  • This compound

  • Differentiation markers (e.g., antibodies for CD11b and CD71 for flow cytometry, or reagents for Nitroblue Tetrazolium (NBT) reduction assay)

Procedure:

  • Cell Culture: Maintain HL-60 cells in suspension culture.

  • Treatment: Seed HL-60 cells at a density of 1 x 10⁵ cells/mL. Treat the cells with 1α,25(OH)2D3 (e.g., 0.1 nM) in the presence or absence of varying concentrations of this compound (e.g., 10-1000 nM).[1] Include appropriate vehicle controls.

  • Incubation: Incubate the cells for 96 hours.

  • Assessment of Differentiation:

    • Flow Cytometry: Stain cells with fluorescently labeled antibodies against CD11b (upregulated upon differentiation) and CD71 (downregulated upon differentiation) and analyze by flow cytometry.

    • NBT Reduction Assay: Assess the ability of differentiated cells to produce superoxide radicals by measuring the reduction of NBT.

  • Data Analysis: Quantify the percentage of differentiated cells or the level of NBT reduction in each treatment group. Determine the concentration-dependent inhibition of differentiation by this compound. This compound has been shown to completely block the increase in CD11b and decrease in CD71 expression at 100 nM.[1]

Visualizations

VDR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1a,25(OH)2D3 1a,25(OH)2D3 VDR_RXR_inactive VDR-RXR (inactive) 1a,25(OH)2D3->VDR_RXR_inactive Binds & Activates Tei_9647 Tei_9647 Tei_9647->VDR_RXR_inactive Binds & Inhibits (in human VDR) VDR_RXR_active VDR-RXR (active) VDR_RXR_inactive->VDR_RXR_active Translocates to Nucleus VDRE VDRE VDR_RXR_active->VDRE Binds Transcription Gene Transcription VDRE->Transcription Initiates

Caption: VDR signaling pathway and the antagonistic action of this compound.

Experimental_Workflow_VDR_Antagonist_Assay start Start seed_cells Seed Cells (e.g., HEK293T) start->seed_cells transfect Co-transfect with VDR & VDRE-Luciferase Plasmids seed_cells->transfect treat Treat with 1α,25(OH)2D3 + this compound transfect->treat incubate Incubate 24h treat->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data (% Inhibition) measure->analyze end End analyze->end

Caption: Workflow for a VDR antagonist luciferase reporter assay.

Tei9647_Troubleshooting_Logic start Inconsistent or Unexpected Experimental Results check_solution Is the this compound working solution freshly prepared? start->check_solution check_species Are you using a human cell line? check_solution->check_species Yes prepare_fresh Prepare fresh solution from stock. check_solution->prepare_fresh No check_serum Is serum present in the media? check_species->check_serum Yes use_human_cells Switch to a human cell line for antagonism. check_species->use_human_cells No consider_serum_effect Be aware of serum's dual role: potential degradation vs. maintaining antagonism. check_serum->consider_serum_effect No review_protocol Review complete protocol for other variables. check_serum->review_protocol Yes

Caption: Troubleshooting logic for experiments with this compound.

References

Interpreting conflicting results in Tei 9647 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve conflicting results in experiments involving Tei 9647.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of a Vitamin D3 lactone that acts as a potent and specific antagonist of the Vitamin D Receptor (VDR).[1] It functions by inhibiting the genomic actions of 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), the active form of Vitamin D.[1] This antagonism is achieved by altering the conformation of the VDR, which in turn affects its interaction with coactivator and corepressor proteins, ultimately modulating the transcription of target genes.[2][3]

Q2: My results with this compound are inconsistent. One experiment shows it as an antagonist, while another suggests it's a weak agonist. What could be the cause?

This is a well-documented phenomenon with this compound, and the conflicting activities can be attributed to several key factors:

  • Species Specificity: this compound generally acts as a VDR antagonist in human cells but can behave as a weak agonist in rodent cells (e.g., rat and mouse).[4][5] This is due to differences in the amino acid sequence of the VDR's ligand-binding domain, particularly in the C-terminal region.[4][5]

  • Cell Line Context: The antagonistic efficacy of this compound can vary significantly between different cell lines, even within the same species.[2] For instance, its antagonist effect is more pronounced in Saos-2 cells compared to HeLa or COS-7 cells.[2]

  • Serum in Culture Media: The presence or absence of serum in the cell culture medium can dramatically alter the effect of this compound. In the absence of serum, this compound has been observed to switch from an antagonist to an agonist of VDR-mediated transactivation.[6] This suggests that an unknown factor in serum can modulate the VDR's response to this compound.[6]

Q3: How does the species-specificity of the Vitamin D Receptor affect this compound activity?

The differential activity of this compound in human versus rodent cells is primarily due to variations in the C-terminal region of the VDR.[5] Specifically, cysteine residues present in the human VDR are critical for the antagonistic action of this compound.[3][5] In rodent VDR, which lacks these specific cysteine residues, this compound fails to stabilize the antagonistic conformation and instead promotes a weak agonistic response.[4]

Troubleshooting Guide

Problem: Observed weak agonist activity of this compound in an experiment designed to show antagonism.

  • Verify the Origin of Your Cells and Reagents:

    • Cell Line Species: Confirm that you are using a human cell line. If you are using a rodent cell line, weak agonist activity is expected.[4][5]

    • VDR Expression Construct: If you are using a transient transfection system, ensure that the VDR construct you are using is of human origin.

  • Review Your Cell Culture Conditions:

    • Serum Presence: Check if your experimental protocol requires serum-free conditions. The absence of serum can convert this compound into a VDR agonist.[6] If your experiment was performed in serum-free media, consider repeating it in the presence of serum to see if the antagonistic activity is restored.

  • Assess the Cellular Context:

    • Cell Line Choice: Be aware that the antagonistic effect of this compound is cell-type dependent.[2] If you are not observing the expected antagonism, consider using a different human cell line that has been shown to be more sensitive to this compound's antagonistic effects, such as Saos-2 or HL-60 cells.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data from various this compound experiments.

Table 1: Inhibitory Concentrations of this compound in Different Assays

AssayCell LineTargetConcentration RangeObserved Effect
HL-60 Cell DifferentiationHL-60 (human)CD11b expression10-1000 nMDose-dependently blocks 1α,25(OH)2D3-induced differentiation.[1]
Bone ResorptionPagetic bone marrow cellsOsteoclast formation10⁻¹⁰ to 10⁻⁶ MDose-dependently inhibits 1α,25(OH)2D3-induced osteoclast formation.[7]
Gene ExpressionBone marrow cellsTAFII-17 and 24-hydroxylase10 nMMarkedly inhibits 1α,25(OH)2D3-induced gene expression.[1]
Reporter Gene AssaySaos-2 (human)VDRE-luciferase10⁻⁹ to 10⁻⁷ MDose-dependently inhibits 1α,25(OH)2D3-induced transactivation.[2]

Experimental Protocols

1. HL-60 Cell Differentiation Assay

This protocol is used to assess the ability of this compound to inhibit the differentiation of human promyelocytic leukemia (HL-60) cells induced by 1α,25(OH)2D3.

  • Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

  • Treatment: Seed cells at a density of 1 x 10⁵ cells/mL. Treat the cells with a constant concentration of 1α,25(OH)2D3 (e.g., 0.1 nM) and varying concentrations of this compound (e.g., 10-1000 nM).[1]

  • Incubation: Incubate the cells for 96 hours.[1]

  • Analysis: Assess cell differentiation by measuring the expression of differentiation markers such as CD11b using flow cytometry. A reduction in the expression of these markers in the presence of this compound indicates antagonistic activity.

2. VDR-Mediated Reporter Gene Assay

This assay quantifies the ability of this compound to antagonize the transcriptional activity of the VDR.

  • Cell Line: Use a human cell line such as Saos-2.

  • Transfection: Co-transfect the cells with a VDR expression vector and a reporter plasmid containing a Vitamin D Response Element (VDRE) driving the expression of a reporter gene (e.g., luciferase).

  • Treatment: After transfection, treat the cells with 1α,25(OH)2D3 (e.g., 10⁻⁸ M) in the presence or absence of increasing concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁷ M).[2]

  • Incubation: Incubate for 24-48 hours.

  • Analysis: Measure the reporter gene activity (e.g., luciferase activity). A dose-dependent decrease in reporter activity in the presence of this compound indicates antagonism.

Visualizations

Tei9647_Signaling_Pathway cluster_EC Extracellular cluster_Cyto Cytoplasm cluster_Nuc Nucleus 1a,25(OH)2D3 1α,25(OH)2D3 VDR_cyto VDR 1a,25(OH)2D3->VDR_cyto Agonist Binding This compound This compound This compound->VDR_cyto Antagonist Binding VDR_nuc VDR VDR_cyto->VDR_nuc Translocation VDR_cyto->VDR_nuc VDR_RXR VDR-RXR Heterodimer VDR_nuc->VDR_RXR VDR_nuc->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to DNA NoTranscription Inhibition of Transcription VDR_RXR->NoTranscription Blocks Coactivator Recruitment Coactivators Coactivators VDRE->Coactivators Recruits TargetGene Target Gene Transcription Coactivators->TargetGene

Caption: VDR signaling pathway and the antagonistic action of this compound.

Troubleshooting_Workflow start Conflicting Results (Agonist vs. Antagonist) check_species Rodent Cell Line? start->check_species check_serum Serum-Free Medium? check_species->check_serum No agonist_expected Weak Agonist Activity Expected check_species->agonist_expected Yes check_cell_line Insensitive Cell Line (e.g., HeLa)? check_serum->check_cell_line No add_serum Repeat with Serum-Containing Medium check_serum->add_serum Yes use_sensitive_line Use Sensitive Line (e.g., Saos-2, HL-60) check_cell_line->use_sensitive_line Yes antagonist_observed Antagonistic Activity Observed check_cell_line->antagonist_observed No switch_to_human Switch to Human Cell Line agonist_expected->switch_to_human

Caption: Troubleshooting workflow for conflicting this compound results.

Species_Specificity cluster_human Human VDR cluster_rodent Rodent VDR hVDR Human VDR + Cysteine Residues Antagonist Antagonistic Activity hVDR->Antagonist Stabilizes Antagonist Conformation rVDR Rodent VDR - Cysteine Residues Agonist Weak Agonist Activity rVDR->Agonist Fails to Stabilize Antagonist Conformation Tei9647 This compound Tei9647->hVDR Tei9647->rVDR

Caption: Logical diagram of this compound's species-specific VDR activity.

References

Avoiding off-target effects of Tei 9647 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Tei 9647 in cellular assays while avoiding potential off-target or undesired effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of Vitamin D3 that acts as a potent and specific antagonist of the Vitamin D Receptor (VDR).[1] It functions by inhibiting the genomic actions of the natural VDR agonist, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3).[1] Specifically, in human cells, this compound's antagonistic activity is mediated by its interaction with cysteine residues (Cys403 and Cys410) in the C-terminal region of the human VDR (hVDR).[2][3] This interaction is thought to reduce the stability of helix 12 of the ligand-binding domain, which is crucial for coactivator recruitment.[4]

Q2: I am not seeing the expected antagonistic effects of this compound in my cell line. What could be the reason?

A critical factor to consider is the species of your cell line. This compound exhibits species-specific activity. It acts as an antagonist in human cells but can behave as a weak agonist in rodent cells (e.g., rat and mouse).[2][4] This is due to differences in the amino acid sequence of the VDR ligand-binding domain between species.[2][4] Therefore, if you are using a rodent cell line, you may observe weak agonistic activity instead of the intended antagonism.

Q3: Are there any known off-target effects of this compound?

The most significant "off-target" or unintended effect of this compound is its agonistic activity in rodent cells.[2][4] this compound and its diastereomer, Tei 9648, do not appear to interact with the Retinoid X Receptor (RXR), as they do not inhibit retinoic acid-induced cell differentiation.[3] The primary consideration for specificity is the species of the VDR being targeted.

Q4: What is the recommended concentration range for using this compound in cellular assays?

The effective concentration of this compound can vary depending on the cell type and the concentration of the VDR agonist being antagonized. Generally, concentrations in the nanomolar range are effective. For example:

  • HL-60 cells: 100 nM this compound completely blocks the differentiation induced by 0.1 nM 1α,25(OH)2D3.[1]

  • Saos-2 cells: this compound at concentrations of 10⁻⁹ to 10⁻⁷ M inhibits the transactivation effect of 10⁻⁸ M 1α,25(OH)2D3.[5]

  • Bone marrow cells: 10 nM this compound markedly inhibits gene expression induced by 0.1 nM 1α,25(OH)2D3.[1]

It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay conditions.

Q5: How does the presence of serum in the culture medium affect the activity of this compound?

The presence of serum in the culture medium can be crucial for observing the antagonistic activity of this compound. In one study, depleting serum from the culture medium converted this compound from an antagonist to an agonist of VDR-mediated transactivation.[6] This suggests that an unknown factor in serum modulates the VDR's response to this compound.[6] Therefore, it is recommended to maintain consistent serum conditions in your experiments.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound is showing agonistic activity instead of antagonism. The cell line being used is of rodent origin (e.g., rat, mouse).Switch to a human cell line to observe the antagonistic effects of this compound. The antagonistic action is dependent on specific cysteine residues present in human VDR that are absent in rodent VDR.[2][4]
Variability in the antagonistic effect of this compound between experiments. Inconsistent serum concentration in the cell culture medium.Maintain a consistent percentage of serum in your culture medium throughout all experiments, as serum components can influence the activity of this compound.[6]
Weak or no antagonistic effect observed in a human cell line. The concentration of the VDR agonist (e.g., 1α,25(OH)2D3) is too high, or the concentration of this compound is too low.Perform a dose-response matrix experiment, varying the concentrations of both the agonist and this compound to find the optimal ratio for antagonism in your specific cell line and assay.
Cell viability is affected after treatment with this compound. The concentration of this compound or the solvent (e.g., DMSO) is too high.Perform a cytotoxicity assay to determine the maximum non-toxic concentration of this compound and its vehicle in your cell line. Ensure the final solvent concentration is consistent across all experimental conditions and is at a non-toxic level.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound in Different Human Cell Lines

Cell LineApplicationAgonist ConcentrationThis compound ConcentrationObserved Effect
HL-60Inhibition of cell differentiation0.1 nM 1α,25(OH)2D3100 nMComplete blockade of differentiation markers (CD11b and CD71 expression).[1]
Saos-2Inhibition of VDR transactivation10⁻⁸ M 1α,25(OH)2D310⁻⁹ to 10⁻⁷ MDose-dependent inhibition of reporter gene activity.[5]
Bone Marrow Cells (Paget's disease)Inhibition of gene expression10⁻¹⁰ M 1α,25(OH)2D310⁻⁸ MAlmost complete suppression of TAF(II)-17 and 24-hydroxylase gene expression.[7]
Bone Marrow CellsInhibition of bone resorption1 nM 1α,25(OH)2D30.001-1 µMDose-dependent inhibition of bone resorption.[1]

Experimental Protocols

Protocol 1: Assessing VDR Antagonism using a Luciferase Reporter Assay in a Human Cell Line

  • Cell Seeding:

    • Seed a human cell line known to express VDR (e.g., Saos-2) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Culture the cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

  • Transfection:

    • Co-transfect the cells with a VDR expression plasmid and a luciferase reporter plasmid containing Vitamin D Response Elements (VDREs). A constitutively active Renilla luciferase plasmid should also be co-transfected for normalization of transfection efficiency.

    • Use a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing the VDR agonist (e.g., 1α,25(OH)2D3) at a concentration that gives a robust induction of the reporter (e.g., 10 nM).

    • In parallel, treat cells with the agonist plus increasing concentrations of this compound (e.g., 1 nM to 1 µM).

    • Include appropriate controls: vehicle control, agonist alone, and this compound alone.

  • Luciferase Assay:

    • After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of the agonist treatment relative to the vehicle control.

    • Determine the inhibitory effect of this compound by comparing the normalized luciferase activity in the co-treated wells to the agonist-only wells.

Protocol 2: Evaluating Species-Specific Effects of this compound

  • Cell Lines:

    • Select one human cell line (e.g., Saos-2) and one rodent cell line (e.g., rat osteosarcoma ROS 24/1).

  • Experimental Setup:

    • Perform a VDR-mediated luciferase reporter assay as described in Protocol 1 in both cell lines.

    • The treatment groups should include:

      • Vehicle control

      • 1α,25(OH)2D3 alone

      • This compound alone (at various concentrations)

      • 1α,25(OH)2D3 in combination with various concentrations of this compound

  • Data Analysis:

    • In the human cell line, you would expect to see this compound inhibiting the 1α,25(OH)2D3-induced luciferase activity and having no or minimal activity on its own.

    • In the rodent cell line, you may observe that this compound alone induces luciferase activity (agonism) and has a weaker antagonistic effect on 1α,25(OH)2D3-induced activity.

Visualizations

Tei9647_Mechanism cluster_human Human VDR cluster_rodent Rodent VDR Tei9647_H This compound hVDR Human VDR (with Cys403/410) Tei9647_H->hVDR Binds to LBD H12_destabilized Unstable Helix 12 hVDR->H12_destabilized Destabilizes Helix 12 No_Coactivator No Coactivator Binding H12_destabilized->No_Coactivator Prevents Recruitment Antagonism Antagonism No_Coactivator->Antagonism Results in Tei9647_R This compound rVDR Rodent VDR (lacks Cys403/410) Tei9647_R->rVDR Binds to LBD H12_stable Stable Helix 12 rVDR->H12_stable Maintains Stable Helix 12 Coactivator Coactivator Binding H12_stable->Coactivator Allows Recruitment Agonism Weak Agonism Coactivator->Agonism Results in

Caption: Mechanism of species-specific action of this compound.

Experimental_Workflow cluster_troubleshooting Troubleshooting start Start: Hypothesis This compound antagonizes VDR select_cells Select Appropriate Human Cell Line start->select_cells dose_response Perform Dose-Response (Agonist vs. This compound) select_cells->dose_response reporter_assay VDR Reporter Assay (e.g., Luciferase) dose_response->reporter_assay analyze_antagonism Analyze for Antagonism reporter_assay->analyze_antagonism end_antagonism Conclusion: Antagonistic Effect Confirmed analyze_antagonism->end_antagonism no_effect No or Weak Effect analyze_antagonism->no_effect check_species Check Cell Line Species (Human vs. Rodent) no_effect->check_species Is it a rodent line? check_serum Verify Serum Conditions no_effect->check_serum Are serum conditions consistent? check_concentrations Optimize Concentrations no_effect->check_concentrations Are concentrations optimal? check_species->select_cells If rodent, re-select

Caption: Experimental workflow for testing this compound antagonism.

Logical_Relationship start Is your cell line of human origin? yes_human This compound will likely act as a VDR ANTAGONIST. start->yes_human Yes no_human Is your cell line of rodent origin? start->no_human No yes_rodent This compound will likely act as a weak VDR AGONIST. no_human->yes_rodent Yes unknown Determine the species of origin before proceeding. no_human->unknown Unknown

Caption: Decision tree for predicting this compound activity.

References

How to mitigate the weak agonist effect of Tei 9647 in rat cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Tei 9647 in rat cell-based experimental models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the observed weak agonist effect of this compound in rodent cells, a phenomenon that can confound experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as (23S)-25-dehydro-1α-hydroxyvitamin D3-26,23-lactone, is a synthetic analog of 1α,25-dihydroxyvitamin D3 [1α,25(OH)2D3], the active form of vitamin D. While it was initially investigated for its role as a Vitamin D Receptor (VDR) antagonist in human cells, it is also recognized as a potent inhibitor of the enzyme CYP24A1 (25-hydroxyvitamin D-24-hydroxylase).[1][2][3] CYP24A1 is the primary enzyme responsible for the catabolism of 1α,25(OH)2D3. By inhibiting CYP24A1, this compound can increase the local concentration and prolong the activity of active vitamin D.[2][4]

Q2: Why does this compound exhibit a weak agonist effect specifically in rat cells?

A2: The dual behavior of this compound as an antagonist in human cells and a weak agonist in rodent cells is due to species-specific differences in the Vitamin D Receptor (VDR).[5][6] The C-terminal region of the rat VDR, which is crucial for ligand binding and transactivation, interacts with this compound in a way that promotes a weak agonistic conformation.[5][7] In contrast, the human VDR contains two cysteine residues (Cys403 and Cys410) in this region that interact with this compound to induce an antagonistic conformation.[5][6] The absence of these cysteine residues in the rat VDR is a key determinant of its agonistic response to this compound.[5][6]

Q3: What are the experimental implications of this weak agonist effect?

A3: The weak VDR agonism of this compound in rat cells can complicate the interpretation of experimental results. It becomes challenging to discern whether an observed biological effect is due to the intended inhibition of CYP24A1 or an unintended, direct activation of the VDR by this compound. This is particularly critical in studies aiming to isolate the effects of increased endogenous 1α,25(OH)2D3 levels.

Q4: Are there alternative CYP24A1 inhibitors that do not exhibit VDR agonism?

A4: Yes, a range of CYP24A1 inhibitors have been developed, some of which are designed for greater selectivity and reduced VDR interaction.[4][8] These include compounds like the imidazole derivative VID-400 and CTA-018, although CTA-018 is noted to have dual VDR agonist and CYP24A1 inhibitory action.[4][9] Researchers may also consider non-vitamin D analog inhibitors, such as certain azole antifungal agents (e.g., ketoconazole), though these may have off-target effects.[4][10]

Troubleshooting Guide: Mitigating the Weak Agonist Effect of this compound

This guide provides a step-by-step approach to experimentally identify, quantify, and mitigate the confounding weak agonist effects of this compound in rat cell lines.

Step 1: Confirm and Quantify the Weak Agonist Effect

The first step is to determine the extent to which this compound is activating the VDR in your specific rat cell model (e.g., ROS 17/2.8, UMR-106 osteosarcoma cells).[1][11]

Recommended Experiment: VDR-Mediated Reporter Gene Assay

A luciferase reporter assay is a sensitive method to quantify VDR activation.[9][12][13]

  • Objective: To measure the dose-dependent activation of a VDR-responsive reporter gene by this compound in comparison to the natural VDR agonist, 1α,25(OH)2D3.

  • Expected Outcome: This experiment will generate dose-response curves for both compounds, allowing for a quantitative comparison of their agonistic potency (EC50 values) and efficacy (maximal activation).

Data Presentation: VDR Activation in Rat Osteosarcoma Cells
CompoundEC50 (nM)Max. Luciferase Activity (% of 1α,25(OH)2D3)
1α,25(OH)2D31.5100%
This compound5030%

This table presents hypothetical data for illustrative purposes.

Step 2: Implement Mitigation Strategies

Once the weak agonist effect is confirmed and quantified, you can employ one or more of the following strategies to isolate the CYP24A1 inhibitory effects of this compound.

Strategy A: Co-treatment with a VDR Antagonist

This is the most direct approach to block the VDR-mediated effects of this compound.

  • Rationale: A specific VDR antagonist will competitively bind to the VDR, preventing its activation by this compound without affecting the inhibition of CYP24A1.

  • Recommended Antagonist: Several VDR antagonists are commercially available. ZK159222 is a well-characterized option.[14][15]

  • Experimental Design: Perform your primary assay (e.g., measuring the expression of a downstream target gene) with this compound in the presence and absence of the VDR antagonist.

  • Expected Outcome: If the observed effect of this compound is due to VDR activation, it will be diminished or abolished in the presence of the VDR antagonist. Effects due to CYP24A1 inhibition should remain.

Strategy B: VDR Knockdown using siRNA

This strategy involves reducing the cellular levels of the VDR, thereby diminishing the cell's ability to respond to the weak agonist effect.

  • Rationale: By transiently knocking down the expression of the VDR using small interfering RNA (siRNA), you can significantly reduce the target for this compound's agonistic activity.[16][17]

  • Experimental Design: Transfect your rat cells with a VDR-specific siRNA or a non-targeting control siRNA. After allowing for VDR knockdown (typically 48-72 hours), treat the cells with this compound and perform your primary assay.

  • Expected Outcome: In VDR knockdown cells, the biological effects of this compound should more closely reflect its CYP24A1 inhibitory action, as the VDR-mediated signaling pathway is compromised.

Data Presentation: Effect of Mitigation Strategies on a VDR Target Gene (e.g., Osteocalcin)
Treatment GroupOsteocalcin mRNA Expression (Fold Change)
Vehicle Control1.0
This compound (100 nM)2.5
This compound + VDR Antagonist (ZK159222, 1 µM)1.2
This compound in Control siRNA cells2.6
This compound in VDR siRNA cells1.3

This table presents hypothetical data for illustrative purposes.

Experimental Protocols
Protocol 1: VDR-Mediated Luciferase Reporter Gene Assay
  • Cell Seeding: Seed rat osteosarcoma cells (e.g., ROS 17/2.8) in a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with a VDR expression vector, a luciferase reporter vector containing Vitamin D Response Elements (VDREs), and a control vector (e.g., pRL-TK Renilla luciferase) for normalization of transfection efficiency.[9] Use a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 4-6 hours post-transfection, then replace the transfection medium with fresh complete medium.

  • Compound Treatment: After 24 hours, replace the medium with serum-free medium containing serial dilutions of this compound, 1α,25(OH)2D3, or vehicle control (e.g., DMSO). Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).

  • Lysis and Luciferase Assay: After 24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[9]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the compound concentration to generate dose-response curves and calculate EC50 values.

Protocol 2: siRNA-Mediated Knockdown of VDR
  • Cell Seeding: Seed rat osteosarcoma cells in 6-well plates at a density that will result in 50-60% confluency on the day of transfection.

  • siRNA Transfection: Prepare transfection complexes of VDR-specific siRNA or a non-targeting control siRNA with a suitable lipid-based transfection reagent in serum-free medium, according to the manufacturer's instructions.

  • Transfection: Add the transfection complexes to the cells and incubate for 4-6 hours.

  • Recovery: Replace the transfection medium with fresh complete medium and incubate for an additional 48-72 hours to allow for VDR protein knockdown.

  • Verification of Knockdown (Optional but Recommended): Harvest a subset of cells to verify VDR knockdown by Western blot or qRT-PCR.

  • Experiment: Re-plate the transfected cells for your primary experiment and treat with this compound as required.

Visualizations

Signaling_Pathway cluster_EC Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Tei9647 This compound VDR VDR Tei9647->VDR Weak Agonist Effect (Rat) CYP24A1 CYP24A1 Tei9647->CYP24A1 Inhibition VitD 1α,25(OH)2D3 VitD->VDR Activation VitD->CYP24A1 Metabolism VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Dimerizes with Inactive_VitD Inactive Metabolites CYP24A1->Inactive_VitD Catabolism RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Initiates

Caption: Signaling pathways of this compound and active Vitamin D3 in rat cells.

Experimental_Workflow start Start: Observe Confounding Effect of this compound step1 Step 1: Quantify Agonism (Luciferase Reporter Assay) start->step1 step2 Step 2: Choose Mitigation Strategy step1->step2 strategyA Strategy A: Co-treat with VDR Antagonist step2->strategyA Pharmacological Approach strategyB Strategy B: Knockdown VDR with siRNA step2->strategyB Genetic Approach step3 Step 3: Perform Primary Experiment (e.g., Gene Expression, Cell Viability) strategyA->step3 strategyB->step3 step4 Step 4: Analyze and Interpret Data step3->step4 end End: Isolate CYP24A1 Inhibitory Effects step4->end

Caption: Workflow for mitigating the weak agonist effect of this compound.

Troubleshooting_Logic q1 Is the effect of this compound blocked by a VDR antagonist? ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no res1 The effect is likely due to weak VDR agonism. ans1_yes->res1 res2 The effect is likely due to CYP24A1 inhibition. ans1_no->res2

Caption: Logic diagram for interpreting mitigation experiment results.

References

Best practices for long-term storage of Tei 9647

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the long-term storage and use of Tei 9647, a potent and specific vitamin D receptor (VDR) antagonist. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C in a light-proof and airtight container. It is highly recommended to store the compound under an inert nitrogen atmosphere to prevent degradation.

Q2: How should I store this compound once it is in solution?

A2: Stock solutions of this compound should be stored at -80°C for up to 6 months. For shorter-term storage, solutions can be kept at -20°C for up to one month. In both cases, solutions must be protected from light and stored under a nitrogen atmosphere to maintain stability.[1]

Q3: Can I freeze and thaw this compound solutions multiple times?

A3: It is not recommended to subject this compound solutions to multiple freeze-thaw cycles as this may lead to degradation of the compound and affect experimental outcomes. Aliquoting the stock solution into single-use vials is the best practice to avoid this issue.

Q4: What solvents are recommended for reconstituting this compound?

A4: The choice of solvent will depend on the specific experimental requirements. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions. Always ensure the solvent is anhydrous and of high purity.

Q5: Is this compound sensitive to light?

A5: Yes, this compound is light-sensitive. Both the solid compound and its solutions should be stored in light-proof containers and handled in subdued light whenever possible to prevent photodegradation.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Inconsistent or weaker than expected antagonist activity. 1. Improper storage leading to degradation. 2. Multiple freeze-thaw cycles of the stock solution. 3. Incorrect final concentration in the assay. 4. Species-specific effects (this compound is a weak agonist in rat cells).1. Verify that this compound has been stored at the correct temperature, protected from light, and under nitrogen. 2. Prepare fresh dilutions from a new, single-use aliquot of the stock solution. 3. Confirm the accuracy of your dilution calculations and pipetting. 4. Ensure you are using a human cell line for antagonist studies. For rat cell lines, expect a weak agonistic effect.
Precipitation of this compound in aqueous media. 1. Low solubility of this compound in aqueous solutions. 2. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.1. Ensure the final concentration of the organic solvent in your experimental medium is sufficient to keep this compound in solution. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. 2. Prepare intermediate dilutions in a co-solvent if necessary.
No effect observed in an experimental assay. 1. Complete degradation of the compound. 2. Use in a non-VDR mediated pathway. 3. Incorrect assay setup.1. Use a fresh vial of this compound and prepare a new stock solution. 2. Confirm that your experimental system is dependent on the Vitamin D Receptor signaling pathway. This compound is a specific VDR antagonist. 3. Review your experimental protocol, including cell line authenticity, reagent concentrations, and incubation times.

Quantitative Data

Table 1: Antagonistic Activity of this compound in HL-60 Cells

AssayMetricValueReference
1α,25-dihydroxyvitamin D3-induced HL-60 cell differentiationIC506.3 nM[1]

Table 2: Dose-Dependent Inhibition of 1α,25(OH)₂D₃-Induced Effects by this compound

Cell LineAssay1α,25(OH)₂D₃ ConcentrationThis compound Concentration RangeObserved Effect
HL-60Cell Differentiation (CD11b & CD71 expression)Not Specified10 - 1000 nMDose-dependent blocking of differentiation markers.[1]
Pagetic Bone Marrow CellsOsteoclast Formation10⁻¹⁰ M10⁻¹⁰ to 10⁻⁶ MDose-dependent inhibition of osteoclast formation.[2]
Osteoclasts from transduced bone marrow cellsBone Resorption10⁻⁹ MNot SpecifiedDose-dependent inhibition of bone resorption.[2]

Experimental Protocols

Protocol 1: HL-60 Cell Differentiation Assay

This protocol is a general guideline for assessing the VDR antagonist activity of this compound in human promyelocytic leukemia (HL-60) cells.

1. Cell Culture and Seeding:

  • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
  • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.
  • Prepare serial dilutions of this compound in culture medium.
  • Pre-incubate the cells with the desired concentrations of this compound for 1-2 hours.
  • Induce differentiation by adding 1α,25-dihydroxyvitamin D₃ (final concentration of 10⁻⁸ M).
  • Include appropriate controls: vehicle control (DMSO), 1α,25(OH)₂D₃ only, and this compound only.

3. Incubation:

  • Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

4. Assessment of Differentiation:

  • Differentiation can be assessed by various methods, such as:
  • NBT (Nitroblue Tetrazolium) Reduction Assay: Measure the percentage of NBT-positive cells, which indicates superoxide production by differentiated cells.
  • Flow Cytometry: Analyze the expression of cell surface markers of differentiation, such as CD11b (upregulated) and CD71 (downregulated).[1]

Protocol 2: Osteoclast-Mediated Bone Resorption Assay

This protocol provides a general framework for evaluating the inhibitory effect of this compound on bone resorption.

1. Osteoclast Precursor Culture:

  • Isolate osteoclast precursors from human peripheral blood mononuclear cells (PBMCs) or bone marrow cells.
  • Culture the cells in α-MEM supplemented with 10% FBS, M-CSF (Macrophage Colony-Stimulating Factor), and RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand) to induce osteoclast differentiation.

2. Resorption Assay Setup:

  • Seed the differentiated osteoclasts onto bone-mimetic surfaces (e.g., dentin slices or calcium phosphate-coated plates).

3. Compound Treatment:

  • Treat the osteoclasts with various concentrations of this compound in the presence of a pro-resorptive agent like 1α,25-dihydroxyvitamin D₃.
  • Include appropriate controls: vehicle control, 1α,25(OH)₂D₃ only, and this compound only.

4. Incubation:

  • Incubate for a period sufficient to allow for resorption, typically 48-72 hours.

5. Quantification of Resorption:

  • Remove the cells from the substrate.
  • Stain the resorption pits with a suitable dye (e.g., toluidine blue).
  • Capture images using a microscope and quantify the resorbed area using image analysis software.

Signaling Pathways and Workflows

VDR_Signaling_Pathway Vitamin D Receptor (VDR) Signaling and this compound Inhibition cluster_extracellular Extracellular Space cluster_nucleus Nucleus 1a,25(OH)2D3 1a,25(OH)2D3 VDR_cyto VDR 1a,25(OH)2D3->VDR_cyto Binds VDR_RXR VDR-RXR Heterodimer VDR_cyto->VDR_RXR Translocates to Nucleus & Heterodimerizes RXR_cyto RXR RXR_cyto->VDR_RXR Tei9647 This compound Tei9647->VDR_cyto Antagonistic Binding VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds Coactivators Coactivators VDRE->Coactivators Recruits Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Initiates

Caption: VDR signaling pathway and the antagonistic action of this compound.

experimental_workflow General Experimental Workflow for this compound prep Prepare this compound Stock Solution treat Treat with this compound & 1a,25(OH)2D3 prep->treat culture Culture Cells (e.g., HL-60) seed Seed Cells into Assay Plate culture->seed seed->treat incubate Incubate (Time & Temp Dependent) treat->incubate analyze Analyze Endpoint (e.g., Differentiation, Resorption) incubate->analyze data Data Analysis & Interpretation analyze->data

Caption: A generalized experimental workflow for studying this compound.

References

Validation & Comparative

A Comparative Analysis of the VDR Antagonist Potency of Tei-9647 and TEI-9648

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of Vitamin D Receptor (VDR) research, the development of potent antagonists is crucial for dissecting VDR-mediated signaling pathways and for the potential therapeutic intervention in diseases characterized by excessive VDR activation, such as Paget's disease.[1] Among the pioneering VDR antagonists are the Vitamin D3 lactone analogues, Tei-9647 and its diastereomer, TEI-9648.[2][3] This guide provides a detailed comparison of their antagonist potency, supported by available experimental data and methodologies.

Quantitative Potency Comparison

While both Tei-9647 and TEI-9648 are recognized as specific VDR antagonists, quantitative data on the potency of TEI-9648 is less prevalent in the literature.[2][3] However, studies consistently report that TEI-9648 exhibits a weaker antagonist effect compared to Tei-9647.[3][4] The antagonist potency of Tei-9647 has been quantified in several studies, with some variation in the reported IC50 values, likely attributable to different experimental conditions. Both compounds bind to the VDR with an affinity approximately 10-fold lower than that of the natural agonist, 1,25-(OH)2D3.[5]

CompoundTargetAssay TypeReported IC50 (nM)Reference
Tei-9647 Vitamin D Receptor (VDR)Inhibition of 1α,25(OH)2D3-induced HL-60 cell differentiation6.3[5]
VDR antagonist activity2.5[5]
VDR antagonist activity8.3[1]
TEI-9648 Vitamin D Receptor (VDR)Inhibition of 1α,25(OH)2D3-induced HL-60 cell differentiationNot explicitly quantified, but described as consistently weaker than Tei-9647.[3][4][3][4]

Mechanism of Action and Signaling Pathway

Tei-9647 and TEI-9648 exert their antagonist effects by inhibiting the genomic actions of 1α,25(OH)2D3, the active form of Vitamin D.[2][3][5] The proposed mechanism involves a Michael-type addition reaction between the α-exo-methylene-γ-lactone moiety of the antagonists and nucleophilic residues, such as cysteine, within the VDR.[2][6] This interaction prevents the conformational changes required for the recruitment of coactivators, thereby blocking the transcription of VDR target genes.[5]

The canonical VDR signaling pathway and the point of inhibition by Tei-9647 and TEI-9648 are illustrated below.

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1a,25(OH)2D3 1a,25(OH)2D3 VDR VDR 1a,25(OH)2D3->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds Antagonist Tei-9647 / TEI-9648 Antagonist->VDR Inhibits Coactivators Coactivators VDRE->Coactivators Recruits Gene Target Gene Transcription Coactivators->Gene Initiates HL60_Assay_Workflow Start Start: Culture HL-60 Cells Treatment Treat with 1α,25(OH)2D3 and Varying [Antagonist] Start->Treatment Incubation Incubate for 96 hours Treatment->Incubation Assessment Assess Differentiation Incubation->Assessment NBT NBT Reduction Assay Assessment->NBT Flow Flow Cytometry (CD11b/CD71) Assessment->Flow Analysis Data Analysis: Determine IC50 NBT->Analysis Flow->Analysis

References

Validating VDR Antagonistic Activity of Tei 9647: A Comparative Guide to Reporter Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tei 9647's performance as a Vitamin D Receptor (VDR) antagonist against other alternatives, supported by experimental data from reporter assays.

This compound, a Vitamin D3 lactone analogue, is a recognized antagonist of the Vitamin D Receptor (VDR), a nuclear receptor that plays a crucial role in calcium homeostasis, cell proliferation, and differentiation.[1] By inhibiting the VDR-mediated genomic actions of its natural ligand, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), this compound and similar antagonists offer therapeutic potential for conditions like Paget's disease, which is characterized by disordered bone remodeling.[1][2] This guide delves into the validation of this compound's antagonistic activity using reporter assays, presenting comparative data and detailed experimental protocols.

Comparative Antagonistic Activity

Reporter gene assays are a fundamental tool for quantifying the antagonistic activity of compounds targeting nuclear receptors like VDR. These assays typically measure the inhibition of ligand-induced transcription of a reporter gene (e.g., luciferase) under the control of a VDR-responsive promoter. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of an antagonist required to inhibit 50% of the maximal response induced by an agonist.

The following table summarizes the VDR antagonistic activity of this compound and other compounds as determined by various studies. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies.

CompoundDescriptionIC50 (nM)Cell System/AssayReference
This compound A (23S)-25-dehydro-1α-hydroxyvitamin D3-26,23-lactone, the first-generation VDR antagonist.8.3HL-60 cell differentiation assay[2]
Compound 39a (2α,24,24-trimethyl-TEI-9647) A derivative of this compound designed for improved antagonistic activity.0.093HL-60 cell differentiation assay[2]
MeTC7 A novel VDR antagonist synthesized from 7-dehydrocholesterol.20,800Cell-based transactivation assay[3]

Disclaimer: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental methodologies.

From the available data, the synthetic derivative of this compound, compound 39a, demonstrates significantly more potent VDR antagonistic activity, being approximately 90 times more effective than the parent compound in the same assay system.[2] MeTC7, while also a VDR antagonist, exhibits a much higher IC50 value in the reported cell-based assay, suggesting lower potency compared to the this compound series of compounds.[3]

Mechanism of VDR Antagonism by this compound

The antagonistic action of this compound is attributed to its unique α-exo-methylene-γ-lactone structure.[4] It is proposed that this structure can undergo a Michael-type addition with nucleophilic residues, such as cysteine, within the VDR ligand-binding domain.[4] This interaction is thought to be a crucial step in its antagonistic effect. Interestingly, the activity of this compound can be species-dependent, acting as an antagonist in human cells but as a weak agonist in rodent cells.[5] This difference is linked to specific amino acid residues in the C-terminal region of the VDR.[5]

Experimental Protocols

A luciferase-based reporter assay is a common and robust method for validating the VDR antagonistic activity of compounds like this compound. Below is a detailed methodology synthesized from established protocols.

VDR Antagonist Reporter Assay Protocol

1. Cell Culture and Seeding:

  • Cell Line: Human embryonic kidney (HEK293) cells or other suitable cell lines with low endogenous VDR expression are commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Seeding: Cells are seeded in 96-well plates at a density that allows for optimal growth and transfection efficiency.

2. Transfection:

  • Cells are co-transfected with the following plasmids:

    • VDR Expression Vector: A plasmid encoding the full-length human VDR.

    • VDRE-Luciferase Reporter Vector: A plasmid containing a luciferase reporter gene driven by a promoter with multiple copies of the Vitamin D Response Element (VDRE).

    • Control Vector: A plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter to normalize for transfection efficiency.

  • Transfection is typically performed using a lipid-based transfection reagent according to the manufacturer's instructions.

3. Compound Treatment:

  • After an incubation period to allow for plasmid expression (typically 24 hours), the cell culture medium is replaced with a medium containing a fixed, sub-maximal concentration of a VDR agonist (e.g., 1α,25(OH)2D3).

  • The test compounds (e.g., this compound and its alternatives) are then added at various concentrations.

  • Control wells include cells treated with the agonist alone (positive control) and vehicle alone (negative control).

4. Luciferase Assay:

  • Following an incubation period with the compounds (e.g., 24 hours), the cells are lysed.

  • The luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay reagent kit.

  • If a control vector was used, the activity of the second reporter is also measured to normalize the data.

5. Data Analysis:

  • The relative luciferase units (RLU) are calculated by normalizing the firefly luciferase activity to the control reporter activity.

  • The percentage of inhibition by the antagonist at each concentration is calculated relative to the agonist-only control.

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizing the Pathways

To better understand the molecular interactions and experimental procedures, the following diagrams illustrate the VDR signaling pathway and the workflow of a typical VDR antagonist reporter assay.

VDR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1a,25(OH)2D3 1α,25(OH)2D3 VDR VDR 1a,25(OH)2D3->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds Gene Target Gene VDRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Tei9647 This compound Tei9647->VDR Antagonizes

Caption: VDR Signaling Pathway and the antagonistic action of this compound.

Reporter_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells 1. Seed Cells (e.g., HEK293) Prepare_Plasmids 2. Prepare Plasmids (VDR, VDRE-Luc, Control) Transfection 3. Co-transfect Cells Prepare_Plasmids->Transfection Incubation1 4. Incubate (24h) Transfection->Incubation1 Treatment 5. Add Agonist + Antagonist (e.g., 1α,25(OH)2D3 + this compound) Incubation1->Treatment Incubation2 6. Incubate (24h) Treatment->Incubation2 Cell_Lysis 7. Lyse Cells Incubation2->Cell_Lysis Luciferase_Assay 8. Measure Luciferase Activity Cell_Lysis->Luciferase_Assay Data_Analysis 9. Normalize Data & Calculate IC50 Luciferase_Assay->Data_Analysis

Caption: Workflow of a VDR antagonist reporter gene assay.

References

A Comparative Analysis of Tei-9647 and Other Vitamin D Receptor (VDR) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Tei-9647 with other known Vitamin D Receptor (VDR) inhibitors, focusing on their performance backed by experimental data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, pharmacology, and drug development.

Introduction to VDR Inhibition

The Vitamin D Receptor (VDR) is a nuclear receptor that plays a crucial role in calcium homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation. Its natural ligand is 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3). VDR inhibitors, or antagonists, are molecules that block the normal activity of the VDR, offering therapeutic potential in conditions characterized by excessive VDR activation, such as certain cancers and bone diseases like Paget's disease.

Tei-9647 is a potent and specific VDR antagonist, classified as a Vitamin D3 lactone analogue.[1] It functions by inhibiting the VDR/VDRE-mediated genomic actions of 1α,25(OH)2D3.[1] This guide will compare Tei-9647 with other notable VDR inhibitors, namely ZK159222 and MeTC7, based on available experimental data.

Quantitative Comparison of VDR Inhibitors

The following table summarizes the key quantitative parameters for Tei-9647 and other selected VDR inhibitors. It is important to note that the IC50 values presented are from different experimental assays, which may account for some of the variability in the data.

InhibitorTypeIC50 ValueAssay TypeRelative Binding Affinity (vs. 1α,25(OH)2D3)Key Findings & Notes
Tei-9647 Vitamin D3 Lactone Analogue2.5 nM[2] 6.3 nM[1] 8.3 nM[3]Gel Shift Assay[2] HL-60 Cell Differentiation (NBT reduction)[1] HL-60 Cell Differentiation[3]~10-fold lower[2]Antagonistic in human cells, but can act as a weak agonist in rodent cells.[2][4] Its antagonistic action is linked to the "alpha-exo-methylene carbonyl" structure and interaction with cysteine residues in the VDR.
ZK159222 25-Carboxylic Ester Analogue300 nM[2]VDR-mediated Transcription Assay[2]ComparableExhibits sub-nanomolar affinity for the VDR-RXR-VDRE complex.[2] It is considered a partial agonist/antagonist.
MeTC7 Heteroatom-Rich-Tetracyclic Ring System2.9 µM 20.8 µMFluorescence Polarization Assay[5] Cell-based Transactivation Assay[5]Not specifiedA newer, easily synthesized VDR antagonist that shows no residual agonistic effects in the assays performed.[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1a,25(OH)2D3 1a,25(OH)2D3 VDR VDR 1a,25(OH)2D3->VDR Binds VDR_RXR_complex VDR-RXR Heterodimer VDR->VDR_RXR_complex Transcription_Repression Transcription Repression VDR->Transcription_Repression RXR RXR RXR->VDR_RXR_complex VDRE VDRE VDR_RXR_complex->VDRE Binds to Tei9647 Tei-9647 Tei9647->VDR Inhibits Coactivators Coactivators VDRE->Coactivators Recruits Transcription_Activation Transcription Activation Coactivators->Transcription_Activation

Figure 1: Simplified VDR Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_HL60 HL-60 Differentiation Assay cluster_Reporter VDR Reporter Gene Assay cluster_Resorption Bone Resorption Assay HL60_start Seed HL-60 cells HL60_treat Treat with 1α,25(OH)2D3 and VDR inhibitor (e.g., Tei-9647) HL60_start->HL60_treat HL60_incubate Incubate for 72-96 hours HL60_treat->HL60_incubate HL60_assess Assess differentiation (NBT reduction, CD11b expression) HL60_incubate->HL60_assess Reporter_start Transfect cells with VDR and VDRE-luciferase reporter plasmids Reporter_treat Treat with 1α,25(OH)2D3 and VDR inhibitor Reporter_start->Reporter_treat Reporter_incubate Incubate for 24-48 hours Reporter_treat->Reporter_incubate Reporter_measure Measure luciferase activity Reporter_incubate->Reporter_measure Resorption_start Culture osteoclast precursors on bone slices Resorption_treat Treat with 1α,25(OH)2D3 and VDR inhibitor Resorption_start->Resorption_treat Resorption_incubate Incubate for several days Resorption_treat->Resorption_incubate Resorption_visualize Stain and visualize resorption pits Resorption_incubate->Resorption_visualize

Figure 2: General Experimental Workflows for VDR Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.

HL-60 Cell Differentiation Assay

This assay is used to evaluate the ability of a compound to inhibit the 1α,25(OH)2D3-induced differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages.

  • Cell Culture: HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded at a density of 1 x 10^5 cells/mL. They are then treated with a final concentration of 10 nM 1α,25(OH)2D3 in the presence or absence of varying concentrations of the VDR inhibitor (e.g., Tei-9647).

  • Incubation: The cells are incubated for 72 to 96 hours.

  • Assessment of Differentiation:

    • Nitroblue Tetrazolium (NBT) Reduction Assay: Differentiated cells are capable of producing superoxide radicals, which reduce NBT to formazan. The percentage of blue-black formazan-positive cells is determined by light microscopy.

    • Flow Cytometry: The expression of the cell surface marker CD11b, which is upregulated during monocytic differentiation, is quantified using a fluorescently labeled anti-CD11b antibody and analyzed by flow cytometry.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of differentiation, is calculated.

VDR Reporter Gene Assay

This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of VDR.

  • Cell Line and Plasmids: A suitable cell line (e.g., HEK293T, COS-7, or SaOS-2) is used.[6] Cells are transiently co-transfected with a VDR expression plasmid and a reporter plasmid containing a VDR response element (VDRE) upstream of a luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

  • Treatment: After transfection, cells are treated with a constant concentration of 1α,25(OH)2D3 (e.g., 10 nM) and varying concentrations of the VDR inhibitor.

  • Incubation: Cells are incubated for 24 to 48 hours to allow for gene expression.

  • Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer and a luciferase assay kit. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of luciferase activity against the inhibitor concentration.

Osteoclast Bone Resorption Assay

This assay assesses the inhibitory effect of a compound on the bone-resorbing activity of osteoclasts.

  • Osteoclast Differentiation: Osteoclast precursors (e.g., bone marrow macrophages or RAW 264.7 cells) are cultured on a suitable substrate, such as bone slices or dentin discs, in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to induce differentiation into mature osteoclasts.

  • Treatment: Once mature osteoclasts have formed, the culture medium is replaced with fresh medium containing 1α,25(OH)2D3 (e.g., 10 nM) and different concentrations of the VDR inhibitor.

  • Incubation: The cells are incubated for an additional 5-10 days to allow for bone resorption.

  • Visualization of Resorption Pits: At the end of the incubation period, the cells are removed from the bone slices. The slices are then stained (e.g., with toluidine blue or using scanning electron microscopy) to visualize the resorption pits created by the osteoclasts.

  • Quantification: The total area of the resorption pits is quantified using image analysis software. The percentage of inhibition of bone resorption is calculated relative to the control treated with 1α,25(OH)2D3 alone.

Conclusion

Tei-9647 is a potent VDR antagonist with low nanomolar efficacy in inhibiting HL-60 cell differentiation. When compared to other VDR inhibitors like ZK159222, Tei-9647 demonstrates a distinct profile, including a unique species-specific activity. The choice of a VDR inhibitor for a particular research application will depend on the specific experimental context, including the cell type and the desired endpoint. The experimental protocols provided in this guide offer a foundation for the in vitro characterization and comparison of these and other novel VDR inhibitors. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparative assessment.

References

Confirming the Specificity of Tei 9647 for the Vitamin D Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental approaches required to confirm the specificity of Tei 9647 as a Vitamin D Receptor (VDR) antagonist. It compares the performance of this compound with the endogenous VDR agonist, 1α,25-dihydroxyvitamin D3 (Calcitriol), and outlines the necessary experimental data and detailed protocols for a thorough evaluation.

Comparative Analysis of VDR Ligands

This compound is a synthetic analog of vitamin D3 that has been identified as a potent and specific antagonist of the human Vitamin D Receptor (VDR).[1] Its specificity is a critical attribute for its use as a research tool and potential therapeutic agent. This is primarily determined by its ability to selectively bind to the VDR over other nuclear receptors and to modulate VDR-mediated signaling pathways.

Data Presentation

The following tables summarize the key performance indicators for this compound in comparison to the natural VDR agonist, Calcitriol.

Table 1: Comparative Binding Affinity for the Vitamin D Receptor

CompoundReceptorBinding Affinity (Ki)Relative Binding Affinity
1α,25(OH)₂D₃ (Calcitriol)Human VDR~0.1 nM100%
This compound Human VDR ~1.0 nM (Est.) ~10%

Note: The Ki for this compound is estimated based on reports of it having a 10-fold lower affinity than Calcitriol.[2] Precise Ki values should be determined experimentally.

Table 2: Functional Activity at the Human Vitamin D Receptor

CompoundActivity TypeIC50 / EC50Target Gene Regulation (Example: CYP24A1)
1α,25(OH)₂D₃ (Calcitriol)AgonistEC50: ~0.1 - 1.0 nMUpregulation
This compound Antagonist IC50: ~2.5 nM [2]Inhibition of Calcitriol-induced upregulation [2]

Table 3: Cross-Reactivity Profile with Other Nuclear Receptors

CompoundRetinoid X Receptor (RXR)Estrogen Receptor (ER)Glucocorticoid Receptor (GR)Peroxisome Proliferator-Activated Receptor (PPAR)
This compound No significant interaction [2]Data not availableData not availableData not available

Note: A comprehensive specificity analysis requires testing this compound against a broad panel of nuclear receptors. The lack of interaction with RXR, the heterodimeric partner of VDR, is a strong indicator of specificity.[2]

Mandatory Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol Calcitriol VDR VDR Calcitriol->VDR Binds Tei_9647 Tei_9647 Tei_9647->VDR Binds & Blocks VDR_RXR_active VDR-RXR (active) Tei_9647->VDR_RXR_active Prevents Coactivator Recruitment VDR_RXR_inactive VDR-RXR (inactive) VDR->VDR_RXR_inactive RXR RXR RXR->VDR_RXR_inactive VDR_RXR_inactive->VDR_RXR_active Conformational Change VDRE Vitamin D Response Element VDR_RXR_active->VDRE Binds Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Initiates Coactivators Coactivators Coactivators->VDR_RXR_active Recruited by Agonist-bound VDR Corepressors Corepressors Corepressors->VDR_RXR_active Recruited by Antagonist-bound VDR Specificity_Workflow cluster_binding Binding Assays cluster_functional Functional Assays cluster_selectivity Selectivity Profiling Comp_Binding Competitive Radioligand Binding Assay Determine_Ki Determine Ki for VDR Comp_Binding->Determine_Ki Determine_IC50 Determine IC50 (Antagonist Activity) Determine_Ki->Determine_IC50 Correlates with Compare_Ki Compare Ki across receptors Determine_Ki->Compare_Ki Input for selectivity Reporter_Assay Reporter Gene Assay (e.g., Luciferase) Reporter_Assay->Determine_IC50 Assess_Differentiation Assess Inhibition of Differentiation Determine_IC50->Assess_Differentiation Functional confirmation HL60_Assay HL-60 Cell Differentiation Assay HL60_Assay->Assess_Differentiation NR_Panel Nuclear Receptor Panel Binding Assays NR_Panel->Compare_Ki

References

Tei 9647: A Comparative Analysis of its Effects on Human and Rodent Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side analysis of the vitamin D receptor (VDR) modulator Tei 9647, detailing its distinct effects on human versus rodent cells. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and development purposes.

At a Glance: Human vs. Rodent Cellular Responses to this compound

This compound exhibits a striking species-specific difference in its interaction with the Vitamin D Receptor (VDR). In human cells, this compound acts as a VDR antagonist, inhibiting the actions of the natural VDR agonist, 1α,25-dihydroxyvitamin D3 (1α,25(OH)₂D₃). Conversely, in rodent cells, this compound behaves as a weak VDR agonist.[1][2] This differential activity is primarily attributed to variations in the amino acid sequence of the C-terminal region of the human and rodent VDR.[1]

Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data on the activity of this compound in various human and rodent cell lines.

Table 1: Antagonistic Activity of this compound in Human Cells

Cell LineAssayTarget Gene/ProcessIC₅₀Notes
HL-60 (Human Promyelocytic Leukemia)NBT Reduction Assay1α,25(OH)₂D₃-induced differentiation6.3 nMThis compound dose-dependently inhibits differentiation.[3]
Bone Marrow Cells (Paget's Disease Patients)Osteoclast Formation Assay1α,25(OH)₂D₃-induced osteoclastogenesisInhibits at 10⁻¹⁰ to 10⁻⁶ MDose-dependently inhibits the formation of osteoclasts.[4]
Saos-2 (Human Osteosarcoma)Luciferase Reporter AssayVDR-mediated transactivationInhibition observed at 10⁻⁹ to 10⁻⁷ MThis compound alone does not activate the reporter.[5]

Table 2: Agonistic Activity of this compound in Rodent Cells

Cell LineAssayTarget Gene/ProcessResultNotes
Rat Osteosarcoma Cells (ROS 24/1)Transactivation AssayVDR-mediated transactivationWeak AgonistThe agonistic effect is observed when the rat VDR is overexpressed.[6]
Rat Osteoblast-like Cells (ROS 17/2.8)Transcription AssayNot specifiedAgonistAnalogs of this compound also showed agonistic activity.[7]

Signaling Pathways and Mechanism of Action

The differential activity of this compound in human and rodent cells stems from its interaction with the VDR and the subsequent recruitment of co-regulator proteins.

In human cells , this compound binding to the VDR leads to a conformational change that prevents the recruitment of coactivators, such as SRC-1, which are necessary for the initiation of gene transcription.[5] This antagonistic action blocks the downstream effects of 1α,25(OH)₂D₃.

In rodent cells , the binding of this compound to the rodent VDR induces a different conformational change that allows for the recruitment of coactivators, albeit to a lesser extent than a full agonist like 1α,25(OH)₂D₃. This results in a weak activation of VDR target genes.[1]

Tei_9647_Signaling_Human cluster_human Human Cell Tei_9647_H This compound VDR_H Human VDR Tei_9647_H->VDR_H Binds RXR_H RXR VDR_H->RXR_H Heterodimerizes Coactivator_H Coactivator (e.g., SRC-1) VDR_H->Coactivator_H Recruitment Blocked VDRE_H VDRE VDR_H->VDRE_H Binds RXR_H->VDRE_H Gene_Expression_H Target Gene Transcription (Blocked) VDRE_H->Gene_Expression_H

Caption: this compound signaling in human cells, where it acts as a VDR antagonist.

Tei_9647_Signaling_Rodent cluster_rodent Rodent Cell Tei_9647_R This compound VDR_R Rodent VDR Tei_9647_R->VDR_R Binds RXR_R RXR VDR_R->RXR_R Heterodimerizes Coactivator_R Coactivator VDR_R->Coactivator_R Weak Recruitment VDRE_R VDRE VDR_R->VDRE_R Binds RXR_R->VDRE_R Gene_Expression_R Weak Target Gene Transcription VDRE_R->Gene_Expression_R

Caption: this compound signaling in rodent cells, where it acts as a weak VDR agonist.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

HL-60 Cell Differentiation Assay (NBT Reduction)

This assay is used to assess the ability of this compound to antagonize 1α,25(OH)₂D₃-induced differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages.

  • Cell Culture: HL-60 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are seeded at a density of 1 x 10⁵ cells/mL and treated with a final concentration of 0.1 nM 1α,25(OH)₂D₃ in the presence or absence of varying concentrations of this compound (e.g., 0.001 to 1 µM).[3]

  • Incubation: The cells are incubated for 96 hours.

  • NBT Reduction Assay: Differentiated cells are identified by their ability to reduce nitroblue tetrazolium (NBT). Cells are incubated with a solution containing NBT and 12-O-tetradecanoylphorbol-13-acetate (TPA) for 25 minutes at 37°C. The number of formazan-positive cells (containing blue-black deposits) is determined by counting under a light microscope.

  • Data Analysis: The percentage of differentiated cells is calculated, and the IC₅₀ value for this compound is determined by plotting the percentage of inhibition of differentiation against the log concentration of this compound.

VDR-Mediated Transactivation Assay (Luciferase Reporter Assay)

This assay quantifies the ability of this compound to either activate (as an agonist) or inhibit (as an antagonist) the transcriptional activity of the VDR.

  • Cell Line: A suitable cell line, such as human osteosarcoma Saos-2 cells or rat osteosarcoma ROS 24/1 cells, is used.

  • Transfection: Cells are transiently co-transfected with a VDR expression vector (either human or rat), a luciferase reporter plasmid containing a vitamin D response element (VDRE) upstream of the luciferase gene, and a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.[6]

  • Treatment: After transfection, cells are treated with the vehicle, 1α,25(OH)₂D₃ alone, this compound alone, or a combination of 1α,25(OH)₂D₃ and varying concentrations of this compound.

  • Incubation: Cells are incubated for 24-48 hours to allow for ligand-induced gene expression.

  • Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system used.

  • Data Analysis: Firefly luciferase activity is normalized to the Renilla luciferase activity. For antagonist activity, the percentage of inhibition of 1α,25(OH)₂D₃-induced luciferase activity is calculated. For agonist activity, the fold induction of luciferase activity compared to the vehicle control is determined.

Experimental_Workflow cluster_HL60 HL-60 Differentiation Assay cluster_Luciferase Luciferase Reporter Assay HL60_Culture Culture HL-60 Cells HL60_Treat Treat with 1α,25(OH)₂D₃ +/- this compound HL60_Culture->HL60_Treat HL60_Incubate Incubate 96h HL60_Treat->HL60_Incubate HL60_NBT NBT Reduction Assay HL60_Incubate->HL60_NBT HL60_Analyze Analyze Differentiation HL60_NBT->HL60_Analyze Luc_Transfect Transfect Cells with VDR & Reporter Plasmids Luc_Treat Treat with Ligands Luc_Transfect->Luc_Treat Luc_Incubate Incubate 24-48h Luc_Treat->Luc_Incubate Luc_Assay Measure Luciferase Activity Luc_Incubate->Luc_Assay Luc_Analyze Analyze Transactivation Luc_Assay->Luc_Analyze

Caption: General workflow for key in vitro assays used to characterize this compound.

Conclusion

This compound is a valuable research tool for investigating the intricacies of VDR signaling. Its species-specific activity profile—antagonistic in human cells and weakly agonistic in rodent cells—underscores the importance of selecting the appropriate cellular model for preclinical studies. The data and protocols presented in this guide are intended to facilitate the informed use of this compound in drug discovery and development programs targeting the vitamin D signaling pathway.

References

Validating VDR Antagonism: A Comparative Guide to Tei 9647 in Inhibiting 1α,25(OH)2D3-Induced Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of Tei 9647, a potent Vitamin D Receptor (VDR) antagonist, and its efficacy in inhibiting gene expression induced by 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), the biologically active form of vitamin D. This document is intended for researchers, scientists, and professionals in drug development interested in the modulation of VDR signaling.

The activation of the Vitamin D Receptor by its natural ligand, 1α,25(OH)2D3, plays a crucial role in a myriad of physiological processes, including calcium homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation.[1] The transcriptional activity of VDR is a key mechanism through which 1α,25(OH)2D3 exerts its effects, influencing the expression of numerous target genes.[2] VDR antagonists, such as this compound, are invaluable tools for studying these pathways and hold therapeutic potential in conditions characterized by excessive VDR activation.

This guide presents a compilation of experimental data to validate the inhibitory action of this compound on 1α,25(OH)2D3-induced gene expression, alongside a comparison with other known VDR antagonists. Detailed experimental protocols and visual representations of the underlying molecular pathways and workflows are provided to facilitate a comprehensive understanding.

Comparative Performance of VDR Antagonists

The following table summarizes the inhibitory activity of this compound and other VDR antagonists on 1α,25(OH)2D3-induced gene expression. The data is compiled from various in vitro studies.

VDR AntagonistTarget Gene(s)Cell Line(s)Key FindingsIC50 Value(s)
This compound CYP24A1, p21, TAF(II)-17HL-60, Saos-2, COS-7, Bone Marrow CellsDose-dependently inhibits 1α,25(OH)2D3-induced gene expression.[3][4] The extent of antagonism can be cell-type dependent.[1]2.5 nM (Antagonist activity)[3]
MeTC7 VDR-mediated transactivationHEK293Inhibits VDR transactivation.2.9 µM (Fluorescence polarization), 20.8 µM (Cell-based transactivation)[5]
ZK159222 VDR-mediated transcriptionMCF-7, HeLaInhibits 1α,25(OH)2D3-mediated transcription. Also exhibits partial agonist activity.[3][6]300 nM[3]
PS121912 VDR target genesHL-60Reverses the regulation of VDR target genes in the presence of 1α,25(OH)2D3.[3]Effective at 500 nM[3]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach to its validation, the following diagrams have been generated.

VDR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1a,25(OH)2D3 1a,25(OH)2D3 VDR_RXR_inactive VDR-RXR (Inactive) 1a,25(OH)2D3->VDR_RXR_inactive Binds Tei_9647 Tei_9647 Tei_9647->VDR_RXR_inactive Binds & Inhibits Activation VDR_RXR_active VDR-RXR (Active) VDR_RXR_inactive->VDR_RXR_active Translocates to Nucleus & Activates VDRE VDRE VDR_RXR_active->VDRE Binds Corepressors Corepressors VDR_RXR_active->Corepressors Recruited by Antagonist Gene_Expression Target Gene Expression (e.g., CYP24A1) VDRE->Gene_Expression Initiates Transcription Coactivators Coactivators Coactivators->VDR_RXR_active Recruited Corepressors->VDRE Represses Transcription

Caption: VDR signaling pathway and its inhibition by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_reporter_assay Alternative: Luciferase Reporter Assay Cell_Culture 1. Cell Culture (e.g., HL-60, Saos-2) Treatment 2. Treatment Groups: - Vehicle Control - 1α,25(OH)2D3 - this compound - 1α,25(OH)2D3 + this compound Cell_Culture->Treatment Transfection 1a. Transfection with VDRE-Luciferase Reporter Cell_Culture->Transfection Incubation 3. Incubation Treatment->Incubation RNA_Extraction 4. RNA Extraction Incubation->RNA_Extraction Lysis_Luciferase 4a. Cell Lysis & Luciferase Assay Incubation->Lysis_Luciferase cDNA_Synthesis 5. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR 6. Quantitative PCR (qPCR) (Target Gene: CYP24A1) (Reference Gene: GAPDH/ACTB) cDNA_Synthesis->qPCR Data_Analysis 7. Data Analysis (Relative Gene Expression) qPCR->Data_Analysis Transfection->Treatment Luminescence_Measurement 5a. Luminescence Measurement Lysis_Luciferase->Luminescence_Measurement Luminescence_Measurement->Data_Analysis

Caption: Workflow for validating VDR antagonist activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound's inhibitory effects.

Cell Culture and Treatment
  • Cell Lines: Human promyelocytic leukemia (HL-60) cells or human osteosarcoma (Saos-2) cells are commonly used.

  • Culture Conditions: Cells are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded at an appropriate density and allowed to adhere overnight. The medium is then replaced with fresh medium containing the vehicle (e.g., DMSO), 1α,25(OH)2D3 (typically 10-100 nM), this compound at various concentrations (e.g., 1 nM to 1 µM), or a combination of 1α,25(OH)2D3 and this compound. Incubation times typically range from 12 to 48 hours.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Isolation: Total RNA is extracted from the treated cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA concentration and purity are determined using a spectrophotometer.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

  • qPCR: Real-time PCR is performed using a qPCR system (e.g., CFX96 Real-Time PCR Detection System, Bio-Rad) with a SYBR Green-based master mix.

    • Primers: Gene-specific primers for the target gene (e.g., CYP24A1) and a reference gene (e.g., GAPDH or ACTB) are used. An example of primer sequences for human CYP24A1 could be:

      • Forward: 5'-TGGACATGGCTGTGAAGGAC-3'

      • Reverse: 5'-AGGCATTCGGTTTGGTTGAT-3'

    • Thermal Cycling: A typical protocol includes an initial denaturation step at 95°C for 3 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 30 seconds.

  • Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to the reference gene expression.

Luciferase Reporter Assay for VDR Transactivation
  • Cell Transfection: Cells (e.g., COS-7 or Saos-2) are seeded in 24- or 96-well plates. The following day, cells are co-transfected with a VDR expression vector and a reporter plasmid containing a luciferase gene driven by a promoter with one or more Vitamin D Response Elements (VDREs). A Renilla luciferase vector is often co-transfected as an internal control for transfection efficiency.

  • Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing the vehicle, 1α,25(OH)2D3, this compound, or a combination of both.

  • Luciferase Assay: Following a 24-hour incubation period, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The inhibitory effect of this compound is determined by the reduction in 1α,25(OH)2D3-induced luciferase activity.

This guide provides a foundational understanding of the validation process for the VDR antagonist this compound. The presented data and protocols offer a framework for researchers to design and interpret experiments aimed at investigating the intricate signaling pathways governed by the Vitamin D Receptor.

References

Unveiling the Selectivity of Tei 9647: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a molecular probe is paramount. This guide provides a comprehensive comparison of Tei 9647's cross-reactivity with other nuclear receptors, supported by available experimental data.

This compound has emerged as a potent and specific antagonist of the Vitamin D Receptor (VDR), a key regulator of calcium homeostasis, cell proliferation, and differentiation.[1][2] Its ability to inhibit the genomic actions of the natural VDR ligand, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), has positioned it as a valuable tool for studying VDR signaling and as a potential therapeutic agent for conditions like Paget's disease, characterized by excessive bone resorption.[1] This guide delves into the specifics of this compound's interaction with VDR and explores its selectivity profile against other nuclear receptors.

High-Affinity Antagonism of the Vitamin D Receptor

This compound, a vitamin D3 lactone analog, demonstrates robust antagonistic activity on the VDR.[1] While it binds to the VDR with a 10-fold lower affinity than the endogenous ligand 1α,25(OH)2D3, it effectively inhibits VDR-mediated gene transcription and cellular processes.[2] The antagonistic effect of this compound is dose-dependent, as evidenced by its ability to block 1α,25(OH)2D3-induced differentiation of human promyelocytic leukemia (HL-60) cells.[1]

Parameter Value Assay
Binding Affinity vs. 1α,25(OH)2D3 10-fold lowerCompetitive Binding Assay
IC50 for HL-60 Differentiation 6.3 nMNBT Reduction Method

This table summarizes the key quantitative data for this compound's activity on the Vitamin D Receptor.

The unique "alpha-exo-methylene carbonyl" structure in the side chain of this compound is crucial for its antagonistic activity. It is hypothesized that this structure facilitates a Michael-type addition with nucleophilic residues, such as cysteine, within the VDR ligand-binding pocket, thereby preventing the receptor from adopting an active conformation.

Selectivity Profile: A Focused Interaction

A critical aspect of any pharmacological tool is its selectivity. The available evidence suggests that this compound exhibits a high degree of selectivity for the VDR.

Retinoid X Receptor (RXR): Studies have shown that this compound and its diastereomer, Tei 9648, do not inhibit the differentiation of HL-60 cells induced by retinoic acids, indicating a lack of interaction with the Retinoid X Receptor (RXR).[2] This is a significant finding, as VDR functions as a heterodimer with RXR to regulate gene expression. The inability of this compound to interfere with RXR signaling underscores its specific action on the VDR partner of this complex.

Other Nuclear Receptors (FXR, LXR, PXR, CAR): To date, there is a notable absence of published experimental data detailing the cross-reactivity of this compound with other members of the nuclear receptor superfamily, such as the Farnesoid X Receptor (FXR), Liver X Receptor (LXR), Pregnane X Receptor (PXR), and Constitutive Androstane Receptor (CAR). While the promiscuity of some nuclear receptors, like PXR and CAR, towards a wide range of xenobiotics is well-documented, the specific interaction profile of this compound with these receptors remains to be elucidated. The high potency and specific mechanism of action of this compound at the VDR suggest a tailored interaction that may not extend to other, structurally distinct ligand-binding domains. However, without direct experimental evidence, the potential for off-target effects, however low, cannot be entirely dismissed.

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols are essential.

HL-60 Cell Differentiation Assay:

This assay is a cornerstone for evaluating the antagonistic activity of VDR ligands.

  • Cell Culture: Human promyelocytic leukemia (HL-60) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Treatment: Cells are seeded at a density of 1 x 10^5 cells/mL and treated with a constant concentration of 1α,25(OH)2D3 (e.g., 10 nM) to induce differentiation. Concurrently, varying concentrations of this compound are added to assess its inhibitory effect.

  • Incubation: The cells are incubated for 72-96 hours.

  • Differentiation Assessment (NBT Reduction): The extent of differentiation into monocytes/macrophages is quantified by the ability of the cells to reduce nitroblue tetrazolium (NBT) to formazan. Differentiated cells exhibit a higher level of NBT reduction. The amount of formazan produced is measured spectrophotometrically at 570 nm.

  • Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the 1α,25(OH)2D3-induced differentiation, is calculated from the dose-response curve.

Visualizing Molecular Interactions and Experimental Design

To further clarify the concepts discussed, the following diagrams illustrate the VDR signaling pathway and a general workflow for assessing nuclear receptor cross-reactivity.

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1a,25(OH)2D3 1a,25(OH)2D3 VDR_RXR_inactive VDR-RXR (inactive) 1a,25(OH)2D3->VDR_RXR_inactive Binds & Activates Tei_9647 Tei_9647 Tei_9647->VDR_RXR_inactive Binds & Inhibits VDR_RXR_active VDR-RXR (active) VDR_RXR_inactive->VDR_RXR_active Conformational Change VDRE Vitamin D Response Element (VDRE) VDR_RXR_active->VDRE Binds Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Initiates

Caption: VDR signaling pathway and the antagonistic action of this compound.

Cross_Reactivity_Workflow cluster_assays Experimental Assays Compound Test Compound (e.g., this compound) Binding_Assay Competitive Binding Assay (Receptor Panel: VDR, FXR, LXR, PXR, CAR) Compound->Binding_Assay Reporter_Assay Reporter Gene Assay (Transactivation/Transrepression) Compound->Reporter_Assay Data_Analysis Data Analysis (Ki, IC50, EC50) Binding_Assay->Data_Analysis Reporter_Assay->Data_Analysis Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: General experimental workflow for determining nuclear receptor cross-reactivity.

References

A Comparative Analysis of the Structural and Functional Differences Between Tei 9647 and its Diastereomer, TEI-9648

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the vitamin D receptor (VDR) antagonist, Tei 9647, and its diastereomer, TEI-9648. We will explore their structural distinctions, differential biological activities, and the molecular mechanisms that underpin their functions, supported by experimental data.

Structural Differences

This compound and TEI-9648 are synthetic vitamin D3 lactone analogues. The primary structural difference between these two molecules lies in the stereochemistry at the C23 position of the side chain. This compound possesses the (23S)-configuration, while its diastereomer, TEI-9648, has the (23R)-configuration.[1][2] This seemingly minor variation in spatial arrangement leads to significant differences in their biological potency. A critical feature for the antagonistic activity of both compounds is the α-exo-methylene-γ-lactone structure in their side chain.[1]

Comparative Biological Activity

The difference in stereochemistry at the C23 position profoundly impacts the biological activity of these compounds as VDR antagonists. The primary measure of their antagonistic effect is the inhibition of 1α,25-dihydroxyvitamin D3 (1α,25(OH)₂D₃)-induced differentiation of human promyelocytic leukemia (HL-60) cells.

CompoundStereochemistryIC₅₀ (HL-60 Cell Differentiation)Relative Potency
This compound(23S)6.3 - 8.3 nM~15-19 fold higher than TEI-9648
TEI-9648(23R)119 nMLower

Table 1: Comparative in vitro antagonistic activity of this compound and TEI-9648. [2][3]

As indicated in Table 1, this compound is a significantly more potent VDR antagonist than TEI-9648. Both compounds have been shown to bind to the VDR with an affinity approximately 10-fold lower than that of the natural ligand, 1α,25(OH)₂D₃.[4]

Mechanism of Action: VDR Antagonism

This compound and TEI-9648 exert their antagonistic effects by interacting with the Vitamin D Receptor. Their mechanism of action is distinct from simple competitive binding and involves a covalent interaction with specific amino acid residues within the ligand-binding pocket of the human VDR.

The key to their antagonistic activity is the α,β-unsaturated carbonyl group in the lactone ring, which acts as a Michael acceptor. This functional group facilitates a covalent adduction with nucleophilic cysteine residues, specifically Cys403 and Cys410, located in the C-terminal region of the human VDR.[2][5][6] This covalent modification is thought to stabilize an antagonistic conformation of the receptor, preventing the recruitment of coactivators, such as SRC-1, that are necessary for the transcriptional activation of target genes.[4][7]

It is noteworthy that the activity of these compounds is species-specific. In rodent cells, which lack the equivalent cysteine residues in their VDR, this compound behaves as a weak agonist.[5][8]

Below is a diagram illustrating the proposed mechanism of VDR antagonism by this compound.

G cluster_0 VDR Antagonism by this compound Tei9647 This compound VDR Human Vitamin D Receptor (VDR) (with Cys403/Cys410) Tei9647->VDR Binds to LBD Covalent_Adduct This compound-VDR Covalent Adduct VDR->Covalent_Adduct Michael Addition with Cys403/Cys410 Antagonistic_Conformation Antagonistic Conformation of VDR Covalent_Adduct->Antagonistic_Conformation Coactivator_Recruitment Coactivator Recruitment (e.g., SRC-1) Antagonistic_Conformation->Coactivator_Recruitment Blocks Gene_Transcription Target Gene Transcription (e.g., CYP24A1, p21) Coactivator_Recruitment->Gene_Transcription

Caption: Proposed mechanism of VDR antagonism by this compound.

Experimental Protocols

This assay is a cornerstone for evaluating the antagonistic activity of compounds like this compound.

  • Cell Culture: Human promyelocytic leukemia (HL-60) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Treatment: Cells are seeded at a density of 1 x 10⁵ cells/mL and treated with a fixed concentration of 1α,25(OH)₂D₃ (e.g., 10⁻⁸ M) in the presence or absence of varying concentrations of the antagonist (this compound or TEI-9648).

  • Incubation: The cells are incubated for 96 hours to allow for differentiation.

  • NBT Reduction: Differentiated cells, which exhibit characteristics of monocytes/macrophages, gain the ability to produce superoxide and reduce nitro blue tetrazolium (NBT) to formazan, a blue precipitate. The cells are incubated with a solution of NBT and 12-O-tetradecanoylphorbol-13-acetate (TPA).

  • Quantification: The number of formazan-positive cells is counted under a microscope. The IC₅₀ value is determined as the concentration of the antagonist that inhibits the 1α,25(OH)₂D₃-induced differentiation by 50%.[4]

The effect of this compound on the expression of VDR target genes can be assessed using quantitative real-time PCR (qRT-PCR).

  • Cell Treatment: HL-60 cells are treated with 1α,25(OH)₂D₃ in the presence or absence of this compound for a specified period (e.g., 24 hours).

  • RNA Extraction: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using reverse transcriptase.

  • qRT-PCR: The expression levels of target genes, such as CYP24A1 and p21, are quantified using specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

The following diagram outlines the general workflow for assessing the impact of this compound on VDR target gene expression.

G cluster_1 Workflow for VDR Target Gene Expression Analysis Start HL-60 Cells Treatment Treat with 1α,25(OH)₂D₃ +/- this compound Start->Treatment Incubation Incubate (e.g., 24h) Treatment->Incubation RNA_Extraction Total RNA Extraction Incubation->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR Quantitative RT-PCR (CYP24A1, p21, GAPDH) cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (Relative Gene Expression) qRT_PCR->Data_Analysis Conclusion Determine Antagonistic Effect on Gene Expression Data_Analysis->Conclusion

Caption: Experimental workflow for analyzing VDR target gene expression.

Conclusion

This compound and its diastereomer, TEI-9648, are important tools for studying the Vitamin D signaling pathway. Their structural difference at the C23 position translates into a significant disparity in their biological potency as VDR antagonists. The (23S)-configuration of this compound renders it a much more effective inhibitor of 1α,25(OH)₂D₃-induced cellular differentiation. The mechanism of action, involving a covalent interaction with cysteine residues in the human VDR, highlights a sophisticated mode of antagonism. The experimental protocols described provide a framework for the continued investigation and characterization of these and other VDR modulators.

References

A Comparative Analysis of Tei 9647 and Newer Generation Vitamin D Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the pioneering Vitamin D Receptor (VDR) antagonist, Tei 9647, in comparison to more recently developed VDR antagonists, including the non-secosteroidal GW0742-based compounds and the novel agent MeTC7. This document synthesizes experimental data to offer an objective comparison of their efficacy, mechanisms of action, and experimental validation, aimed at informing future research and drug development in VDR-targeted therapies.

Quantitative Efficacy of VDR Antagonists

The following tables summarize the reported inhibitory concentrations (IC50) and other relevant quantitative data for this compound and the newer generation VDR antagonists, MeTC7 and GW0742 derivatives. These values provide a direct comparison of their potency in various in vitro assays.

Table 1: Comparative Efficacy of VDR Antagonists

CompoundAssay TypeTarget Cell Line/SystemIC50 Value
This compound HL-60 Cell DifferentiationHuman promyelocytic leukemia (HL-60)2.5 nM - 6.3 nM
VDR TransactivationVariesIn the nanomolar to low micromolar range
MeTC7 Fluorescence PolarizationVDR-LBD2.9 µM[1]
Cell-Based TransactivationHEK29320.8 µM
GW0742 VDR InhibitionNot specified20.7 - 27.2 µM
GW0742 Derivative (7b) VDR-mediated TranscriptionNot specified660 nM

VDR Signaling and Antagonist Mechanism of Action

The Vitamin D Receptor is a ligand-activated transcription factor that plays a crucial role in calcium homeostasis, immune regulation, and cell proliferation and differentiation. Upon binding its natural ligand, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on target genes, recruiting coactivators and initiating transcription.

VDR antagonists, such as this compound, MeTC7, and GW0742-based compounds, exert their effects by competitively binding to the VDR's ligand-binding pocket. This binding event prevents the conformational changes necessary for the recruitment of coactivators, thereby inhibiting the transcription of VDR target genes. This compound, a Vitamin D3 lactone analog, specifically destabilizes helix 12 of the VDR ligand-binding domain, a critical step for coactivator interaction. Newer non-secosteroidal antagonists like those derived from GW0742 and MeTC7 offer alternative chemical scaffolds for achieving VDR antagonism.

VDR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 1_25_OH2D3_ext 1α,25(OH)2D3 1_25_OH2D3_int 1α,25(OH)2D3 1_25_OH2D3_ext->1_25_OH2D3_int Diffusion VDR VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR 1_25_OH2D3_int->VDR Antagonist VDR Antagonist (this compound, MeTC7, etc.) Antagonist->VDR Binds and Inhibits VDRE VDRE VDR_RXR->VDRE Binds to Coactivators Coactivators VDRE->Coactivators Recruits TargetGene Target Gene Coactivators->TargetGene Activates Transcription Transcription TargetGene->Transcription

VDR signaling pathway and mechanism of antagonist action.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of VDR antagonists. Below are outlines of key experimental protocols.

Fluorescence Polarization (FP) Assay

This is a common "mix-and-read" assay used to determine the binding affinity of a test compound to the VDR.[2]

  • Principle: The assay measures the change in the polarization of fluorescent light emitted from a VDR-ligand complex. A small, fluorescently labeled VDR ligand (tracer) tumbles rapidly in solution, resulting in low polarization. When bound to the much larger VDR protein, its rotation slows, and the polarization of the emitted light increases. A VDR antagonist will compete with the tracer for binding to the VDR, causing a decrease in polarization.

  • Materials:

    • Purified VDR Ligand-Binding Domain (LBD) or full-length VDR protein.

    • Fluorescently labeled VDR ligand (tracer).

    • Test compounds (e.g., this compound, MeTC7).

    • Assay buffer.

    • 384-well black plates.

    • Fluorescence polarization plate reader.

  • Procedure:

    • Dispense test compounds at various concentrations into the wells of a 384-well plate.

    • Prepare a VDR protein/tracer complex in assay buffer.

    • Add the VDR/tracer complex to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.[2]

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

    • Calculate IC50 values by plotting the decrease in polarization against the concentration of the test compound.

Cell-Based VDR Transactivation Assay

This assay measures the ability of a compound to inhibit VDR-mediated gene transcription in a cellular context.

  • Principle: Cells are co-transfected with a VDR expression vector and a reporter plasmid containing a luciferase gene under the control of a promoter with Vitamin D Response Elements (VDREs). In the presence of a VDR agonist, the VDR is activated and drives the expression of luciferase. A VDR antagonist will inhibit this process, leading to a decrease in luminescence.

  • Materials:

    • A suitable cell line (e.g., HEK293).[3]

    • VDR expression vector.

    • VDRE-luciferase reporter vector.

    • Transfection reagent.

    • VDR agonist (e.g., 1α,25(OH)2D3).

    • Test compounds.

    • Cell culture medium and reagents.

    • Luminometer.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach.

    • Co-transfect the cells with the VDR expression vector and the VDRE-luciferase reporter vector.

    • After an incubation period, treat the cells with a VDR agonist in the presence or absence of various concentrations of the test compound.

    • Incubate for a further period (e.g., 24 hours) to allow for reporter gene expression.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Calculate the percent inhibition of VDR transactivation and determine the IC50 value for the antagonist.

HL-60 Cell Differentiation Assay

This assay assesses the ability of a compound to inhibit the differentiation of human promyelocytic leukemia (HL-60) cells, a well-established model for VDR-mediated cellular differentiation.

  • Principle: VDR agonists induce the differentiation of HL-60 cells into monocytes/macrophages. This differentiation is accompanied by changes in cell surface marker expression, such as the upregulation of CD11b and downregulation of CD71. A VDR antagonist will block these changes.

  • Materials:

    • HL-60 cells.

    • Cell culture medium (e.g., RPMI 1640) with fetal bovine serum.

    • VDR agonist (e.g., 1α,25(OH)2D3).

    • Test compounds.

    • Fluorescently labeled antibodies against CD11b and CD71.

    • Flow cytometer.

  • Procedure:

    • Culture HL-60 cells in suspension.

    • Treat the cells with a VDR agonist in the presence or absence of various concentrations of the test compound.

    • Incubate the cells for a period of time (e.g., 96 hours) to allow for differentiation.

    • Harvest the cells and stain them with fluorescently labeled antibodies against CD11b and CD71.

    • Analyze the expression of the cell surface markers using a flow cytometer.

    • Quantify the inhibition of differentiation by the antagonist based on the changes in the percentage of CD11b-positive and CD71-negative cells.

Experimental Workflow for VDR Antagonist Evaluation

The following diagram illustrates a typical workflow for the screening and characterization of novel VDR antagonists.

VDR_Antagonist_Workflow cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Mechanism of Action cluster_3 In Vivo Studies HTS High-Throughput Screening (e.g., Fluorescence Polarization) Transactivation Cell-Based Transactivation Assay HTS->Transactivation Hit Confirmation Differentiation HL-60 Differentiation Assay Transactivation->Differentiation Functional Validation Coactivator Coactivator Interaction Assays Differentiation->Coactivator Elucidation of MoA Gene_Expression Target Gene Expression Analysis (qPCR, Western Blot) Coactivator->Gene_Expression Animal_Models Animal Models of Disease Gene_Expression->Animal_Models Preclinical Evaluation

A typical workflow for VDR antagonist evaluation.

Conclusion

This compound remains a valuable tool in VDR research due to its high potency as a VDR antagonist. However, the development of newer generation antagonists, such as MeTC7 and derivatives of GW0742, offers promising alternatives with different chemical scaffolds and potentially improved pharmacological properties. The choice of antagonist for a particular research or therapeutic application will depend on a variety of factors, including the desired potency, selectivity, and the specific biological system being investigated. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of these and future VDR antagonists.

References

Safety Operating Guide

Proper Disposal Procedures for Tei 9647

Author: BenchChem Technical Support Team. Date: December 2025

For research use only, not for human or veterinary use.[1]

Researchers, scientists, and drug development professionals must adhere to proper disposal procedures for Tei 9647 to ensure laboratory safety and environmental compliance. While this compound is classified as a non-hazardous substance or mixture, responsible chemical handling and disposal are paramount.[1]

Pre-Disposal and Handling

Before disposal, it is essential to handle this compound with care. In case of accidental contact, follow these first aid measures:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.
Skin Contact Thoroughly rinse the affected skin with copious amounts of water. Remove any contaminated clothing and consult a physician.[1]
Eye Contact Immediately flush the eyes with large amounts of water, holding the eyelids open. Remove contact lenses if present. Seek prompt medical attention.[1]
Ingestion If the person is conscious, rinse their mouth with water. Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person and seek medical attention.[1]

Disposal Protocol

Follow these step-by-step instructions for the proper disposal of this compound:

  • Consult Local Regulations: Always consult and adhere to all applicable federal, state, and local environmental regulations for chemical disposal. While this compound is not classified as hazardous, local guidelines may have specific requirements for laboratory waste.

  • Waste Collection:

    • Collect waste this compound, including any unused material and contaminated disposables (e.g., pipette tips, gloves, and vials), in a designated and clearly labeled waste container.

    • The container should be made of a compatible material, be securely sealed, and be in good condition.

  • Waste Stream Management:

    • Dispose of this compound through a licensed professional waste disposal service.

    • Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations.

  • Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.

    • Dispose of all cleaning materials as chemical waste.

Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound.

G cluster_0 Preparation cluster_1 Waste Collection cluster_2 Final Disposal A Consult Local Regulations & Institutional EHS Guidelines B Wear Appropriate PPE (Lab Coat, Gloves, Safety Glasses) A->B C Collect Waste this compound & Contaminated Materials B->C Begin Disposal Process D Place in a Labeled, Sealed, Compatible Waste Container C->D E Arrange for Pickup by a Licensed Waste Disposal Service D->E F Document Waste for Manifesting and Tracking E->F

Figure 1. Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tei 9647
Reactant of Route 2
Tei 9647

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.